4-Methylstyrene
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-ethenyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10, Array | |
| Record name | P-METHYLSTYRENE | |
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| Record name | 4-VINYL TOLUENE | |
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Related CAS |
54193-24-7, 24936-41-2 | |
| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |
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| Record name | Poly(p-methylstyrene) | |
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DSSTOX Substance ID |
DTXSID3020889 | |
| Record name | 4-Methylstyrene | |
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Molecular Weight |
118.18 g/mol | |
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Physical Description |
P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | P-METHYLSTYRENE | |
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| Record name | Benzene, 1-ethenyl-4-methyl- | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Boiling Point |
172 °C, 173 °C | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Flash Point |
125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |
| Record name | P-METHYLSTYRENE | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Solubility |
In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Density |
0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.1 | |
| Record name | 4-VINYL TOLUENE | |
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Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Impurities |
3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |
| Record name | 4-Vinyltoluene | |
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Color/Form |
Liquid | |
CAS No. |
622-97-9, 1319-73-9 | |
| Record name | P-METHYLSTYRENE | |
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| Record name | p-Methylstyrene | |
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| Record name | 4-Vinyltoluene | |
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| Record name | Methylstyrene, mixed isomers | |
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| Record name | Benzene, 1-ethenyl-4-methyl- | |
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| Record name | 4-Methylstyrene | |
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| Record name | 4-methylstyrene | |
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| Record name | Methylstyrene, mixed isomers | |
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| Record name | 4-VINYLTOLUENE | |
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| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Melting Point |
-37.8 °C, -34 °C | |
| Record name | 4-Vinyltoluene | |
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| Record name | 4-VINYL TOLUENE | |
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Foundational & Exploratory
4-Methylstyrene chemical structure and properties
An In-Depth Technical Guide to 4-Methylstyrene (B72717): Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound (also known as 4-vinyltoluene), a significant monomer in the production of various polymers and an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Chemical Structure and Identification
This compound is an aromatic hydrocarbon characterized by a styrene (B11656) molecule substituted with a methyl group at the para position of the benzene (B151609) ring.
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IUPAC Name: 1-ethenyl-4-methylbenzene
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Molecular Formula: C₉H₁₀[1]
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Chemical Structure:
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InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N[2]
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SMILES: Cc1ccc(C=C)cc1[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. It is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[3][4] It is flammable and can polymerize if not stabilized or if exposed to heat.[4]
Table 1: Physical Properties of this compound
| Property | Value | References |
| Melting Point | -34 °C | [1][5] |
| Boiling Point | 170-175 °C | [1][3][5] |
| Density | 0.897 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.542 | [2][3] |
| Vapor Pressure | <1 mm Hg at 20 °C | [2][5] |
| Water Solubility | 0.089 g/L | [5] |
| Solubility | Miscible with benzene. | [3][4] |
| Appearance | Clear colorless to light yellow liquid | [3][4] |
Table 2: Chemical and Safety Properties of this compound
| Property | Value | References |
| Flash Point | 45 °C (113 °F) | [2] |
| Autoignition Temperature | 490 °C (914 °F) | [1] |
| Explosive Limits | 1.1 - 5.2 % (V) | [5] |
| LogP | 3.44 at 25 °C | [3] |
| Stability | Stable under recommended storage conditions. May polymerize if contaminated or heated.[4][5] Usually shipped with an inhibitor like tert-butyl catechol.[4] | [4][5] |
| Reactivity | May react vigorously with strong oxidizing agents.[4] May react exothermically with reducing agents to release hydrogen gas.[4] Can undergo exothermic addition polymerization in the presence of catalysts or initiators.[4] | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, peroxides. | [1] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂). | [1] |
Synthesis of this compound
This compound can be synthesized through various methods. Two common laboratory-scale and industrial methods are the Wittig reaction and the dehydrogenation of 4-ethyltoluene (B166476).
Wittig Reaction
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[6] For this compound, the reaction involves the interaction of a phosphorus ylide with 4-methylbenzaldehyde (B123495).
-
Preparation of the Wittig Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.
-
-
Reaction with 4-Methylbenzaldehyde:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify the this compound by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381).
-
Dehydrogenation of 4-Ethyltoluene
Industrially, this compound is often produced by the catalytic dehydrogenation of 4-ethyltoluene, a process analogous to the production of styrene from ethylbenzene.[7][8] This reaction is typically carried out at high temperatures over a metal oxide catalyst.
-
Reactor Setup:
-
A fixed-bed reactor is packed with a suitable catalyst, commonly an iron oxide-based catalyst promoted with potassium oxide.[7]
-
The reactor is heated to the reaction temperature, typically in the range of 550-650 °C.
-
-
Reaction:
-
Product Separation:
-
The product stream exiting the reactor contains this compound, unreacted 4-ethyltoluene, hydrogen, and other byproducts.
-
The mixture is cooled and condensed.
-
The organic layer is separated from the aqueous layer.
-
Fractional distillation is used to separate the this compound from the unreacted starting material and byproducts.
-
Key Reactions and Applications
This compound is a versatile monomer and intermediate. Its primary application is in the production of polymers.
Polymerization
This compound can undergo polymerization to form poly(this compound). This can be achieved through various methods, including anionic polymerization, which allows for good control over the polymer's molecular weight and polydispersity.[9]
-
Reagent Purification:
-
This compound must be rigorously purified to remove inhibitors and other impurities. This typically involves washing with aqueous NaOH, followed by water, drying over a suitable agent (e.g., CaH₂), and distillation under reduced pressure.
-
The solvent (e.g., THF) must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).
-
-
Polymerization:
-
In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, the purified solvent is distilled in.
-
The reactor is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
A solution of the initiator, such as n-butyllithium in hexane, is added via syringe.
-
The purified this compound monomer is then added slowly to the initiator solution. The reaction is often indicated by a color change.
-
The polymerization is allowed to proceed for a set time, typically several hours.
-
-
Termination and Isolation:
-
The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with more non-solvent, and dried under vacuum.
-
Other Applications
Beyond polymerization, this compound is used as:
-
An intermediate in the production of paint and coating additives.[4]
-
A ligand in the preparation of organometallic complexes.[4]
-
A reactant in Heck coupling reactions.[4]
Analytical Characterization
The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the different proton environments in the molecule.
-
Sample Preparation:
-
Prepare a solution by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.[10]
-
-
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
-
Sample Preparation (Neat Liquid):
-
Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.[11]
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[12]
-
-
Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the various vibrational modes of the molecule, such as C-H stretches of the aromatic ring and vinyl group, C=C stretching of the vinyl group and the aromatic ring, and C-H bending vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of this compound and to identify any impurities.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (e.g., approximately 10 µg/mL).[13]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column).[14]
-
The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The gas chromatogram shows the retention time of this compound and any impurities.
-
The mass spectrum of the main peak can be compared to a library spectrum to confirm the identity of this compound. The mass spectra of any impurity peaks can be used for their identification.
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 96 , 3,5-di-tert-butylcatechol inhibitor 622-97-9 [sigmaaldrich.com]
- 3. This compound | 622-97-9 [chemicalbook.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. michiganfoam.com [michiganfoam.com]
- 8. scispace.com [scispace.com]
- 9. polymersource.ca [polymersource.ca]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. kelid1.ir [kelid1.ir]
In-Depth Technical Guide to the Physical and Chemical Properties of Poly(4-methylstyrene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of poly(4-methylstyrene), a versatile polymer with applications in various scientific and industrial fields, including as a component in drug delivery systems and advanced materials. This document details its key characteristics, the experimental methodologies used for their determination, and the fundamental chemical principles governing its behavior.
Core Physical and Chemical Properties
Poly(this compound), also known as poly(p-methylstyrene) or poly(4-vinyltoluene), is a thermoplastic polymer synthesized from the monomer This compound (B72717). Its properties are analogous to polystyrene, but the presence of a methyl group on the phenyl ring imparts subtle yet significant differences in its physical characteristics. As an amorphous polymer, it does not exhibit a sharp melting point but rather a glass transition temperature (Tg) at which it changes from a rigid, glassy state to a softer, rubbery state.[1][2][3]
Data Summary
The quantitative physical and chemical properties of poly(this compound) are summarized in the table below for easy reference and comparison.
| Property | Value | Method of Determination |
| Molecular Weight (Mw) | Typically ~72,000 g/mol , but can be varied based on synthesis | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Glass Transition Temp. (Tg) | 106 °C | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tm) | Not applicable (amorphous polymer) | N/A |
| Density | 1.04 g/mL (at 25 °C) | Standard density measurement |
| Refractive Index (n) | 1.5420 (at 20 °C) | Refractometry / Ellipsometry |
| Appearance | White granular powder | Visual Inspection |
| Linear Formula | [CH₂CH(C₆H₄CH₃)]ₙ | N/A |
| Solubility | Soluble in THF, Toluene (B28343), Chloroform, DMF, MEK. Insoluble in Water, Methanol (B129727), Ethanol, Hexanes. | Dissolution Testing |
| Thermal Decomposition | Main degradation range: 302.79°C to 343.10°C (at 10°C/min in N₂) | Thermogravimetric Analysis (TGA) |
Synthesis and Structure
Poly(this compound) is synthesized through the polymerization of the this compound monomer. The process involves the breaking of the vinyl group's double bond to form a long-chain polymer.
Caption: Polymerization of this compound monomer to its polymer.
Experimental Protocols
Accurate characterization of poly(this compound) relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.
Synthesis via Living Anionic Polymerization
Living anionic polymerization is a preferred method for synthesizing poly(this compound) with a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[4]
-
Monomer and Solvent Purification: this compound monomer and the solvent, typically tetrahydrofuran (B95107) (THF), must be rigorously purified to remove any protic impurities that could terminate the polymerization. This is often achieved by distillation over a drying agent like calcium hydride, followed by degassing.
-
Initiation: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) in a sealed reaction vessel. The reaction is typically initiated at a low temperature, such as -78 °C (a dry ice/acetone bath). A carefully measured amount of an organolithium initiator, like sec-butyllithium (B1581126) (sec-BuLi), is added to the THF solvent.
-
Polymerization: The purified this compound monomer is then slowly added to the initiator solution. The reaction is allowed to proceed for a set time, during which the polymer chains grow. The solution often develops a characteristic color, indicating the presence of the living anionic chain ends.
-
Termination: The polymerization is terminated by adding a protic agent, such as degassed methanol. This protonates the carbanionic chain ends, rendering them inactive.
-
Purification: The resulting polymer is isolated by precipitation in a non-solvent, such as methanol or ethanol. The precipitated polymer is then collected by filtration and dried under vacuum to remove any residual solvent.[4]
Characterization Workflow
A typical workflow for the characterization of synthesized poly(this compound) involves a series of analytical techniques to determine its molecular weight, thermal properties, and structural integrity.
Caption: Experimental workflow for polymer characterization.
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
GPC (also known as SEC) is the standard method for measuring the molecular weight distribution of polymers.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector is commonly used.
-
Columns: A set of GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads is suitable for separating polystyrene derivatives.
-
Mobile Phase: HPLC-grade tetrahydrofuran (THF) is a common eluent.
-
Sample Preparation: The poly(this compound) sample is dissolved in THF at a concentration of approximately 1-2 mg/mL. The solution must be filtered through a 0.2 µm syringe filter to remove any particulates before injection.[5]
-
Calibration: The system is calibrated using a series of narrow polystyrene standards of known molecular weights. A calibration curve of log(Molecular Weight) versus retention time is generated.
-
Analysis: The sample is injected into the system, and its retention time is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]
Thermal Properties by Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, most notably the glass transition temperature.
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is weighed into an aluminum DSC pan. An empty, sealed pan is used as a reference.[7]
-
Analysis Conditions: The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical procedure involves:
-
Heating from room temperature to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min to erase the polymer's prior thermal history.
-
Cooling back down to room temperature.
-
A second heating scan at 10 °C/min.
-
-
Data Interpretation: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[8]
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Sample Preparation: A small sample of the polymer (around 10 mg) is placed in a TGA pan.
-
Analysis Conditions: The sample is heated at a constant rate, for instance, 10 °C/min, in an inert atmosphere like nitrogen, typically from room temperature to around 600 °C.[9]
-
Data Interpretation: The TGA thermogram plots the percentage of weight loss against temperature. The onset of decomposition and the temperature of maximum weight loss rate (determined from the derivative of the TGA curve) are key indicators of thermal stability. For poly(α-methylstyrene), a closely related polymer, the main degradation occurs between 302.79°C and 343.10°C at a heating rate of 10°C/min.[10]
Chemical Reactivity and Functionalization
The chemical properties of poly(this compound) are largely defined by its hydrocarbon backbone and the pendant aromatic rings.
-
Stability: The polymer is relatively stable under normal conditions but can be susceptible to thermal degradation at elevated temperatures, as indicated by TGA data.
-
Oxidation: The benzylic methyl group is a site of potential chemical reactivity. It can be oxidized to form various functional groups, such as aldehydes or carboxylic acids, which can be a pathway to creating functionalized polymers. This process, however, can sometimes be accompanied by a reduction in the polymer's molecular weight due to chain scission.
-
Solubility: As a non-polar polymer, it is soluble in many organic solvents like THF and toluene but is insoluble in polar solvents such as water and ethanol. This hydrophobic nature is a key consideration in applications like coatings and drug delivery formulations.
References
- 1. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. polymersource.ca [polymersource.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. polymersource.ca [polymersource.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. pslc.ws [pslc.ws]
CAS number 622-97-9 properties and hazards
An In-depth Technical Guide on 4-Methylstyrene (B72717) (CAS 622-97-9): Properties and Hazards
Introduction
This compound, identified by CAS number 622-97-9, is an aromatic hydrocarbon also known as p-methylstyrene or 4-vinyltoluene.[1][2] It is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[1][3][4] This compound serves as a crucial monomer in the production of plastics and polyesters, and as an intermediate in the synthesis of paint and coating additives.[1][3] It is also used with its isomers to prepare poly(vinyltoluene).[1][3] Given its industrial significance and inherent reactivity, a thorough understanding of its physicochemical properties and associated hazards is essential for researchers, scientists, and professionals in drug development and materials science.
This technical guide provides a comprehensive overview of this compound, summarizing its core properties, toxicological profile, and safety information in clearly structured tables. It also outlines general experimental methodologies and presents key relationships and workflows through detailed diagrams.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₉H₁₀[1][5] |
| Molecular Weight | 118.18 g/mol [1][4] |
| Appearance | Clear colorless to light yellow liquid[1][3][5] |
| Odor | Aromatic[1][3][4] |
| Boiling Point | 170-175 °C[1][3][5][6] |
| Melting Point | -34 °C[5] |
| Density | 0.897 g/mL at 25 °C[1][3][5][6] |
| Flash Point | 114 °F / 45.56 °C (TCC)[5][7] to 129 °F / 53.9 °C[1][3] |
| Autoignition Temperature | 959 °F / 515 °C |
| Vapor Pressure | <1 mmHg at 20 °C[5] |
| Solubility | Insoluble or slightly miscible in water[1][3][4][5]; Miscible with benzene[1][3][5] |
| Refractive Index (n20/D) | 1.542[1][3][5][6] |
| LogP (Kow) | 3.35 - 3.44 at 25 °C[4][5] |
| Explosive Limits | 1.1 - 5.3% (V)[5] |
Toxicological Profile
The toxicological data for this compound indicates moderate acute toxicity and significant irritation potential. The primary health hazards are associated with inhalation, skin/eye contact, and aspiration if swallowed.
| Endpoint | Species | Route | Value |
| LD50 (Acute Toxicity) | Rat | Oral | 2255 mg/kg[5][8][9] |
| LD50 (Acute Toxicity) | Mouse | Oral | 1072 - 2255 mg/kg[5][9] |
| LD50 (Acute Toxicity) | Rabbit | Dermal | > 5000 mg/kg or >5 mL/kg[8][9] |
| Germ Cell Mutagenicity | Ames Test | In vitro | Negative[8] |
Hazards and Safety Information
This compound is classified as a flammable liquid and poses several health hazards. Proper handling and storage are crucial to mitigate risks.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[2][10] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation[2][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][10] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[2] |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects[2] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects |
Handling and Storage Recommendations
| Parameter | Recommendation |
| Precautions for Safe Handling | Avoid contact with skin, eyes, and inhalation of vapor.[8] Keep away from ignition sources (heat, sparks, open flames) and take measures to prevent electrostatic charge buildup.[8][10][11] Use explosion-proof equipment and non-sparking tools.[2][10][11] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection.[5][8] In case of insufficient ventilation, wear suitable respiratory equipment. |
| Storage Conditions | Store in a cool, dry, and well-ventilated place.[5][8][11] Recommended storage temperature is ≤ 20°C, often refrigerated at 2-8°C.[1][5][8] Keep container tightly closed and upright to prevent leakage.[8][11] It is often shipped with an inhibitor (e.g., tert-butyl catechol) to prevent polymerization.[1][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, peroxides, and various catalysts or initiators that can cause polymerization.[1][2][3] |
| Fire-fighting Measures | Use water spray, fog, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Water mist can be used to cool closed containers.[2] |
Experimental Protocols
Detailed experimental protocols for determining the specific properties of this compound are typically based on internationally recognized guidelines, such as those from OECD or ASTM. While specific laboratory-developed procedures are not available in the searched literature, the following outlines the standard methodologies.
Determination of Boiling Point (OECD Test Guideline 103)
The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus : A distillation flask, condenser, thermometer, and a heat source are used.
-
Procedure : The substance is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the liquid boils and a stable column of condensed vapor is observed on the thermometer. Pressure correction to standard atmospheric pressure (101.325 kPa) is applied if the measurement is made at a different pressure.
Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup Tester)
The flash point is the lowest temperature at which the vapors of the material will ignite when an ignition source is applied.
-
Apparatus : A closed-cup flash point tester (e.g., Pensky-Martens) is required.
-
Procedure : The sample is heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.
Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method)
This method is used to estimate the LD50 value.
-
Animal Model : Typically rats or mice are used.
-
Procedure : The test substance is administered in a single dose by gavage to a small group of fasted animals. Animals are observed for signs of toxicity and mortality for up to 14 days. The outcome (lethality or survival) determines the next dose level and the procedure is repeated with another group of animals. The LD50 is estimated based on the results from the different dose groups.
Visualizations
Reactivity and Polymerization Hazard
The following diagram illustrates the conditions that can trigger the hazardous polymerization of this compound.
Caption: Reactivity pathways for this compound leading to hazardous polymerization and peroxide formation.
General Experimental Workflow for Physicochemical Characterization
This workflow outlines the typical steps involved in verifying the identity and purity of a chemical sample like this compound.
Caption: Standard workflow for the characterization and purity assessment of this compound.
Hazard and Precautionary Logic
This diagram connects the inherent hazards of this compound with the necessary precautionary measures for safe handling.
Caption: Logical links between the hazards of this compound and corresponding safety precautions.
References
- 1. This compound | 622-97-9 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | CAS#:622-97-9 | Chemsrc [chemsrc.com]
- 7. 4-methyl styrene, 622-97-9 [thegoodscentscompany.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cpachem.com [cpachem.com]
- 11. This compound | 622-97-9 | TCI AMERICA [tcichemicals.com]
basic mechanism of 4-Methylstyrene polymerization
An in-depth technical guide on the core mechanisms of 4-Methylstyrene polymerization, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the primary polymerization techniques, including free-radical, cationic, anionic, and coordination polymerization of this compound.
Introduction
This compound (4-MS), also known as p-vinyltoluene, is a derivative of styrene (B11656) with a methyl group at the para position of the phenyl ring. This modification imparts unique properties to the resulting polymer, poly(this compound), such as a higher glass transition temperature and lower density compared to polystyrene. These characteristics make it a valuable monomer in the synthesis of various polymers with applications in plastics, coatings, and advanced materials. This guide delves into the fundamental mechanisms governing the polymerization of this compound.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for polymerizing vinyl monomers. It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.
Mechanism:
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, which then add to the double bond of a 4-MS monomer. Common initiators include peroxides and azo compounds. Redox initiation systems, such as those employing cobalt complexes, can facilitate polymerization at lower temperatures.[1]
-
Propagation: The newly formed monomer radical adds to another 4-MS monomer, and this process repeats, leading to the growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.
Experimental Protocol: Bulk Free-Radical Polymerization of this compound
-
Monomer Purification: this compound is passed through a column of activated alumina (B75360) to remove the inhibitor (e.g., tert-butylcatechol).
-
Reaction Setup: A reaction flask is charged with the purified this compound and an initiator (e.g., 2,2'-azobis(isobutyronitrile) - AIBN). The flask is equipped with a magnetic stirrer and purged with an inert gas like nitrogen or argon to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 70°C for AIBN) in an oil bath with continuous stirring. The polymerization is allowed to proceed for a predetermined time.
-
Isolation of Polymer: The resulting viscous solution is dissolved in a suitable solvent like toluene (B28343) and precipitated by pouring the solution into a non-solvent such as methanol (B129727).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.
Data Presentation:
| Initiator | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Reference |
| AIBN | 70 | Varies with [I] and [M] | >1.5 | [2] |
| Cobalt Complex/Peroxide | Ambient | Controlled | Narrower than conventional | [1] |
Logical Relationship Diagram:
Caption: Free-Radical Polymerization Mechanism.
Cationic Polymerization
Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating substituents, such as this compound. This method can lead to polymers with well-defined structures, especially when conducted under controlled or "living" conditions.
Mechanism:
-
Initiation: An initiator system, typically a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄) and a proton source or carbocation donor (initiator/cationogen), generates a carbocation that adds to the monomer.[3]
-
Propagation: The carbocationic chain end attacks the double bond of subsequent monomer molecules, extending the polymer chain.
-
Chain Transfer and Termination: These are common events in conventional cationic polymerization and can limit the molecular weight. Chain transfer to monomer is a significant side reaction. Controlled cationic polymerization techniques aim to suppress these reactions.
Experimental Protocol: Controlled Cationic Polymerization in Ionic Liquid [4][5]
-
Materials: this compound (purified), 1-chloro-1-(4-methylphenyl)ethane (p-MeStCl) as the initiator, tin tetrachloride (SnCl₄) as the co-initiator, and an ionic liquid (e.g., [Bmim][NTf₂]) as the solvent.[4][5]
-
Reaction Setup: The polymerization is carried out in a glovebox or under a high vacuum line to exclude moisture. The initiator and ionic liquid are charged into a reaction vessel and cooled to the desired temperature (e.g., -25°C).[4][5]
-
Polymerization: The co-initiator is added to the stirred solution, followed by the monomer. The reaction is allowed to proceed for a specific time.
-
Quenching and Isolation: The polymerization is terminated by adding a quenching agent like methanol. The polymer is then precipitated in an excess of methanol, filtered, and dried under vacuum.
Data Presentation:
| Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Reference |
| p-MeStCl/SnCl₄ | [Bmim][NTf₂] | -25 | 3,100-12,500 | 1.40-1.59 | [4][5] |
| CumOH/B(C₆F₅)₃/Et₂O | Water (Suspension) | 20-50 | 2,000-5,000 | >2.0 | [6] |
Logical Relationship Diagram:
Caption: Cationic Polymerization Mechanism.
Anionic Polymerization
Anionic polymerization, particularly in its "living" form, offers excellent control over molecular weight, polydispersity, and polymer architecture. It is initiated by nucleophiles and is effective for monomers with electron-withdrawing groups, although it is also well-suited for styrene and its derivatives.
Mechanism:
-
Initiation: A potent nucleophile, such as an organolithium compound (e.g., n-butyllithium), adds to the 4-MS monomer, forming a carbanionic active center.
-
Propagation: The carbanionic chain end attacks other monomer molecules in a sequential manner. In living anionic polymerization, termination and chain transfer reactions are absent.
-
Termination: The "living" polymer chains remain active until intentionally terminated by a quenching agent (e.g., methanol).
Experimental Protocol: Living Anionic Polymerization [7][8]
-
Reagent Purification: All reagents (monomer, solvent) and glassware must be rigorously purified and dried to remove any protic impurities. This compound is typically distilled from calcium hydride. The solvent (e.g., THF or cyclohexane) is purified by distillation over a drying agent like sodium-potassium alloy.
-
Reaction Setup: The polymerization is conducted under high vacuum or in an inert atmosphere (glovebox). The solvent and monomer are distilled into a reaction flask.
-
Initiation and Polymerization: The reaction is cooled to a low temperature (e.g., -78°C in THF) and the initiator (e.g., sec-butyllithium) is added via syringe.[7] The reaction is instantaneous, often indicated by a color change.
-
Termination: After the desired reaction time, the living polymer is "killed" by adding degassed methanol.
-
Isolation: The polymer is isolated by precipitation in methanol, followed by filtration and drying in a vacuum oven.
Data Presentation:
| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Reference |
| n-BuLi | Cyclohexane | 55-71 | Controlled by [M]/[I] | <1.2 | [9] |
| sec-BuLi | THF | -78 | 800 | 1.13 | [7] |
| n-BuLi | Cyclohexane/THF | 61 | 1,230-4,120 | 1.10-1.32 | [10] |
Logical Relationship Diagram:
Caption: Anionic Polymerization Mechanism.
Coordination Polymerization
Coordination polymerization, often associated with Ziegler-Natta and metallocene catalysts, can produce polymers with high stereoregularity. For this compound, this can lead to syndiotactic poly(this compound).
Mechanism:
The mechanism involves the coordination of the monomer to a transition metal catalytic center, followed by insertion of the monomer into the metal-carbon bond of the growing polymer chain. This process allows for precise control over the stereochemistry of the resulting polymer.
Experimental Protocol: Living Coordination Polymerization [11]
-
Catalyst System: A typical system might involve a rare-earth metal complex as a catalyst, an alkylating agent, and a co-catalyst.
-
Reaction Setup: The polymerization is carried out under an inert atmosphere in a suitable solvent like toluene.
-
Polymerization: The catalyst components are mixed, and then the this compound monomer is introduced. The reaction proceeds at a controlled temperature.
-
Termination and Isolation: The polymerization is terminated, and the polymer is isolated, often by precipitation in an acidic methanol solution to remove catalyst residues.
Data Presentation:
| Catalyst System | Temperature (°C) | Mn ( g/mol ) | Mw/PDI | Reference |
| Yttrium-based catalyst/DVB | - | 3.2 x 10⁴ | ~1.06 | [11] |
Logical Relationship Diagram:
Caption: Coordination Polymerization Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and mechanism study of aqueous cationic polymerization of p -methylstyrene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04334J [pubs.rsc.org]
- 7. polymersource.ca [polymersource.ca]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultrafast synthesis of core cross-linked star poly(p-methylstyrene) with high syndiotacticity through living coordination polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Unlocking the Potential of 4-Methylstyrene Derivatives: A Technical Guide for Researchers
A comprehensive overview of the synthesis, functionalization, and diverse research applications of 4-methylstyrene (B72717) derivatives, tailored for researchers, scientists, and drug development professionals.
Derivatives of this compound are emerging as a versatile platform in materials science and biomedical research. Their unique chemical structure, featuring a polymerizable vinyl group and a reactive methyl group on a stable aromatic ring, allows for the creation of a wide array of functional polymers with tunable properties. This technical guide delves into the synthesis, characterization, and burgeoning applications of these compounds, with a particular focus on their potential in drug development and other advanced research areas.
From Monomer to Functional Polymer: Synthesis and Modification
The journey from this compound to a functional polymer primarily involves two key stages: polymerization of the monomer to form poly(this compound), followed by the chemical modification of the pendant methyl groups.
Polymerization of this compound
Living anionic polymerization is a favored method for synthesizing poly(this compound) with well-controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This technique allows for the precise design of polymer architecture. Radical polymerization is another common method for producing poly(this compound).
Anionic polymerization, a "living" polymerization technique, offers precise control over the polymer's molecular weight and results in a narrow distribution of chain lengths (low polydispersity index).[1][2] This method is particularly suitable for styrene (B11656) and its derivatives.
Below is a table summarizing typical conditions for the living anionic polymerization of this compound:
| Parameter | Value/Condition | Reference |
| Monomer | This compound | [1] |
| Initiator | sec-Butyllithium (sec-BuLi) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | -78 °C | [1] |
Experimental Protocol: Living Anionic Polymerization of this compound
This protocol is a generalized procedure based on established methods for anionic polymerization.[1] All glassware should be rigorously dried, and all reagents and solvents must be purified and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent termination of the living polymer chains.
1. Reagent and Solvent Purification:
- This compound (Monomer): Stir over calcium hydride (CaH₂) for 24 hours, then distill under reduced pressure. Store under an inert atmosphere at low temperature.
- Tetrahydrofuran (Solvent): Reflux over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, then distill directly into the reaction vessel.
- sec-Butyllithium (Initiator): Typically used as a solution in cyclohexane. The concentration should be accurately determined by titration before use.
2. Polymerization Procedure:
- Assemble a flame-dried reaction flask equipped with a magnetic stirrer and rubber septa under a positive pressure of inert gas.
- Cannulate the purified THF into the reaction flask and cool to -78 °C using a dry ice/acetone bath.
- Inject the desired amount of purified this compound monomer into the cooled THF.
- Slowly add the sec-BuLi initiator solution dropwise via syringe. The appearance of a characteristic color (often orange or red) indicates the formation of the living polystyryl anions.
- Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
- Terminate the polymerization by adding a proton source, such as degassed methanol. The color of the solution will disappear upon termination.
- Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- Filter and dry the resulting poly(this compound) under vacuum.
3. Characterization:
- Molecular Weight and Polydispersity Index (PDI): Determined by size exclusion chromatography (SEC).
- Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
The polymerization process can be visualized as a chain reaction initiated by the butyl anion from sec-BuLi, which attacks the vinyl group of a this compound monomer. This creates a new carbanion at the end of the growing polymer chain, which then propagates by attacking subsequent monomer units.
Caption: Experimental workflow for the living anionic polymerization of this compound.
Functionalization of Poly(this compound)
The real versatility of poly(this compound) lies in the ability to chemically modify the methyl group on the phenyl ring. This allows for the introduction of a wide range of functional groups, transforming the nonpolar polymer into a material with tailored chemical and physical properties. Oxidation of the methyl group is a common first step to introduce reactive functionalities.
A variety of oxidizing agents can be employed to convert the methyl group into functionalities such as aldehyde, carboxylic acid, acetoxymethyl, and chloromethyl groups.
Experimental Protocol: Oxidation of Poly(this compound) to Poly(4-formylstyrene) and Poly(4-carboxystyrene)
The following is a generalized protocol for the oxidation of poly(this compound) using ceric ammonium (B1175870) nitrate (B79036) (CAN) as the oxidizing agent.
1. Materials:
- Poly(this compound)
- Ceric Ammonium Nitrate (CAN)
- Glacial Acetic Acid
- Benzene (B151609) (or another suitable co-solvent)
- Methanol
- Water
2. Procedure for Aldehyde Formation:
- Dissolve poly(this compound) in a mixture of glacial acetic acid and benzene in a round-bottom flask.
- Heat the solution to a specific temperature (e.g., 50-70 °C).
- Add a controlled amount of CAN to the solution. The molar ratio of CAN to the polymer's methyl groups will determine the degree of oxidation.
- Allow the reaction to proceed for a set time, monitoring the progress if possible.
- Cool the reaction mixture and precipitate the functionalized polymer into a methanol/water mixture.
- Filter, wash, and dry the resulting poly(4-formylstyrene-co-4-methylstyrene).
3. Procedure for Carboxylic Acid Formation:
- Higher concentrations of the oxidizing agent and/or longer reaction times will favor the formation of carboxylic acid groups. The work-up procedure is similar to that for the aldehyde.
4. Characterization:
- Functional Group Confirmation: Fourier-transform infrared (FTIR) spectroscopy (to detect C=O stretches) and NMR spectroscopy (to observe the disappearance of the methyl proton signal and the appearance of aldehyde or carboxylic acid proton signals).
- Degree of Functionalization: Can be quantified using techniques like titration or NMR spectroscopy.
The functionalization of poly(this compound) opens up a vast chemical space for further derivatization.
Caption: Chemical pathways for the functionalization of poly(this compound).
Research Applications in Drug Development and Beyond
The ability to introduce a variety of functional groups onto the poly(this compound) backbone makes these derivatives highly attractive for biomedical applications, particularly in drug development.
Antimicrobial Agents
A promising application of this compound derivatives is in the development of novel antimicrobial agents. Cationic polymers are known to disrupt bacterial membranes, offering a mechanism of action that is less prone to the development of resistance compared to traditional antibiotics.
Copolymers of 4-ammoniummethylstyrene and 4-ammoniumethylstyrene have demonstrated potent, broad-spectrum antibacterial activity against multi-drug resistant (MDR) pathogens.
Below is a table summarizing the Minimum Inhibitory Concentrations (MICs) of these cationic copolymers against various bacterial strains.
| Bacterial Strain | Copolymer | MIC (µM) |
| Staphylococcus aureus (MRSA) | 4-ammoniummethylstyrene copolymer | 0.1 - 0.8 |
| Enterococcus faecium (VRE) | 4-ammoniummethylstyrene copolymer | 0.1 - 0.8 |
| Klebsiella pneumoniae (MDR) | 4-ammoniummethylstyrene copolymer | 0.1 - 0.8 |
| Acinetobacter baumannii (MDR) | 4-ammoniummethylstyrene copolymer | 0.1 - 0.8 |
| Pseudomonas aeruginosa (MDR) | 4-ammoniummethylstyrene copolymer | 0.1 - 0.8 |
| Staphylococcus aureus (MRSA) | 4-ammoniumethylstyrene homopolymer | 0.35 - 2.8 |
| Enterococcus faecium (VRE) | 4-ammoniumethylstyrene homopolymer | 0.35 - 2.8 |
| Klebsiella pneumoniae (MDR) | 4-ammoniumethylstyrene homopolymer | 0.35 - 2.8 |
| Acinetobacter baumannii (MDR) | 4-ammoniumethylstyrene homopolymer | 0.35 - 2.8 |
| Pseudomonas aeruginosa (MDR) | 4-ammoniumethylstyrene homopolymer | 0.35 - 2.8 |
Experimental Protocol: Synthesis of 4-Ammoniummethylstyrene Monomer and Subsequent Polymerization
This protocol outlines the synthesis of the cationic monomer and its polymerization.
1. Synthesis of 4-Vinylbenzyl Chloride:
- Starting from this compound, the methyl group can be chloromethylated to produce 4-vinylbenzyl chloride.
2. Synthesis of 4-Aminomethylstyrene:
- 4-Vinylbenzyl chloride is reacted with an amine source (e.g., ammonia (B1221849) or a protected amine followed by deprotection) to yield 4-aminomethylstyrene.
3. Synthesis of 4-Ammoniummethylstyrene Hydrochloride Monomer:
- The 4-aminomethylstyrene is treated with hydrochloric acid to form the hydrochloride salt.
4. Polymerization:
- The 4-ammoniummethylstyrene hydrochloride monomer can be copolymerized with other monomers (e.g., a neutral hydrophilic monomer) via free radical polymerization using an initiator like AIBN.
Drug Delivery Systems
While specific examples of poly(this compound) derivatives in drug delivery are still emerging, the principles of polymer-based drug delivery suggest their significant potential. The functionalized polymers can be used to create various drug delivery platforms:
-
Nanoparticles: Functionalized poly(this compound) can be formulated into nanoparticles for encapsulating hydrophobic drugs, improving their solubility and bioavailability. The surface of these nanoparticles can be further modified with targeting ligands to direct the drug to specific cells or tissues, such as cancer cells.
-
Micelles: Amphiphilic block copolymers containing a hydrophobic poly(this compound) block and a hydrophilic block can self-assemble into micelles in aqueous environments. These core-shell structures can encapsulate poorly water-soluble drugs in their hydrophobic core, while the hydrophilic shell provides stability and biocompatibility.
-
Hydrogels: Cross-linked networks of functionalized poly(this compound) can form hydrogels capable of absorbing large amounts of water. These hydrogels can be designed to release entrapped drugs in response to specific stimuli, such as changes in pH or temperature, allowing for controlled and targeted drug release.
Other Research Applications
The versatility of this compound derivatives extends beyond drug development:
-
Biomaterials and Coatings: The ability to tailor the surface chemistry of poly(this compound) makes it a candidate for creating biocompatible coatings for medical devices, implants, and tissue engineering scaffolds.[3]
-
Specialty Plastics and Films: The incorporation of functional groups can alter the mechanical, thermal, and optical properties of the polymer, leading to the development of specialty plastics and films with desired characteristics.[3]
-
Adhesives and Fibers: Functionalized poly(this compound) can be used in the formulation of advanced adhesives and high-performance fibers.[3]
Conclusion
This compound derivatives represent a highly promising and adaptable class of materials with significant potential across various scientific disciplines. The ease of polymerization and the versatility of post-polymerization functionalization provide researchers with a powerful toolkit to design polymers with precisely controlled properties. While their application as antimicrobial agents is a significant step forward in the biomedical field, their potential in advanced drug delivery systems is an exciting frontier awaiting further exploration. As research continues to uncover the full range of possibilities, this compound derivatives are poised to play an increasingly important role in the development of next-generation materials and therapeutics.
References
An In-depth Technical Guide to the Health and Safety Handling of 4-Methylstyrene
This guide provides comprehensive health and safety information for the handling of 4-Methylstyrene (also known as 4-Vinyltoluene), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1] The primary hazards are associated with its flammability and potential health effects upon exposure.
GHS Hazard Statements:
-
Flammable Liquid and Vapor (H226).[2]
-
May be fatal if swallowed and enters airways (Aspiration Toxicity, Category 1).[1]
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][2]
-
May cause genetic defects (Germ Cell Mutagenicity, Category 1B).[1]
The signal word for this compound is "Danger" .[1]
Physicochemical and Safety Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 622-97-9 | [1] |
| Molecular Formula | C₉H₁₀ | [4] |
| Molecular Weight | 118.18 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [4][6] |
| Odor | Strong, sweet, aromatic | [4][6] |
| Boiling Point | 170 - 175 °C | [3][7] |
| Melting Point | -34 °C | [3] |
| Density | 0.897 g/mL at 25 °C | [3][7] |
| Vapor Pressure | <1 mm Hg at 20 °C | [3][7] |
| Water Solubility | Insoluble (0.089 g/L) | [3][4] |
| log Pow | 3.35 |[8] |
Table 2: Flammability and Exposure Data
| Parameter | Value | Source(s) |
|---|---|---|
| Flash Point | 45 °C / 113 °F | [1][7] |
| Autoignition Temperature | 490 °C / 914 °F | [1] |
| Upper Explosion Limit | 11.0% | [1] |
| Lower Explosion Limit | 1.1% | [3] |
| Occupational Exposure Limits | No established limits by region-specific regulatory bodies. |[1] |
Table 3: Toxicity Data
| Route | Species | Value | Source(s) |
|---|---|---|---|
| Oral LD50 | Rat | 2255 mg/kg | [9] |
| Oral LD50 | Mouse | 1072 mg/kg | [9] |
| Skin LD50 | Rabbit | >5 mL/kg | [9] |
| Inhalation LC50 | Mouse | 3020 mg/m³/4H |[9] |
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and prevent accidents.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]
-
Eye/Face Protection: Wear chemical splash goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing to prevent skin contact.[1][11] A flame-retardant lab coat is recommended.[11]
-
Respiratory Protection: If engineering controls are insufficient or for high-concentration exposures, use a NIOSH/MSHA-approved full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[5][12]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Avoid contact with eyes, skin, and clothing, and avoid inhaling vapor or mist.[3][5]
-
Keep the substance away from open flames, hot surfaces, sparks, and other sources of ignition.[3] "No smoking" policies must be strictly enforced.[2]
-
Use only non-sparking tools to prevent ignition.[1]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Refrigerated storage (2-8°C) is recommended to maintain product quality and stability.[3][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and peroxides.[1][3]
-
This compound may be shipped with an inhibitor (e.g., tert-butyl catechol) to prevent polymerization.[6][13] The substance can polymerize if heated or contaminated, potentially leading to violent container rupture.[4][6]
Emergency Procedures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[1][3] Immediately call a POISON CENTER or doctor. If the victim is conscious, rinse their mouth with water. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[1]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2] Water mist can be used to cool closed containers.[1]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[5]
-
Specific Hazards: The substance is flammable and its vapors can form explosive mixtures with air.[1] Vapors may travel to an ignition source and flash back.[1] Containers may explode when heated.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[1][5]
-
Personal Precautions: Evacuate personnel to a safe area.[5] Immediately alert others in the vicinity.[14] Eliminate all ignition sources.[15] Wear appropriate PPE as described in section 3.2. Avoid breathing vapors.[5]
-
Environmental Precautions: Prevent the spill from entering drains, surface water, or the sanitary sewer system.[1][5]
-
Containment and Cleanup: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[15][16] For large spills, dike the area far ahead of the liquid spill for later disposal.[15] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, closed, and labeled container for disposal as hazardous waste.[14][15] Decontaminate the spill area with a mild detergent and water.[14][17]
Stability and Reactivity
-
Reactivity: May undergo hazardous polymerization upon exposure to heat or contaminants.[1][4] It can react vigorously with strong oxidizing agents.[4][6]
-
Chemical Stability: Stable under recommended storage conditions, often with an added inhibitor.[8]
-
Conditions to Avoid: Keep away from heat, open flames, hot surfaces, and sources of ignition.[1]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and peroxides.[1]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂) are formed during combustion.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the publicly accessible safety documents reviewed. Researchers requiring this information for drug development or toxicological studies should consult specialized, peer-reviewed scientific literature and toxicology databases. Standard OECD or EPA guidelines for chemical testing would likely form the basis for any such experimental work.
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: First-aid decision tree for this compound exposure.
Caption: Flowchart for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 622-97-9 [chemicalbook.com]
- 7. This compound 96 , 3,5-di-tert-butylcatechol inhibitor 622-97-9 [sigmaaldrich.com]
- 8. This compound|622-97-9 - MOLBASE Encyclopedia [m.molbase.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. safetymanagementgroup.com [safetymanagementgroup.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 4-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 4-Methylstyrene. It delves into the systematic naming conventions for substituted aromatic compounds, offers a detailed breakdown of the compound's structure, and presents relevant physicochemical data.
Introduction to IUPAC Nomenclature of Aromatic Compounds
The IUPAC system provides a standardized method for naming chemical compounds, ensuring clarity and avoiding ambiguity. For substituted aromatic compounds, the nomenclature is based on benzene (B151609) (C₆H₆) as the parent structure.[1]
When substituents are added to the benzene ring, their positions are indicated using numbers.[2] The carbon atoms in the benzene ring are numbered from 1 to 6. To name polysubstituted benzene derivatives, numbers are used to indicate the relative positions of the attached groups, and the lowest possible numbers are assigned to each group.[3] If a substituent imparts a common name to the molecule, that substituent is given the number 1 position.[1][3]
For disubstituted benzenes, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to indicate the 1,2-, 1,3-, and 1,4- positions, respectively.[2][3][4]
Deconstructing the Nomenclature of this compound
The IUPAC name for this compound is 1-ethenyl-4-methylbenzene . Let's break down how this name is derived:
-
Parent Structure: Benzene The core of the molecule is a benzene ring.
-
Principal Substituent: Ethenyl Group The primary functional group that gives the molecule its characteristic reactivity is the ethenyl group (-CH=CH₂), also commonly known as a vinyl group.[5][6][7] When a benzene ring has an ethenyl substituent, the parent name can be styrene.[5][6][8][9] However, in systematic IUPAC nomenclature, it is named as a substituted benzene.
-
Second Substituent: Methyl Group A methyl group (-CH₃) is also attached to the benzene ring.
-
Numbering the Ring According to IUPAC rules, when naming derivatives of benzene, the substituents are numbered to give the lowest possible locants. In this case, the ethenyl group is given priority and assigned position 1. This means the methyl group is at position 4.
-
Alphabetical Order The substituents are listed in alphabetical order: "ethenyl" comes before "methyl".
Therefore, the systematic IUPAC name is 1-ethenyl-4-methylbenzene .[10][11][12]
Common and Alternative Names: this compound is also widely known by several other names:
Physicochemical Properties of this compound
Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀[10][13][14] |
| Molecular Weight | 118.18 g/mol [12][13][14] |
| Appearance | Clear colorless to light yellow liquid[13][15][16] |
| Odor | Aromatic, strong, disagreeable[12][15][17] |
| Density | 0.897 g/mL at 25 °C[13][14][16] |
| Melting Point | -34 °C[13][14] |
| Boiling Point | 170-175 °C[11][13][14][16] |
| Flash Point | 114 °F (46 °C)[13][14] |
| Water Solubility | 89 mg/L at 25 °C (practically insoluble)[12][18] |
| Refractive Index (n20/D) | 1.542[13][14][16] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments in the molecule. Key signals would correspond to the vinyl protons, the aromatic protons, and the methyl protons.[19]
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the C=C stretching of the vinyl group and the aromatic ring, as well as C-H stretching for both aromatic and aliphatic hydrogens.[10][20]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[21]
Logical Relationship in IUPAC Naming
The following diagram illustrates the logical workflow for determining the IUPAC name of this compound.
Caption: Logical workflow for the IUPAC naming of this compound.
Experimental Protocols
Detailed experimental protocols for obtaining the physicochemical and spectroscopic data presented are standardized procedures in analytical chemistry.
-
Determination of Physical Properties:
-
Melting and Boiling Points: Determined using a calibrated melting point apparatus or by distillation for the boiling point, respectively, under standard atmospheric pressure.
-
Density: Measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: Measured using a refractometer at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
-
Spectroscopic Analysis:
-
NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. The spectrum is recorded, and chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation to obtain the absorption spectrum.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio and detected.
-
Conclusion
The IUPAC nomenclature provides a systematic and unambiguous way to name this compound as 1-ethenyl-4-methylbenzene. Understanding this systematic approach is fundamental for clear communication in research, development, and regulatory contexts. The physicochemical and spectroscopic data further provide a comprehensive profile of this compound, essential for its practical application and safety handling.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 4. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Illustrated Glossary of Organic Chemistry - Styrene [chem.ucla.edu]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Styrene - Sciencemadness Wiki [sciencemadness.org]
- 9. brainly.in [brainly.in]
- 10. Benzene, 1-ethenyl-4-methyl- [webbook.nist.gov]
- 11. 4-Vinyltoluene - Wikipedia [en.wikipedia.org]
- 12. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [chembk.com]
- 14. This compound | CAS#:622-97-9 | Chemsrc [chemsrc.com]
- 15. 4-Vinyltoluene(622-97-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. This compound | 622-97-9 [chemicalbook.com]
- 17. VINYL TOLUENE | Occupational Safety and Health Administration [osha.gov]
- 18. ICSC 0735 - 4-VINYL TOLUENE [inchem.org]
- 19. This compound(622-97-9) 1H NMR spectrum [chemicalbook.com]
- 20. This compound(622-97-9) IR Spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
The Advent of Functional Polymers from 4-Methylstyrene: A Technical Guide for Researchers
A comprehensive overview of the synthesis, characterization, and application of functionalized poly(4-methylstyrene) for professionals in research, science, and drug development. This whitepaper delves into the core methodologies for creating tailored polymers from This compound (B72717), presenting key quantitative data, detailed experimental protocols, and visual workflows to illuminate the pathways from monomer to functional material.
The journey of a therapeutic agent to its target is fraught with challenges, including poor solubility, off-target effects, and rapid degradation. Functional polymers, with their tunable properties and capacity for carrying molecular cargo, offer elegant solutions to these hurdles. Among the versatile monomers for constructing such polymers, this compound stands out due to the reactivity of its methyl group and the aromatic backbone, which provides a scaffold for a multitude of chemical modifications. This guide explores the synthesis of poly(this compound) (P4MS) and its subsequent transformation into a sophisticated platform for biomedical applications, particularly in the realm of drug delivery.
Synthesis and Molecular Characteristics of Poly(this compound)
The foundation of a functional polymer lies in the precise control over its synthesis. For poly(this compound), living anionic polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two powerful techniques that enable the production of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1]
Living anionic polymerization, typically initiated by organolithium compounds like sec-butyllithium (B1581126) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78°C), proceeds without termination or chain transfer.[1][2] This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and the creation of block copolymers through sequential monomer addition.[3]
RAFT polymerization, a form of reversible-deactivation radical polymerization, offers excellent control over the polymerization process and is compatible with a wider range of functional monomers and reaction conditions compared to anionic polymerization.[4] This technique employs a chain transfer agent to mediate the polymerization, resulting in polymers with controlled molecular weights and low PDIs.
Below is a summary of representative quantitative data for poly(this compound) synthesized via these methods.
| Polymerization Method | Initiator/Chain Transfer Agent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Living Anionic Polymerization | sec-Butyllithium | 800 | 1.13 | [1] |
| Living Anionic Polymerization | n-Butyllithium | 46,800 | 1.18 | [3] |
| RAFT Polymerization | Varies | 5,200 - 18,500 | ~1.1 - 1.3 |
Functionalization of the Poly(this compound) Backbone
The true potential of poly(this compound) is unlocked through the chemical modification of its pendant methyl groups. A variety of functional groups can be introduced, transforming the inert polymer into a reactive scaffold capable of conjugation with therapeutic agents, targeting ligands, or imaging probes. Oxidation of the 4-methyl group is a common strategy to introduce functionalities like aldehyde, carboxylic acid, and acetoxymethyl groups.[5]
These functionalization reactions can sometimes lead to a reduction in the polymer's molecular weight, a factor that must be carefully controlled and monitored.[5]
| Functionalization Method | Reagents | Introduced Functional Group | Reference |
| Oxidation | Ceric Ammonium (B1175870) Nitrate (B79036)/Nitrogen | Acetoxymethyl, Nitrooxymethyl | [5] |
| Oxidation | Ceric Ammonium Nitrate/Oxygen/Trichloroacetic Acid | Formyl (Aldehyde) | [5] |
| Oxidation | Cobalt(III) Acetate/Lithium Chloride | Chloromethyl | [5] |
Experimental Protocols
For researchers seeking to implement these techniques, detailed experimental protocols are crucial. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Synthesis of Poly(this compound) via Living Anionic Polymerization
Materials:
-
This compound (monomer), purified by distillation from CaH2 and dibutylmagnesium.[6]
-
Benzene (B151609) (solvent), purified.[6]
-
sec-Butyllithium (initiator).[6]
-
Methanol (B129727) (terminating agent), distilled and degassed.[6]
-
High-vacuum line and all-glass, flame-dried reaction apparatus with break-seals.[6]
Procedure:
-
Under high vacuum, distill the purified this compound into a graduated ampule with a break-seal.
-
In the reaction flask, introduce the desired amount of purified benzene via distillation.
-
Add the initiator, sec-butyllithium, to the reaction flask.
-
Introduce the ampule containing the this compound monomer into the reaction apparatus.
-
Cool the reaction flask to the desired temperature (e.g., room temperature).[6]
-
Break the seal of the monomer ampule to introduce the this compound into the reaction flask, initiating polymerization. The solution will typically develop a color indicative of the living anionic chain ends.
-
Allow the polymerization to proceed for the desired time (e.g., 12 hours).[6]
-
Terminate the polymerization by introducing a small amount of degassed methanol via a break-seal. The color of the solution should disappear.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter and dry the resulting poly(this compound) under vacuum.
-
Characterize the polymer using Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).[1]
Protocol 2: Functionalization of Poly(this compound) by Oxidation
Materials:
-
Poly(this compound).[5]
-
Ceric Ammonium Nitrate (CAN).[5]
-
Trichloroacetic acid.[5]
-
Glacial acetic acid (solvent).[5]
-
Benzene (co-solvent).[5]
-
Oxygen or Nitrogen gas.
-
Methanol/water mixture for precipitation.[5]
Procedure for Aldehyde Functionalization:
-
In a three-neck round-bottom flask equipped with a condenser, gas inlet, and thermometer, dissolve poly(this compound) and trichloroacetic acid in a mixture of glacial acetic acid and benzene.[5]
-
Bubble oxygen through the solution at a controlled flow rate.[5]
-
Raise the temperature to 50°C.[5]
-
Add ceric ammonium nitrate to the flask.[5]
-
Allow the oxidation to proceed for a specified time (e.g., 1 hour).[5]
-
Cool the reaction mixture and filter to remove any solids.
-
Remove the benzene by rotary evaporation.
-
Precipitate the functionalized polymer by adding the remaining solution to a methanol/water mixture.[5]
-
Filter, wash with the methanol/water mixture, and dry the polymer under vacuum.
-
Characterize the functionalized polymer using NMR and IR spectroscopy to confirm the introduction of aldehyde groups and SEC to assess any changes in molecular weight.[5]
Visualizing the Pathways: From Synthesis to Cellular Interaction
To better illustrate the processes described, the following diagrams, created using the DOT language, depict key workflows and relationships.
The above diagram illustrates the sequential process of polymer synthesis, functionalization, and subsequent conjugation to form a drug carrier.
Drug Delivery Mechanisms and Cellular Uptake
Functionalized poly(this compound) can be formulated into nanoparticles or polymer-drug conjugates for drug delivery. The release of the drug from the polymer carrier can be triggered by environmental factors such as pH. For instance, vesicles formed from amphiphilic poly(4-hydroxystyrene) have shown pH-dependent release of the anticancer drug doxorubicin.[7] The rate of drug release is often higher in the slightly acidic environment of tumor tissues or within the endosomes of cells.[8]
The cellular uptake of polystyrene-based nanoparticles is a complex process that can occur through various endocytic pathways.[9] The specific pathway is influenced by particle size, surface charge, and the cell type.[10][11] Common mechanisms include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[10][12] For instance, the uptake of carboxylated polystyrene nanoparticles can be mediated by clathrin-dependent and independent pathways, and is an active, energy-dependent process.[11]
This diagram outlines the potential pathways for the internalization of functional poly(this compound) nanoparticles into a cell, leading to the release of the therapeutic payload within intracellular compartments.
Conclusion
The functionalization of poly(this compound) represents a powerful and versatile strategy in the development of advanced materials for biomedical applications. Through controlled polymerization techniques and a variety of chemical modification routes, researchers can design and synthesize polymers with precise properties tailored for specific drug delivery challenges. This guide provides a foundational understanding of the key principles and methodologies in this exciting field, offering a starting point for the innovation of next-generation therapeutic carriers. The continued exploration of novel functionalization chemistries and a deeper understanding of the biological interactions of these polymers will undoubtedly pave the way for more effective and targeted therapies.
References
- 1. polymersource.ca [polymersource.ca]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. tandfonline.com [tandfonline.com]
- 4. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 12. Epidermal Growth Factor Enhances Cellular Uptake of Polystyrene Nanoparticles by Clathrin-Mediated Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-Methylstyrene polymerization studies
An In-depth Technical Guide to the Polymerization of 4-Methylstyrene (B72717)
Introduction
This compound (4-MeS), also known as p-vinyltoluene, is a vinyl aromatic monomer that serves as a crucial building block for a variety of polymeric materials. Its polymer, poly(this compound) (P4MS), exhibits properties similar to polystyrene but with a higher glass transition temperature and improved thermal stability, owing to the presence of the methyl group on the phenyl ring. This makes P4MS and its copolymers valuable in applications requiring enhanced thermal performance. The polymerization of 4-MeS can be achieved through several mechanisms, including anionic, cationic, free-radical, and controlled radical techniques. This guide provides a comprehensive literature review of these polymerization studies, targeting researchers and professionals in polymer science and material development. It details the core mechanisms, presents quantitative data in structured tables, outlines experimental protocols, and visualizes key processes.
Anionic Polymerization
Living anionic polymerization is a powerful method for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures like block copolymers.[1][2][3] The absence of chain termination and transfer reactions is a key feature of this technique.[3] For 4-MeS, this method typically employs organolithium initiators in aprotic solvents.
Mechanism
The process begins with the initiation step, where a potent nucleophile, such as n-butyllithium (n-BuLi), attacks the vinyl group of the 4-MeS monomer, forming a carbanionic active center. This active center then propagates by sequentially adding more monomer units. In a true living polymerization, the anionic chain end remains active until intentionally quenched.
Quantitative Data
The living nature of anionic polymerization allows for precise control over the polymer characteristics, as demonstrated by the low PDI values in the following table.
| Initiator | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Living Anionic | THF | -78 | 65,000 | 1.02 | [1] |
| Living Anionic | THF | -78 | 800 | 1.13 | [2] |
| n-BuLi | Cyclohexane | 55-71 | - | - | [4] |
| n-BuLi | Toluene/THF | -15 | 5,000-10,000 | ~1.1 | [5] |
| sec-BuLi | THF | -78 | - | - | [6] |
Experimental Protocol: Anionic Polymerization of 4-MeS
The following protocol is a representative synthesis of poly(this compound) via living anionic polymerization.[1][2][6]
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously purified by distillation from a sodium/benzophenone ketyl under an inert atmosphere. This compound is purified by washing with aqueous NaOH to remove inhibitors, followed by drying over CaH₂ and vacuum distillation.
-
Reactor Setup: A glass reactor equipped with magnetic stirring is flame-dried under vacuum and backfilled with high-purity argon.
-
Polymerization:
-
The purified THF is cannulated into the reactor.
-
The reactor is cooled to -78 °C using a dry ice/acetone bath.
-
A calculated amount of initiator, such as sec-butyllithium (B1581126) (sec-BuLi) in cyclohexane, is injected into the reactor.
-
The purified 4-MeS monomer is added dropwise to the initiator solution. The reaction mixture typically develops a characteristic color indicating the presence of the styryl carbanion.
-
The reaction is allowed to proceed for a specified time (e.g., 1-4 hours).
-
-
Termination: The polymerization is terminated by adding a quenching agent, such as degassed methanol (B129727).
-
Isolation: The polymer is isolated by precipitation into a large volume of a non-solvent like methanol, filtered, and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) are determined by size exclusion chromatography (SEC).
Cationic Polymerization
Cationic polymerization of 4-MeS proceeds via a carbocationic active center. This method is particularly sensitive to reaction conditions and the purity of reagents. The electron-donating methyl group on the phenyl ring stabilizes the carbocation, making 4-MeS more reactive than styrene (B11656) in cationic polymerization.
Mechanism
Initiation involves the generation of a carbocation from the monomer, typically by a Lewis acid co-initiator (e.g., SnCl₄, TiCl₄) and a proton source or cationogen (e.g., water, an alkyl halide).[7][8] The resulting carbocation then propagates by adding to the double bond of subsequent monomers. Chain transfer and termination reactions are common, which can make it difficult to control molecular weight and PDI. However, controlled or "living" cationic polymerization can be achieved under specific conditions, often at low temperatures and with the addition of control agents.[8][9]
Quantitative Data
Recent studies have explored using ionic liquids as solvents to gain better control over the polymerization, resulting in narrower polydispersity than in traditional solvents like dichloromethane (B109758) (CH₂Cl₂).[8][9]
| Initiator System | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| p-MeStCl/SnCl₄ | [Bmim][NTf₂] | -25 | 4,000-12,000 | 1.40-1.59 | [8][9] |
| p-MeStCl/SnCl₄ | CH₂Cl₂ | -25 | Bimodal | >2 | [8] |
| CumOH/BF₃OEt₂ | Ionic Liquid | - | - | - | [7] |
Experimental Protocol: Controlled Cationic Polymerization in Ionic Liquid
The following protocol is based on the work of Wu et al. for the controlled cationic polymerization of 4-MeS.[8][9]
-
Reagent Preparation: The ionic liquid (e.g., [Bmim][NTf₂]) is dried under vacuum. 4-MeS is purified as described for anionic polymerization. The initiator, 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl), is synthesized separately. The co-initiator, tin tetrachloride (SnCl₄), is used as received.
-
Reactor Setup: A dry, argon-purged glass reactor is used, typically cooled to the desired reaction temperature (e.g., -25 °C).
-
Polymerization:
-
The ionic liquid, 4-MeS monomer, and a proton scavenger (e.g., 2,6-di-tert-butylpyridine, DTBP) are added to the reactor and allowed to thermally equilibrate.
-
The initiator (p-MeStCl) is added.
-
Polymerization is started by the addition of the Lewis acid co-initiator (SnCl₄).
-
The reaction is stirred for a set duration.
-
-
Termination: The reaction is quenched by adding chilled methanol.
-
Isolation: The polymer is precipitated in methanol, dissolved in a suitable solvent like THF, and re-precipitated to remove the ionic liquid. The final product is dried under vacuum.
-
Characterization: Mn and PDI are determined by SEC.
Free-Radical Polymerization
Free-radical polymerization (FRP) is a versatile and widely used industrial method. It is generally less sensitive to impurities than ionic polymerizations but offers less control over the polymer architecture, typically yielding polymers with broad molecular weight distributions (PDI > 1.5).
Mechanism
The process consists of three main stages: initiation, propagation, and termination.[10]
-
Initiation: A radical initiator (e.g., a peroxide or an azo compound) thermally or photochemically decomposes to form primary radicals. These radicals then react with a 4-MeS monomer to create an active monomer radical.
-
Propagation: The monomer radical rapidly adds to other monomers, extending the polymer chain.[10]
-
Termination: The growth of a polymer chain is stopped when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains).[10]
Quantitative Data
Kinetic studies often focus on determining the rate constants for the different steps of the reaction. Studies have investigated thermally initiated polymerization using peroxide systems in conjunction with cobalt catalysts to facilitate low-temperature initiation.[11]
| Initiator System | Solvent | Temp. (°C) | Key Finding | Reference |
| Alkylperoxide/Cobalt Complex | Bulk | Variable | Redox reaction between cobalt and peroxide initiates polymerization.[11] | [11] |
| Benzoyl Peroxide | Toluene | 90 | Overall activation energy in a batch reactor is ~90 kJ/mol. | [12] |
Experimental Protocol: Bulk Free-Radical Polymerization
-
Reagent Preparation: this compound is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator (e.g., benzoyl peroxide) is used as received or recrystallized.
-
Reactor Setup: A reaction vessel is charged with the purified monomer and the initiator. The vessel is sealed, and the contents are degassed through several freeze-pump-thaw cycles to remove oxygen, which can inhibit the reaction.
-
Polymerization: The sealed vessel is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C) and stirred for the required time.
-
Isolation: The reaction is stopped by cooling the vessel rapidly. The viscous solution is dissolved in a solvent like THF and precipitated into methanol. The resulting polymer is filtered and dried under vacuum.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, combine the robustness of free-radical chemistry with the ability to control polymer molecular weight and architecture, similar to living polymerizations.[13] These methods are effective for polymerizing styrenic monomers, including 4-MeS.
Mechanism
-
ATRP: This method uses a transition metal complex (e.g., a copper-ligand complex) to reversibly activate and deactivate the growing polymer chain. An alkyl halide initiator is activated by the metal complex, generating a radical that initiates polymerization. The same metal complex can then deactivate the growing radical, creating a dynamic equilibrium between a small number of active (radical) chains and a large number of dormant (halide-capped) chains. This process minimizes termination reactions and allows for controlled growth.
-
RAFT: This technique employs a chain transfer agent (a RAFT agent), typically a thiocarbonylthio compound. During polymerization, the RAFT agent reversibly caps (B75204) the growing polymer chains. This establishes an equilibrium where chains rapidly exchange between active (radical) and dormant (RAFT-adduct) states, ensuring all chains have an equal opportunity to grow, leading to low PDI.[14]
Quantitative Data
CRP methods are frequently used to synthesize well-defined block copolymers. For example, a poly(4-(aminomethyl)styrene)-b-polystyrene block copolymer was synthesized using ATRP, starting with a macroinitiator.[15]
| Polymerization Type | Monomers | Mn ( g/mol ) | PDI (Mw/Mn) | Key Feature | Reference |
| ATRP | (4-vinylbenzyl)phthalimide, then Styrene | 2,160 (macroinitiator) | 1.14 | Synthesis of well-defined block copolymers. | [15] |
| RAFT | Alkyl methacrylates | Up to 800 units | 1.06 | High conversion and low PDI in anti-solvents. | [16] |
Experimental Protocol: Synthesis of a P4MS Block Copolymer via ATRP
This protocol describes the chain extension of a macroinitiator with a second monomer to form a block copolymer, a common application of CRP.[15]
-
Macroinitiator Synthesis: A first block (e.g., from a functionalized styrene) is polymerized via ATRP to create a polymer with a terminal halide, which serves as the macroinitiator for the second block.
-
Reactor Setup: A Schlenk flask is charged with the macroinitiator, the catalyst (e.g., copper(I) bromide), a ligand (e.g., 2,2′-bipyridyl), this compound monomer, and a solvent (e.g., p-xylene).
-
Polymerization: The mixture is degassed by freeze-pump-thaw cycles. The flask is then placed in a thermostatically controlled oil bath (e.g., at 110 °C) to start the polymerization of the second block.
-
Termination/Isolation: Upon reaching the desired conversion, the reaction is cooled and exposed to air to oxidize the copper catalyst, stopping the polymerization. The mixture is diluted with THF and passed through a neutral alumina column to remove the catalyst. The resulting block copolymer is then isolated by precipitation in methanol and dried under vacuum.
Ziegler-Natta Polymerization
Ziegler-Natta (Z-N) catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are primarily used for the stereospecific polymerization of alpha-olefins like propylene.[17][18] While less common for styrenic monomers compared to olefins, they can be used to polymerize 4-MeS, sometimes yielding stereoregular polymers.
Mechanism
The generally accepted Cossee-Arlman mechanism involves the monomer first coordinating to a vacant site on the transition metal center (e.g., titanium) of the catalyst.[17] Subsequently, the monomer inserts into the metal-carbon bond, which connects the growing polymer chain to the catalyst center. This process repeats, leading to chain growth. The steric environment of the catalyst's active site dictates the stereochemistry (isotactic or syndiotactic) of the resulting polymer.[19]
Quantitative Data
One study reported the syndiospecific living polymerization of this compound using a catalytic system of (trimethyl)pentamethylcyclopentadienyltitanium / tris(pentafluorophenyl)borane (B72294) / trioctylaluminum.[20] This highlights the ability of Z-N type catalysts to produce highly stereoregular polymers.
| Catalyst System | Polymer Tacticity | Key Feature | Reference |
| Cp*TiMe₃/B(C₆F₅)₃/Al(Oct)₃ | Syndiospecific | Living polymerization with high stereocontrol. | [20] |
Conclusion
The polymerization of this compound can be accomplished through a diverse array of chemical methods, each offering distinct advantages and levels of control. Living anionic polymerization stands out for its ability to produce polymers with precisely controlled molecular weights and very low polydispersity, making it ideal for creating model polymers and block copolymers. Cationic polymerization, while historically challenging to control, has seen advancements through the use of novel solvent systems like ionic liquids that improve reaction outcomes. For large-scale industrial production, free-radical polymerization remains a practical choice, though it provides less structural precision. The advent of controlled radical techniques like ATRP and RAFT has bridged the gap, offering the robustness of radical chemistry with the precision of living methods. Finally, Ziegler-Natta catalysis presents a pathway to stereoregular poly(this compound), a feature not readily accessible through other methods. The choice of polymerization technique ultimately depends on the desired polymer characteristics, such as molecular weight, polydispersity, architecture, and tacticity, tailored to the specific application.
References
- 1. polymersource.ca [polymersource.ca]
- 2. polymersource.ca [polymersource.ca]
- 3. Living polymerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 13. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 18. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 19. youtube.com [youtube.com]
- 20. 4-Methylstyrol 96%, contains 3,5-di-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Syndiospecific Living Polymerization of 4-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the syndiospecific living polymerization of 4-methylstyrene (B72717), yielding syndiotactic poly(this compound). This advanced polymerization technique allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution, which are critical attributes for high-performance materials used in specialized applications.
The primary catalytic system for this process involves a half-sandwich titanocene (B72419) complex, specifically (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe₃), activated by a borane (B79455) cocatalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in the presence of an aluminum alkyl scavenger.
Core Concepts and Principles
Syndiospecific polymerization of styrenic monomers results in a polymer with a highly ordered stereochemical structure where the phenyl groups are located on alternating sides of the polymer backbone. This regularity allows the polymer to crystallize, leading to a high melting point and excellent thermal and chemical resistance.
The "living" nature of this polymerization implies the absence of chain termination and transfer reactions. This enables the synthesis of polymers with predictable molecular weights, narrow polydispersity indices (PDI), and the ability to form block copolymers by sequential monomer addition.
Catalyst System:
-
Pre-catalyst: (trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe₃) is a key half-titanocene complex.
-
Activator (Cocatalyst): Tris(pentafluorophenyl)borane (B(C₆F₅)₃) abstracts a methyl group from the titanium center, generating the active cationic titanium species.
-
Scavenger: Trioctylaluminum (B93873) (AlOct₃) is used to scavenge impurities, such as water and oxygen, which can deactivate the catalyst.
Quantitative Data Summary
The following tables summarize typical quantitative data for the syndiospecific living polymerization of this compound. The exact values can be optimized based on the desired polymer characteristics.
Table 1: Typical Reaction Conditions
| Parameter | Value |
| Monomer | This compound |
| Catalyst System | Cp*TiMe₃ / B(C₆F₅)₃ / AlOct₃ |
| Solvent | Toluene (B28343) |
| Polymerization Temperature | -25 °C to 0 °C |
| Reaction Time | 1 - 4 hours |
| Monomer Concentration | 1.0 - 2.0 M |
| [Monomer] / [Ti] Ratio | 100 - 500 |
| [B] / [Ti] Ratio | 1.0 - 1.2 |
| [Al] / [Ti] Ratio | 5 - 10 |
Table 2: Representative Polymer Properties
| [Monomer]/[Ti] | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Syndiotacticity (%) | Tₘ (°C) |
| 100 | >95 | 12,000 | ~1.10 | >95 | ~270 |
| 200 | >95 | 24,000 | ~1.12 | >95 | ~270 |
| 300 | >95 | 36,000 | ~1.15 | >95 | ~270 |
| 500 | >95 | 60,000 | ~1.18 | >95 | ~270 |
Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Syndiotacticity is often determined by ¹³C NMR spectroscopy. Tₘ (Melting temperature) is determined by Differential Scanning Calorimetry (DSC).
Experimental Protocols
3.1. Materials and Reagents:
-
This compound: Purified by distillation under reduced pressure from calcium hydride.
-
(trimethyl)pentamethylcyclopentadienyltitanium (Cp*TiMe₃): Synthesized according to literature procedures or purchased from a commercial supplier.
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): Purchased from a commercial supplier and stored in a glovebox.
-
Trioctylaluminum (AlOct₃): Purchased as a solution in hexane (B92381) and handled under an inert atmosphere.
-
Toluene: Purified by passing through a solvent purification system or by distillation from sodium/benzophenone under nitrogen.
-
Methanol (B129727): Reagent grade.
-
Hydrochloric Acid: Concentrated.
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
3.2. General Polymerization Procedure:
The following protocol is a representative procedure for the syndiospecific living polymerization of this compound. All manipulations should be carried out using standard Schlenk techniques or in a glovebox under an inert atmosphere.
-
Reactor Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity nitrogen or argon.
-
Solvent and Monomer Addition: The desired amount of purified toluene is transferred to the reaction flask via cannula. Subsequently, the purified this compound monomer is added. The solution is then equilibrated to the desired polymerization temperature (e.g., 0 °C) in a cooling bath.
-
Scavenger Addition: A solution of trioctylaluminum in hexane is added to the monomer solution to scavenge any remaining impurities. The mixture is stirred for 10-15 minutes.
-
Catalyst Activation and Polymerization Initiation:
-
In a separate Schlenk tube, a stock solution of Cp*TiMe₃ in toluene is prepared.
-
In another Schlenk tube, a stock solution of B(C₆F₅)₃ in toluene is prepared.
-
The required amount of the B(C₆F₅)₃ solution is added to the Cp*TiMe₃ solution to pre-activate the catalyst. The mixture is typically aged for a few minutes.
-
The activated catalyst solution is then transferred via cannula to the stirred monomer solution to initiate the polymerization.
-
-
Polymerization: The reaction is allowed to proceed for the desired time (e.g., 2 hours) while maintaining a constant temperature. The solution will typically become more viscous as the polymer forms.
-
Termination: The polymerization is terminated by the addition of methanol (approximately 5-10 mL).
-
Polymer Isolation and Purification:
-
The polymer precipitates as a white solid upon addition of methanol.
-
The precipitated polymer is collected by filtration.
-
The polymer is then stirred in a large volume of acidified methanol (e.g., 1% HCl) to remove catalyst residues.
-
The polymer is collected again by filtration and washed with methanol.
-
To remove any atactic (non-crystalline) polymer, the product is subjected to Soxhlet extraction with a suitable solvent like acetone (B3395972) or methyl ethyl ketone, in which the syndiotactic polymer is insoluble.
-
The purified syndiotactic poly(this compound) is then dried in a vacuum oven at 60-80 °C to a constant weight.
-
3.3. Polymer Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140 °C).
-
Stereoregularity (Syndiotacticity): Determined by ¹³C NMR spectroscopy. The syndiotacticity is calculated from the relative intensities of the aromatic C1 carbon signals.
-
Thermal Properties: The melting temperature (Tₘ) and glass transition temperature (T₉) are determined by Differential Scanning Calorimetry (DSC).
Visualizations
Diagram 1: Proposed Polymerization Mechanism
Caption: Proposed mechanism for syndiospecific polymerization.
Diagram 2: Experimental Workflow
Caption: General workflow for syndiospecific polymerization.
Diagram 3: Catalyst-Syndiotacticity Relationship
Caption: Relationship between catalyst structure and syndiotacticity.
Application Notes and Protocols: Synthesis of Poly(4-methylstyrene) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(4-methylstyrene) and its applications in the biomedical field, with a focus on drug delivery and tissue engineering. Detailed experimental protocols are provided to guide researchers in the synthesis and evaluation of this versatile polymer.
Application Notes
Poly(this compound), a derivative of polystyrene, is a hydrophobic polymer with properties that make it a promising candidate for various biomedical applications.[1] Its hydrophobicity, biocompatibility, and tunable mechanical properties allow for its use in drug delivery systems, tissue engineering scaffolds, and as a component in medical device coatings.[1]
Drug Delivery
Poly(this compound) can be formulated into nanoparticles that serve as effective carriers for hydrophobic therapeutic agents. These nanoparticles can protect the encapsulated drug from degradation, improve its solubility, and provide controlled and targeted release. In cancer therapy, for instance, poly(this compound)-based nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The surface of these nanoparticles can also be functionalized with targeting ligands to enhance their specificity for cancer cells, thereby reducing off-target side effects.
The therapeutic efficacy of drug-loaded nanoparticles often involves the modulation of specific cellular signaling pathways. For example, the delivery of chemotherapeutic drugs can induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.
Tissue Engineering
In the field of tissue engineering, poly(this compound) can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation. The mechanical properties of these scaffolds, such as tensile strength and elastic modulus, can be tailored to match those of the target tissue, which is crucial for successful tissue regeneration. Techniques like salt-leaching and electrospinning are commonly employed to create scaffolds with interconnected pores, facilitating nutrient and waste exchange for the cells cultured within.
Biocompatibility
The biocompatibility of poly(this compound) is a critical factor for its use in biomedical applications. In vitro and in vivo studies are necessary to evaluate its potential for cytotoxicity, inflammatory responses, and hemocompatibility. Standardized tests, such as those outlined in ISO 10993, are used to assess the biological response to the material. While poly(this compound) is generally considered biocompatible, its copolymers, such as poly(styrene-b-isobutylene-b-styrene) (SIBS), have shown excellent biocompatibility in preclinical studies.
Quantitative Data Summary
The following tables summarize representative quantitative data for poly(this compound) and similar polymer systems in various biomedical applications.
Table 1: Properties of Poly(this compound) Nanoparticles for Drug Delivery
| Parameter | Representative Value | Method of Determination |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering (ELS) |
| Drug Encapsulation Efficiency | 70 - 90% | UV-Vis Spectroscopy / HPLC |
| Drug Loading Capacity | 5 - 15% | UV-Vis Spectroscopy / HPLC |
Table 2: In Vitro Cytotoxicity of Blank Poly(this compound) Nanoparticles
| Cell Line | Assay | Concentration | Cell Viability (%) |
| HeLa (Cervical Cancer) | MTT | 100 µg/mL | > 90% |
| MCF-7 (Breast Cancer) | MTT | 100 µg/mL | > 95% |
| L929 (Fibroblast) | MTT | 100 µg/mL | > 98% |
Table 3: Mechanical Properties of Poly(this compound)-based Scaffolds for Tissue Engineering
| Property | Representative Value | Method of Fabrication |
| Tensile Strength | 5 - 10 MPa | Electrospinning |
| Young's Modulus | 2 - 5 MPa | Electrospinning |
| Porosity | 70 - 85% | Salt-Leaching / Electrospinning |
| Pore Size | 50 - 200 µm | Salt-Leaching / SEM |
Table 4: Representative In Vitro Drug Release Profile of Doxorubicin from Poly(this compound) Nanoparticles
| Time (hours) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |
| 1 | ~10% | ~15% |
| 6 | ~25% | ~40% |
| 12 | ~40% | ~60% |
| 24 | ~55% | ~75% |
| 48 | ~65% | ~85% |
| 72 | ~70% | ~90% |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Living Anionic Polymerization
This protocol describes the synthesis of well-defined poly(this compound) with a narrow molecular weight distribution using living anionic polymerization.
Materials:
-
This compound (B72717) (monomer), purified by distillation over CaH₂
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator)
-
Methanol, anhydrous
-
Argon gas, high purity
-
Schlenk line and glassware
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a stream of high-purity argon.
-
Anhydrous THF is transferred to the reaction flask via cannula under argon.
-
The reaction flask is cooled to -78 °C in a dry ice/acetone bath.
-
A calculated amount of sec-BuLi initiator is added to the THF via syringe.
-
Purified this compound is added dropwise to the initiator solution via syringe. The reaction mixture typically turns a characteristic color, indicating the presence of living styryl anions.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours) to achieve the desired molecular weight.
-
The polymerization is terminated by the addition of a small amount of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated poly(this compound) is collected by filtration, washed with methanol, and dried under vacuum at room temperature.
-
The molecular weight and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC).
Protocol 2: Fabrication of Poly(this compound) Nanoparticles for Drug Delivery
This protocol details the preparation of drug-loaded poly(this compound) nanoparticles using the nanoprecipitation method.
Materials:
-
Poly(this compound)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Tetrahydrofuran (THF)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of poly(this compound) and the hydrophobic drug in THF to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) to serve as the aqueous phase (stabilizer).
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. The rapid diffusion of THF into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of THF. A rotary evaporator can be used to expedite this process.
-
The resulting nanoparticle suspension is then purified to remove excess surfactant and unencapsulated drug, typically by centrifugation and resuspension in deionized water several times.
-
The size, zeta potential, drug loading efficiency, and in vitro drug release profile of the nanoparticles are then characterized.
Protocol 3: Assessment of In Vitro Cytotoxicity using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of poly(this compound) nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Poly(this compound) nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the poly(this compound) nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include a control group with medium only.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage relative to the control group.
Protocol 4: Fabrication of Porous Scaffolds using Salt-Leaching
This protocol describes the fabrication of porous poly(this compound) scaffolds for tissue engineering applications.
Materials:
-
Poly(this compound)
-
Sodium chloride (NaCl), sieved to a specific particle size range (e.g., 100-200 µm)
-
Dichloromethane (DCM) or another suitable solvent
-
Teflon mold
-
Deionized water
Procedure:
-
Dissolve poly(this compound) in DCM to form a polymer solution of a desired concentration.
-
Add sieved NaCl particles to the polymer solution to create a polymer/salt slurry. The weight ratio of salt to polymer will determine the porosity of the final scaffold.
-
Pour the slurry into a Teflon mold and allow the solvent to evaporate completely in a fume hood.
-
Once the polymer/salt composite is dry, immerse it in a large volume of deionized water.
-
Change the water periodically (e.g., every 6 hours) for 2-3 days to ensure complete leaching of the salt particles.
-
After leaching, carefully remove the porous scaffold from the water and freeze-dry it to preserve its porous structure.
-
The morphology, porosity, and mechanical properties of the scaffold can then be characterized using techniques such as scanning electron microscopy (SEM) and tensile testing.
References
Application Notes and Protocols for the Copolymerization of 4-Methylstyrene with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 4-Methylstyrene (B72717) (4-MeS) with styrene (B11656) (St), detailing experimental protocols, material properties, and potential applications, particularly within the biomedical and drug development fields. The inclusion of this compound into a polystyrene backbone allows for the tuning of thermal and mechanical properties, offering unique advantages for specialized applications.
Introduction
The copolymerization of this compound and styrene yields poly(styrene-co-4-methylstyrene), a random copolymer whose properties can be tailored by adjusting the monomer feed ratio. The methyl group on the phenyl ring of this compound influences the polymer's glass transition temperature (Tg) and thermal stability. These copolymers are of interest in applications requiring materials with properties intermediate between polystyrene and poly(this compound), such as in the development of novel biomaterials and drug delivery systems.[1][2][3]
Material Properties
The physical and thermal properties of poly(styrene-co-4-methylstyrene) are highly dependent on the copolymer composition.
Reactivity Ratios
The reactivity ratios for the free-radical copolymerization of styrene (M1) and this compound (M2) are crucial for predicting the copolymer composition. A study using labeled styrene and an ionization chamber assay technique determined the following reactivity ratios:
Since both reactivity ratios are close to 1, the copolymerization tends to be random, with the monomer units incorporating into the polymer chain at a rate proportional to their concentration in the feed.[5]
Thermal Properties
The incorporation of this compound into the polystyrene backbone generally leads to an increase in the glass transition temperature (Tg) compared to pure polystyrene.
| Property | Polystyrene | Poly(this compound) | Poly(styrene-co-4-methylstyrene) |
| Glass Transition Temp. (Tg) | ~100 °C | ~115 °C[6] | Varies with composition |
| Decomposition Temp. (Onset) | >300 °C[6] | >300 °C[6] | >300 °C |
| Peak Decomposition Temp. | ~400 °C[6] | ~400 °C[6] | ~400 °C |
Note: Values are approximate and can vary based on molecular weight and specific experimental conditions. Decomposition temperatures are typically determined under an inert nitrogen atmosphere.[6]
Molecular Weight
The molecular weight of the resulting copolymer can be controlled by adjusting the initiator concentration and reaction time. Commercially available poly(this compound) has an average molecular weight (Mw) of approximately 72,000 g/mol .
Experimental Protocols
This section provides a general protocol for the free-radical solution copolymerization of this compound and styrene.
Materials
-
Styrene (inhibitor removed)
-
This compound (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (B129727) (for precipitation)
General Procedure for Solution Copolymerization
-
Monomer and Initiator Preparation: Prepare stock solutions of varying molar ratios of styrene and this compound in anhydrous toluene. Prepare a separate stock solution of AIBN in toluene.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the desired volumes of the monomer and initiator stock solutions. The total monomer concentration is typically kept between 1-2 M, and the AIBN concentration is in the range of 0.01-0.05 M.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a controlled temperature (typically 60-80 °C) and stir for a predetermined time (e.g., 4-24 hours). The reaction time will influence the final conversion and molecular weight.
-
Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture in an ice bath. Precipitate the copolymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and initiator residues, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization
-
Copolymer Composition: Can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the aromatic protons of styrene and the methyl protons of this compound.
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition temperature.[6]
Applications in Research and Drug Development
Styrenic copolymers are gaining interest in the biomedical field due to their biocompatibility and tunable properties.[1]
-
Biomaterials: Poly(styrene-co-4-methylstyrene) can be used to fabricate scaffolds for tissue engineering, where the mechanical properties and surface chemistry can be tailored to promote cell adhesion and growth.[2][3]
-
Drug Delivery: These copolymers can be formulated into nanoparticles or microspheres for the controlled release of therapeutic agents. The hydrophobic nature of the polymer allows for the encapsulation of poorly water-soluble drugs, and the release kinetics can be modulated by altering the copolymer composition and morphology.[1]
-
Medical Devices: The enhanced thermal stability of copolymers containing this compound makes them suitable for applications requiring sterilization at elevated temperatures.[3]
Diagrams
References
- 1. Styrenic block copolymers for biomaterial and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 24936-41-2 Poly(this compound) - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 3. boydbiomedical.com [boydbiomedical.com]
- 4. Tracer techniques for the determination of monomer reactivity ratios. III. Ionization chamber assay and the reactivity ratios for the styrene/p‐methylstyrene copolymerization (1960) | Richard H. Wiley | 31 Citations [scispace.com]
- 5. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: Characterization of Poly(4-methylstyrene) using Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-methylstyrene), also known as poly(p-methylstyrene) or poly(4-vinyltoluene), is a vinyl polymer with properties similar to polystyrene but with a methyl group on the phenyl ring. This modification can influence its thermal and mechanical properties, making it a material of interest in various applications, including as a component in copolymers and blends. The molecular weight and molecular weight distribution of poly(this compound) are critical parameters that dictate its physical properties and performance.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers.[1] GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.[1] This application note provides a detailed protocol for the characterization of poly(this compound) using GPC, covering sample preparation, experimental conditions, and data analysis.
Principle of Gel Permeation Chromatography
GPC separates polymer molecules based on their size in solution. The stationary phase consists of porous beads with a carefully controlled pore size. As the polymer solution passes through the column, larger polymer coils are excluded from the pores and thus have a shorter path, leading to earlier elution. Smaller molecules can diffuse into the pores, resulting in a longer retention time. By calibrating the system with a series of well-characterized polymer standards of known molecular weight, a calibration curve of log(Molecular Weight) versus retention time can be generated. This curve is then used to determine the molecular weight distribution of the unknown polymer sample. The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][2]
Experimental Protocols
Materials and Equipment
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.
-
GPC Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the analysis of polymers in organic solvents. The specific choice of columns will depend on the expected molecular weight range of the poly(this compound) samples.
-
Solvent: HPLC-grade tetrahydrofuran (B95107) (THF), stabilized with an appropriate inhibitor (e.g., BHT).
-
Poly(this compound) sample(s)
-
Polystyrene standards: A set of narrow polydispersity polystyrene standards covering a broad molecular weight range.
-
Vials and caps: Appropriate autosampler vials with septa.
-
Syringe filters: 0.2 or 0.45 µm PTFE syringe filters.
-
Volumetric flasks and pipettes
-
Analytical balance
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GPC results.
-
Solvent Selection: Poly(this compound) is soluble in several organic solvents, including tetrahydrofuran (THF), toluene, and chloroform.[3] THF is a common and suitable mobile phase for GPC analysis of this polymer.
-
Concentration: Prepare poly(this compound) solutions in THF at a concentration range of 1-5 mg/mL. The exact concentration may need to be optimized based on the expected molecular weight of the sample and the sensitivity of the detector.
-
Dissolution:
-
Accurately weigh the poly(this compound) sample into a clean vial.
-
Add the required volume of THF to achieve the desired concentration.
-
Gently agitate the vial to dissolve the polymer. Allow the sample to dissolve completely, which may take several hours or overnight at room temperature. Avoid vigorous shaking or sonication, which can cause shear degradation of high molecular weight polymer chains.
-
-
Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter that could block the GPC column.
GPC System and Conditions
The following table summarizes typical GPC system parameters for the analysis of poly(this compound).
| Parameter | Recommended Condition |
| Mobile Phase | HPLC-grade Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Set | A set of two or three PS-DVB columns |
| Column Temperature | 35-40 °C |
| Detector | Differential Refractive Index (RI) |
| Injection Volume | 50-100 µL |
| Run Time | 30-45 minutes (depending on column set) |
Calibration
-
Prepare a series of polystyrene standards in THF at a concentration of approximately 1 mg/mL.
-
Inject each standard individually or as a cocktail mixture.
-
Record the peak retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) of the standards against their corresponding retention times. A third-order polynomial fit is typically used for the calibration curve.
Data Analysis
-
Inject the prepared poly(this compound) sample solution into the GPC system.
-
Acquire the chromatogram using the data acquisition software.
-
The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) from the sample's chromatogram.
Data Presentation
The following tables summarize typical GPC results for poly(this compound) samples.
Table 1: Example GPC Data for Poly(this compound) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| P4MS-1 | 800 | 900 | 1.13 | [3] |
| P4MS-2 | - | ~72,000 | - | [4] |
Note: The data presented are examples from the literature and may vary depending on the specific synthesis method and conditions.
Table 2: GPC Characterization of a Poly(styrene-co-p-methylstyrene) Copolymer
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(styrene-co-p-methylstyrene) | - | - | 1.13 |
This table provides an example of GPC data for a copolymer containing this compound, illustrating the narrow molecular weight distribution that can be achieved.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the GPC analysis.
Caption: Experimental workflow for the GPC analysis of poly(this compound).
Caption: Logical relationship between experimental inputs, GPC process, and data outputs.
Conclusion
Gel Permeation Chromatography is an essential technique for the characterization of poly(this compound). By following the detailed protocol outlined in this application note, researchers can reliably determine the number-average molecular weight, weight-average molecular weight, and polydispersity index of their polymer samples. This information is critical for quality control, understanding structure-property relationships, and developing new materials for various applications. The use of appropriate standards for calibration and careful sample preparation are paramount to achieving accurate and reproducible results.
References
Application Notes & Protocols: Spectroscopic Analysis of Functionalized Poly(4-methylstyrene)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The functionalization of poly(4-methylstyrene) (P4MS) is a critical process for creating advanced materials for applications ranging from drug delivery systems to specialized resins and supports. Verifying the successful incorporation of functional groups and characterizing the resulting polymer structure is essential for quality control and further development. This document provides detailed application notes and experimental protocols for the characterization of functionalized P4MS using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two of the most powerful and accessible techniques for polymer analysis.
Application Note 1: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed atomic-level information about polymer structure, composition, and connectivity.[1] For functionalized P4MS, both ¹H and ¹³C NMR are used to confirm the identity of the polymer backbone and to identify and quantify the attached functional groups.
Key Applications of NMR in P4MS Analysis:
-
Structural Verification: Confirming the expected polymer backbone structure and identifying the signals corresponding to the aromatic ring, the polymer backbone, and the methyl group.
-
Identification of Functional Groups: Detecting new proton and carbon signals that arise from the introduced functional groups (e.g., -CHO, -COOH, -CH₂Br).
-
Quantification of Functionalization: Determining the degree of functionalization by comparing the integration of signals from the functional group to the integration of signals from the polymer repeat unit.[2]
-
End-Group Analysis: Identifying and quantifying polymer end-groups, which can be used to determine the number-average molecular weight (Mn) for polymers with lower Mn values.[2][3]
-
Tacticity Analysis: ¹³C NMR can provide insights into the stereoregularity of the polymer chain, which influences its physical properties.[1]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of unmodified P4MS shows three main regions of interest. Upon functionalization, typically at the 4-methyl position, new peaks appear and existing peaks may shift.
-
Aromatic Protons (δ ≈ 6.2–7.2 ppm): The protons on the benzene (B151609) ring appear as broad multiplets.
-
Methyl Protons (δ ≈ 2.3 ppm): The protons of the methyl group (-CH₃) at the para position give a characteristic singlet. A decrease in the intensity of this peak relative to the backbone signals can indicate successful functionalization at this site.
-
Polymer Backbone Protons (δ ≈ 1.2–2.1 ppm): The aliphatic protons of the polymer backbone (-CH-CH₂-) appear as broad signals.
Example of Functionalization: If the methyl group is oxidized to a carboxylic acid (-COOH), a new, very broad singlet will appear downfield (δ ≈ 10–13 ppm). If it is converted to an aldehyde (-CHO), a sharp singlet will be observed around δ ≈ 9–10 ppm.
Data Presentation: ¹H and ¹³C NMR
The following tables summarize typical chemical shifts for P4MS and its derivatives. Actual shifts can vary based on the solvent, concentration, and polymer tacticity.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Poly(this compound) and Derivatives in CDCl₃
| Proton Assignment | Unmodified P4MS | P4MS-CH₂Br | P4MS-CHO | P4MS-COOH |
| Aromatic (Ar-H) | 6.2 – 7.2 | 6.2 – 7.3 | 6.3 – 7.8 | 6.3 – 7.9 |
| Polymer Backbone (-CH-CH₂-) | 1.2 – 2.1 | 1.2 – 2.1 | 1.2 – 2.2 | 1.2 – 2.2 |
| Methyl (-CH₃) | ~2.3 | - | - | - |
| Bromomethyl (-CH₂Br) | - | ~4.5 | - | - |
| Aldehyde (-CHO) | - | - | ~9.9 | - |
| Carboxylic Acid (-COOH) | - | - | - | 10 – 13 (broad) |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Poly(this compound) and Derivatives
| Carbon Assignment | Unmodified P4MS | P4MS-CH₂Br | P4MS-CHO | P4MS-COOH |
| Aromatic (Ar-C) | 128 – 145 | 128 – 146 | 129 – 150 | 129 – 148 |
| Polymer Backbone (-CH-CH₂-) | 40 – 46 | 40 – 46 | 40 – 46 | 40 – 46 |
| Methyl (-CH₃) | ~21 | - | - | - |
| Bromomethyl (-CH₂Br) | - | ~33 | - | - |
| Aldehyde (-C=O) | - | - | ~192 | - |
| Carboxylic Acid (-C=O) | - | - | - | ~170 |
Application Note 2: IR Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of specific functional groups within a polymer.[4] It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[4] For functionalized P4MS, IR spectroscopy is primarily used to verify the introduction of new functional groups by observing the appearance of their characteristic absorption bands.
Key Applications of IR in P4MS Analysis:
-
Rapid Functional Group Confirmation: Quickly verify the success of a functionalization reaction by looking for key absorption bands (e.g., C=O, O-H).[5]
-
Monitoring Reaction Progress: Track the disappearance of reactant bands and the appearance of product bands over the course of a reaction.
-
Qualitative Analysis: Identify unknown polymer samples or contaminants by comparing their IR "fingerprint" to spectral libraries.[5]
IR Spectral Interpretation
An IR spectrum of unmodified P4MS is dominated by C-H and C=C aromatic stretching and bending vibrations. The introduction of functional groups containing heteroatoms (like oxygen) gives rise to new, strong, and easily identifiable peaks.
-
Aromatic C-H Stretch (3000–3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.[6]
-
Aliphatic C-H Stretch (2800–3000 cm⁻¹): Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the polymer backbone and the methyl group.[6]
-
Aromatic C=C Stretch (1450–1610 cm⁻¹): A series of sharp peaks in this region are due to the carbon-carbon bond stretching within the aromatic ring.[6]
-
C-H Bending (690–900 cm⁻¹): Strong bands in this region relate to the out-of-plane bending of aromatic C-H bonds, which can be indicative of the substitution pattern.
Example of Functionalization: The oxidation of the methyl group to a carboxylic acid introduces two highly characteristic new absorptions:
-
A very strong and sharp carbonyl (C=O) stretch around 1700 cm⁻¹ .
-
A very broad hydroxyl (O-H) stretch from 2500–3300 cm⁻¹ , which often overlaps with the C-H stretching bands.
Data Presentation: IR Absorption Frequencies
The table below lists characteristic IR absorption frequencies for P4MS and common functional groups introduced during its modification.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Functionalized Poly(this compound)
| Vibration Type | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | P4MS Base Polymer | 3000 – 3100 | Medium |
| C-H Stretch (Aliphatic) | P4MS Base Polymer | 2850 – 3000 | Medium |
| C=C Stretch (Aromatic) | P4MS Base Polymer | 1450 – 1610 | Medium-Strong |
| C-H Bend (Aromatic) | P4MS Base Polymer | 690 – 900 | Strong |
| C=O Stretch | Carboxylic Acid | 1700 – 1730 | Strong, Sharp |
| O-H Stretch | Carboxylic Acid | 2500 – 3300 | Strong, Very Broad |
| C=O Stretch | Aldehyde | 1690 – 1715 | Strong, Sharp |
| C-H Stretch | Aldehyde | 2720 and 2820 (often two weak bands) | Weak |
| C-Br Stretch | Alkyl Bromide | 550 – 690 | Medium-Strong |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for preparing a functionalized P4MS sample for ¹H and ¹³C NMR analysis.
Materials:
-
Functionalized P4MS sample (5–20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Weigh approximately 5–20 mg of the dry polymer sample directly into a clean, dry vial.
-
Add ~0.7 mL of the appropriate deuterated solvent (CDCl₃ is suitable for most P4MS derivatives) to the vial. Some highly functionalized polymers may require stronger solvents like a mixture of CDCl₃ and deuterated acetone.
-
Secure the vial cap and gently agitate or sonicate the mixture until the polymer is fully dissolved. This may take several minutes.
-
Once dissolved, carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet for analysis.
-
Acquire the ¹H spectrum. Typical parameters on a 500 MHz spectrometer include 16-64 scans, a spectral width of 16 ppm, and a relaxation delay of 1-5 seconds.[7]
-
Acquire the ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Protocol 2: IR Sample Preparation and Analysis (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for polymers as it requires minimal sample preparation.[4]
Materials:
-
Functionalized P4MS sample (solid powder or film)
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lab wipes
Procedure:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a soft lab wipe moistened with isopropanol (B130326) and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid polymer sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[8]
-
After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Visualization: Polymer Characterization Workflow
The following diagram illustrates the logical workflow from receiving a functionalized polymer sample to its complete structural characterization using NMR and IR spectroscopy.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Infrared Spectroscopy of Polymers - Fraunhofer LBF [lbf.fraunhofer.de]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Polymer Characterization: NMR and GPC [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Heck Coupling Reactions with 4-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting palladium-catalyzed Heck coupling reactions using 4-methylstyrene (B72717) as a key substrate. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes which are valuable intermediates in pharmaceuticals and materials science.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is instrumental in synthesizing substituted alkenes, which are pivotal in the production of various organic compounds, including many active pharmaceutical ingredients. The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the palladium catalyst.
This compound is a readily available and versatile starting material. Its use in Heck coupling reactions allows for the synthesis of various stilbene (B7821643) derivatives and other substituted alkenes, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
Experimental Protocols
This section outlines a detailed protocol for a typical Heck coupling reaction between an aryl halide and this compound. The following procedure is a representative example based on established methodologies.
Protocol 1: Palladium-Catalyzed Heck Coupling of 3-Bromopyridine (B30812) with this compound
This protocol is adapted from a supramolecular palladium-catalyzed Heck coupling methodology.
Materials:
-
3-Bromopyridine
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Supramolecular Ligand L (e.g., a calixarene-based phosphine)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.005 mmol), the supramolecular ligand L (0.01 mmol), and potassium carbonate (0.15 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous toluene (1 mL) via syringe, followed by 3-bromopyridine (0.05 mmol) and this compound (0.15 mmol).
-
Reaction: Place the flask in a preheated oil bath at 130 °C and stir the reaction mixture vigorously for 1 hour.
-
Work-up: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes quantitative data from representative Heck coupling reactions involving substituted styrenes, including a specific example with this compound. This allows for easy comparison of different reaction conditions and their outcomes.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | This compound | Pd(OAc)₂ (10) | Ligand L (20) | K₂CO₃ | Toluene | 130 | 1 | >99[2] |
| 2 | 4-Iodoanisole | Styrene | 2% Pd on Silica | None | DIPEA | scCO₂/THF/MeOH | 120 | 24 | 94 |
| 3 | 4-Bromoacetophenone | Styrene | Pd NPs (0.2) | PVP | K₂CO₃ | H₂O/EtOH | 130 (MW) | 0.17 | 98[3] |
| 4 | 4-Chloroanisole | Styrene | Pd Complex (1) | NHC | K₂CO₃ | Dioxane | 140 | 24 | 95 |
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Heck reaction.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols for the Functionalization of Polyolefins Using p-Methylstyrene Units
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are widely utilized polymers owing to their excellent mechanical properties, chemical resistance, and low cost. However, their inherent non-polar and inert nature limits their application in advanced fields like drug delivery, where specific interactions with biological systems or active pharmaceutical ingredients (APIs) are required. The incorporation of functional groups onto the polyolefin backbone can dramatically alter their properties, enhancing adhesion, compatibility, and providing sites for further chemical modification.
This document provides a detailed guide to the functionalization of polyolefins through the copolymerization with p-methylstyrene (p-MS). The p-methyl group serves as a versatile handle for a variety of subsequent chemical transformations, including halogenation and metallation, which in turn can be used to introduce a wide array of functional groups or to initiate graft polymerizations. This approach allows for the creation of tailored polyolefin-based materials with potential applications in drug delivery systems, bio-materials, and as compatibilizers in polymer blends.
The advantages of using p-methylstyrene as a comonomer include its significantly higher reactivity in metallocene-catalyzed polymerization compared to other styrenic monomers. The benzylic protons of the p-methyl group are readily accessible for chemical reactions under mild conditions, allowing for the introduction of functional groups such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups.[1][2][3] These functionalized polyolefins can act as interfacial reagents, promoting adhesion between polyolefins and other materials like glass or metals.[2]
Experimental Protocols
Synthesis of Poly(ethylene-co-p-methylstyrene) (PE-co-pMS)
This protocol describes the copolymerization of ethylene (B1197577) and p-methylstyrene using a metallocene catalyst. Metallocene catalysts offer excellent control over polymer microstructure, molecular weight, and comonomer incorporation.
Materials:
-
Ethylene (polymerization grade)
-
p-Methylstyrene (p-MS), freshly distilled
-
Toluene (B28343) (anhydrous)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene
-
Schlenk flask or high-pressure reactor
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactor Setup: A Schlenk flask or high-pressure reactor is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of freshly distilled p-methylstyrene.
-
Ethylene Purge: The reactor is pressurized with ethylene to the desired pressure and the solvent is saturated with the monomer.
-
Catalyst Activation: In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution to pre-activate the catalyst. The mixture is stirred for 15-30 minutes.
-
Polymerization: The activated catalyst solution is injected into the reactor to initiate polymerization. The polymerization is carried out at a constant temperature and ethylene pressure for a predetermined time.
-
Termination and Polymer Isolation: The polymerization is terminated by injecting methanol (B129727). The polymer is precipitated in an excess of acidified methanol, filtered, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Bromination of PE-co-pMS
This protocol details the bromination of the benzylic methyl groups of the p-methylstyrene units in the copolymer backbone.
Materials:
-
Poly(ethylene-co-p-methylstyrene) (PE-co-pMS)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Round-bottom flask with a condenser
-
Light source (e.g., 200W lamp)
Procedure:
-
Dissolution: The PE-co-pMS copolymer is dissolved in CCl4 in a round-bottom flask at an elevated temperature (e.g., 80 °C) under an inert atmosphere.
-
Reagent Addition: N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) are added to the solution.
-
Reaction: The mixture is refluxed and irradiated with a light source to initiate the radical bromination. The reaction is monitored by TLC or 1H NMR for the disappearance of the benzylic methyl protons and the appearance of the bromomethyl protons.
-
Purification: After the reaction is complete, the solution is cooled, and the succinimide (B58015) byproduct is removed by filtration. The polymer is then precipitated in methanol, filtered, and dried under vacuum.
Lithiation and Functionalization of Brominated PE-co-pMS
This protocol describes the conversion of the bromomethyl groups to lithiated species, which can then be reacted with various electrophiles to introduce different functional groups.
Materials:
-
Brominated PE-co-pMS
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)
-
Electrophile (e.g., CO2 for carboxylic acid, ethylene oxide for hydroxyl group)
-
Schlenk flask and inert gas supply
Procedure:
-
Dissolution: The brominated PE-co-pMS is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Lithiation: The solution is cooled to a low temperature (e.g., -78 °C), and a solution of s-BuLi or t-BuLi in cyclohexane (B81311) is added dropwise. The formation of the lithiated species is often indicated by a color change.
-
Functionalization: The desired electrophile is then added to the solution. For example, bubbling dry CO2 gas through the solution will lead to the formation of a carboxylate salt. The reaction is allowed to proceed for a specific time.
-
Quenching and Isolation: The reaction is quenched by the addition of methanol or an acidic aqueous solution. The functionalized polymer is precipitated in a non-solvent, filtered, washed, and dried.
Graft-from Polymerization
This protocol outlines the synthesis of graft copolymers from the brominated PE-co-pMS macroinitiator via Atom Transfer Radical Polymerization (ATRP).
Materials:
-
Brominated PE-co-pMS (macroinitiator)
-
Monomer for grafting (e.g., styrene, methyl methacrylate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Anisole or other suitable solvent
Procedure:
-
Reaction Setup: The brominated PE-co-pMS macroinitiator, the monomer, and the solvent are added to a Schlenk flask. The mixture is degassed by several freeze-pump-thaw cycles.
-
Catalyst Addition: CuBr and the PMDETA ligand are added to the flask under an inert atmosphere.
-
Polymerization: The flask is placed in a thermostated oil bath to initiate the polymerization. The reaction is allowed to proceed for a set time to achieve the desired graft length.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The solution is diluted with a suitable solvent and passed through a neutral alumina (B75360) column to remove the copper catalyst. The graft copolymer is then precipitated in a non-solvent, filtered, and dried.
Data Presentation
Table 1: Copolymerization of Ethylene and p-Methylstyrene *
| Entry | Catalyst | Cocatalyst | p-MS (mol%) | Polymerization Time (h) | Yield (g) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | rac-Et(Ind)2ZrCl2 | MAO | 1.0 | 1 | 50 | 120,000 | 2.1 |
| 2 | rac-Et(Ind)2ZrCl2 | MAO | 2.5 | 1 | 45 | 110,000 | 2.3 |
| 3 | rac-Et(Ind)2ZrCl2 | MAO | 5.0 | 0.5 | 30 | 95,000 | 2.5 |
Note: Data is representative and compiled from typical results in the literature.
Table 2: Graft-from Polymerization of Styrene from Brominated PE-co-pMS [1]
| Run Number | Starting Material (g) | Styrene (g) | Yield (g) | Graft (mol%) | Graft Density (# of grafts/1000 C) | Graft Length ( g/mol ) |
| A-1 | 1.0 | 1.7 | 2.30 | 25.6 | 0.8 | 23,400 |
| A-2 | 1.0 | 2.9 | 3.30 | 38.1 | 0.8 | 41,400 |
| A-3 | 1.0 | 4.0 | 3.90 | 43.8 | 0.8 | 52,200 |
| B-1 | 1.0 | 1.4 | 2.00 | 20.5 | 2.0 | 6,990 |
| B-2 | 1.0 | 2.3 | 2.50 | 27.4 | 2.0 | 10,500 |
| B-3 | 1.0 | 4.2 | 4.42 | 47.8 | 2.0 | 23,900 |
Starting material for runs A-1 to A-3 was poly(ethylene-co-p-methylstyrene) with 0.90 mol% of p-MS, Mw ≈ 100,000 g/mol , Mw/Mn ≈ 2.5. Starting material for runs B-1 to B-3 had a higher p-MS content.[1]
Visualizations
Caption: Overall experimental workflow for the functionalization of polyolefins.
Caption: Chemical reaction scheme for functionalization and grafting.
Caption: Conceptual model of a drug delivery system using functionalized polyolefins.
Applications in Drug Development
The functionalized polyolefins described herein hold significant promise for applications in drug development, primarily as components of advanced drug delivery systems. Their tunable properties, biocompatibility, and stability make them attractive candidates for formulating sustained-release medications.
-
Amphiphilic Block Copolymers for Micellar Drug Carriers: By grafting hydrophilic polymer chains (e.g., poly(ethylene glycol) or poly(acrylic acid)) from the polyolefin backbone, amphiphilic graft copolymers can be synthesized. In aqueous environments, these copolymers can self-assemble into micelles, with the hydrophobic polyolefin block forming the core and the hydrophilic grafts forming the corona. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, enhancing their bioavailability. The hydrophilic shell provides steric stabilization and can be further modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.
-
Biocompatible and Biodegradable Materials: The inert nature of the polyolefin backbone contributes to the biocompatibility of these materials. By introducing functional groups that can be recognized by biological systems or that can trigger degradation, the in-vivo behavior of these materials can be controlled.
-
Controlled Release Formulations: The properties of the grafted chains can be tailored to control the rate of drug release. For instance, the length and density of the hydrophilic grafts can influence the diffusion of the drug from the micellar core. The introduction of stimuli-responsive grafts could enable triggered drug release in response to changes in pH, temperature, or the presence of specific enzymes.
While the direct application of polyolefins functionalized with p-methylstyrene in drug delivery is an emerging area, the versatility of this platform provides a strong foundation for the development of novel and effective therapeutic systems. Further research into the biocompatibility, degradation, and drug release kinetics of these materials is warranted to fully realize their potential in medicine.
References
Application Notes & Protocols: Preparation of Poly(4-methylstyrene) Based Coatings and Films
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(4-methylstyrene), a derivative of polystyrene, is a hydrophobic polymer known for its utility in creating thin films and coatings.[1] Its solubility in various organic solvents like toluene, tetrahydrofuran (B95107) (THF), and chloroform (B151607) makes it amenable to solution-based processing techniques.[2] These coatings and films are employed in diverse applications, including engineering plastics, biomedical devices, and as insulating layers in electronics.[1] This document provides detailed protocols for the synthesis of poly(this compound) and the subsequent preparation of coatings and films via spin coating and solution casting methods.
Synthesis of Poly(this compound) via Living Anionic Polymerization
Living anionic polymerization is a preferred method for synthesizing poly(this compound) with a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[2]
Experimental Protocol:
-
Monomer and Solvent Preparation:
-
Purify This compound (B72717) monomer by washing with an aqueous NaOH solution, followed by water, and then drying over a suitable agent like CaH₂.
-
Distill the purified monomer under reduced pressure immediately before use.
-
Dry the solvent, typically tetrahydrofuran (THF), by refluxing over a sodium/benzophenone ketyl until a persistent blue or purple color is achieved, then distill under an inert atmosphere (e.g., argon or nitrogen).
-
-
Polymerization:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer under an inert atmosphere.
-
Transfer the freshly distilled THF into the reactor via cannula.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the initiator, such as sec-butyllithium, dropwise to the cold THF until a faint persistent yellow or orange color indicates the titration of impurities.
-
Introduce a calculated amount of the initiator to achieve the desired molecular weight.
-
Slowly add the purified this compound monomer to the initiator solution via a gastight syringe. The reaction mixture will typically develop a deep red color, characteristic of the styryl anion.
-
Allow the polymerization to proceed for several hours (e.g., 2-4 hours) at -78°C.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of degassed methanol (B129727). The color of the solution should disappear.
-
Warm the solution to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol.[2]
-
Collect the white, granular poly(this compound) powder by filtration.
-
Wash the polymer with fresh non-solvent and dry it under vacuum at an elevated temperature (e.g., 60°C) overnight.
-
-
Characterization:
Data Presentation:
| Property | Typical Value | Characterization Method |
| Average Molecular Weight (Mₙ) | ~72,000 g/mol | GPC/SEC |
| Polydispersity Index (PDI) | 1.05 - 1.15 | GPC/SEC |
| Glass Transition Temp (T₉) | 106 °C | DSC |
| Density (at 25°C) | 1.04 g/mL | (lit.) |
Preparation of Coatings and Films
Two common and effective methods for preparing high-quality poly(this compound) films and coatings are spin coating and solution casting.
Spin Coating
Spin coating is a technique used to deposit uniform thin films onto flat substrates. The process involves dispensing a polymer solution onto a spinning substrate, where centrifugal force spreads the solution and solvent evaporation leaves a thin film.[4][5]
Experimental Protocol:
-
Solution Preparation:
-
Dissolve a known weight of synthesized poly(this compound) in a suitable solvent (e.g., toluene, THF, chloroform) to achieve the desired concentration (typically 1-10 wt%).
-
Stir the solution using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a syringe filter (e.g., 0.2-0.5 µm pore size) to remove any dust or undissolved particles.[6]
-
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) thoroughly. A typical cleaning procedure involves sonicating the substrate in acetone, followed by isopropanol, and then rinsing with deionized water.
-
Dry the substrate completely using a stream of nitrogen or by baking in an oven.
-
-
Spin Coating Process:
-
Place the clean substrate onto the vacuum chuck of the spin coater.
-
Dispense an excess amount of the polymer solution onto the center of the substrate to cover it completely.[7]
-
Start the spin coater. A typical two-stage process is used:
-
Spread Stage: Spin at a low speed (e.g., 500-1000 rpm) for 5-10 seconds to evenly distribute the solution across the substrate.[7][8]
-
Thinning Stage: Ramp up to a higher speed (e.g., 1500-4000 rpm) for 30-60 seconds. The final film thickness is primarily determined by the spin speed and solution viscosity.[7]
-
-
-
Baking (Annealing):
Data Presentation:
| Parameter | Effect on Film Thickness | Typical Range |
| Spin Speed (rpm) | Thickness decreases with increasing speed | 1000 - 6000 rpm |
| Solution Conc. (wt%) | Thickness increases with increasing concentration | 1 - 10 wt% |
| Solvent Volatility | Higher volatility can lead to faster drying and potentially thicker films | N/A |
Solution Casting
Solution casting is a simple method for producing high-quality, standalone films with excellent thickness uniformity.[9] This technique is particularly useful for creating thicker films than those achievable by spin coating.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a filtered polymer solution as described in the spin coating protocol (Section 2.1, Step 1). Concentrations for solution casting are often higher (e.g., 5-20 wt%).
-
-
Casting:
-
Choose a flat, level casting surface, such as a glass petri dish or a polished metal plate.
-
Pour the polymer solution onto the casting surface. Ensure the volume is sufficient to create a film of the desired thickness.
-
Gently tilt the surface to ensure the solution spreads evenly.
-
-
Solvent Evaporation:
-
Cover the casting setup with a lid or place it in a controlled environment (e.g., a fume hood with the sash lowered) to allow for slow and uniform solvent evaporation. Rapid evaporation can lead to surface defects or bubbles.[10]
-
Allow the solvent to evaporate completely. This can take several hours to days at ambient temperature, depending on the solvent's volatility and the film's thickness.[10] Gentle heating in an oven can accelerate the process.
-
-
Film Removal:
-
Once the film is completely dry, carefully peel it from the casting surface using tweezers or a razor blade.
-
Store the resulting film in a desiccator to prevent moisture absorption.[10]
-
Data Presentation:
| Property | Typical Range/Value | Notes |
| Film Thickness | 10 µm - 200 µm | Controllable by solution volume and concentration |
| Thickness Uniformity | ± 2-5% | Superior uniformity compared to other methods[9] |
| Optical Properties | High clarity | Results in gel and pinhole-free films[9] |
| Mechanical Properties | Isotropic | No stretching or orientation during formation[9] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of poly(this compound) to the preparation and characterization of the final coatings and films.
References
- 1. CAS 24936-41-2 Poly(this compound) - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 2. polymersource.ca [polymersource.ca]
- 3. Poly(this compound) average Mw 72,000 GPC, powder 24936-41-2 [sigmaaldrich.com]
- 4. ossila.com [ossila.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. The Nonlinear Optics Home Page [nlosource.com]
- 7. sps-polos.com [sps-polos.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 10. researchgate.net [researchgate.net]
Application of 4-Methylstyrene in Polyester Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated polyester (B1180765) resins (UPRs) are a versatile class of thermosetting polymers widely utilized in composites, coatings, and biomedical applications. The final properties of these materials are critically dependent on the crosslinking of the unsaturated polyester backbone with a vinyl monomer. While styrene (B11656) has traditionally been the monomer of choice, concerns over its volatility and health effects have prompted research into alternatives. 4-Methylstyrene, also known as 4-vinyltoluene, presents a promising alternative due to its lower vapor pressure and similar reactivity. This document provides detailed application notes and experimental protocols for the incorporation of this compound in the synthesis of polyesters, offering a comparative perspective to traditional styrene-based systems.
Application Notes
The primary application of this compound in polyester synthesis is as a reactive diluent and crosslinking agent for unsaturated polyester resins. It serves a dual purpose: reducing the viscosity of the viscous polyester prepolymer to facilitate processing and participating in the free-radical copolymerization with the unsaturation in the polyester backbone to form a rigid, three-dimensional thermoset network.
Key Advantages of this compound over Styrene:
-
Lower Volatility: this compound has a lower vapor pressure compared to styrene, leading to reduced volatile organic compound (VOC) emissions during processing and curing. This is a significant advantage in terms of occupational health and environmental compliance.
-
Modified Curing Characteristics: The presence of the methyl group on the aromatic ring can influence the reactivity of the vinyl group, potentially altering gel times and curing exotherms. This allows for greater control over the curing process.
-
Enhanced Polymer Properties: The incorporation of this compound can impact the thermal and mechanical properties of the final cured polyester. The methyl group can increase the glass transition temperature (Tg) and potentially improve thermal stability.
Potential Applications in Drug Development:
The use of this compound-crosslinked polyesters in the biomedical field is an emerging area of interest. Their biocompatibility and tunable degradation rates make them suitable for applications such as:
-
Drug Delivery Matrices: Biodegradable polyesters can be formulated to encapsulate therapeutic agents, with the crosslinking density influencing the release kinetics.
-
Scaffolds for Tissue Engineering: The mechanical properties and surface chemistry of the polyester network can be tailored to support cell adhesion and proliferation.
-
Medical Implants and Devices: The enhanced thermal and mechanical stability offered by this compound may be advantageous for creating durable biomedical components.
Quantitative Data Summary
The following tables summarize the typical properties of this compound and its effect on the properties of cured unsaturated polyesters, with a comparison to styrene.
Table 1: Properties of Reactive Monomers
| Property | This compound | Styrene |
| Molecular Weight ( g/mol ) | 118.18 | 104.15 |
| Boiling Point (°C) | 170-175[1] | 145 |
| Density (g/mL at 25°C) | 0.897 | 0.909 |
| Vapor Pressure (mmHg at 20°C) | <1 | 4.5 |
Table 2: Typical Properties of Cured Unsaturated Polyester Resins
| Property | UPR Crosslinked with this compound (Expected) | UPR Crosslinked with Styrene (Typical) |
| Glass Transition Temp. (Tg, °C) | 110 - 130 | 100 - 120 |
| Tensile Strength (MPa) | 50 - 70 | 40 - 90 |
| Tensile Modulus (GPa) | 3.0 - 4.0 | 2.5 - 4.5 |
| Flexural Strength (MPa) | 80 - 130 | 80 - 150 |
| Curing Time (Gel time, minutes) | 10 - 30 | 5 - 20 |
| Peak Exotherm Temperature (°C) | 150 - 200 | 160 - 220 |
Note: The properties of the cured resin are highly dependent on the specific unsaturated polyester backbone, the monomer content, and the curing conditions.
Experimental Protocols
Protocol 1: Synthesis of Unsaturated Polyester Prepolymer
This protocol describes the synthesis of a general-purpose unsaturated polyester resin via a two-stage melt polycondensation reaction.
Materials:
-
Maleic Anhydride (B1165640) (MA)
-
Phthalic Anhydride (PA)
-
Propylene (B89431) Glycol (PG)
-
Ethylene (B1197577) Glycol (EG)
-
Hydroquinone (B1673460) (inhibitor)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a collection flask
-
Nitrogen inlet
-
Thermometer
Procedure:
-
Charging the Reactor: Charge the flask with maleic anhydride (e.g., 0.5 mol), phthalic anhydride (e.g., 0.5 mol), propylene glycol (e.g., 0.8 mol), and ethylene glycol (e.g., 0.3 mol).
-
Inert Atmosphere: Start a slow stream of nitrogen gas through the flask to provide an inert atmosphere and facilitate the removal of water.
-
First Stage (Esterification): Heat the mixture to 150-160°C with continuous stirring. The water of esterification will begin to distill off. Maintain this temperature for 2-3 hours.
-
Second Stage (Polycondensation): Gradually increase the temperature to 190-200°C. Monitor the reaction progress by measuring the acid value of the resin at regular intervals (e.g., every 30 minutes).
-
Reaction Endpoint: Continue the reaction until the acid value drops to the desired range (typically 25-35 mg KOH/g).
-
Cooling and Inhibition: Cool the reactor to below 100°C and add a small amount of hydroquinone (e.g., 0.02% by weight of the resin) to prevent premature gelation during storage.
Protocol 2: Formulation and Curing of Unsaturated Polyester Resin with this compound
This protocol details the process of dissolving the synthesized polyester in this compound and subsequent curing.
Materials:
-
Unsaturated polyester prepolymer (from Protocol 1)
-
This compound (inhibited)
-
Cobalt naphthenate or cobalt octoate (accelerator, e.g., 6% solution)
-
Methyl ethyl ketone peroxide (MEKP, initiator)
Equipment:
-
Beaker or mixing vessel
-
Stirring rod or mechanical stirrer
-
Mold for casting samples
-
Water bath or oven for post-curing
Procedure:
-
Dissolution: In a beaker, combine the unsaturated polyester prepolymer with this compound. A typical ratio is 60-70 parts polyester to 30-40 parts this compound by weight. Stir until the polyester is completely dissolved. This may require gentle warming (e.g., to 40-50°C).
-
Addition of Accelerator: Add the cobalt accelerator to the resin solution (e.g., 0.1-0.5% by weight of the resin) and mix thoroughly. The amount of accelerator will influence the gel time.
-
Addition of Initiator: Just before use, add the MEKP initiator (e.g., 1-2% by weight of the resin) and mix vigorously for a short period (e.g., 1-2 minutes). Caution: Do not mix the accelerator and initiator directly as this can cause an explosive decomposition.
-
Casting: Pour the catalyzed resin into the desired mold.
-
Curing: Allow the resin to cure at room temperature. The gel time will depend on the formulation and temperature. The curing process is exothermic.
-
Post-Curing: For optimal properties, post-cure the solid casting in an oven at an elevated temperature (e.g., 80-120°C) for several hours (e.g., 2-4 hours).
Visualizations
Synthesis of Unsaturated Polyester
References
Application Notes and Protocols for the Oxidation of Poly(4-methylstyrene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the oxidation of poly(4-methylstyrene) to introduce functional groups, primarily carboxylic acid moieties, onto the polymer backbone. The resulting functionalized polymer, poly(4-carboxystyrene), is a valuable material for further chemical modifications, bioconjugation, and various applications in drug delivery and material science.
Introduction
Poly(this compound) is a hydrophobic polymer that can be chemically modified to introduce polar functional groups, thereby altering its physical and chemical properties. Oxidation of the pendant methyl groups to carboxylic acids is a key transformation that enhances hydrophilicity and provides reactive sites for the covalent attachment of biomolecules, drugs, or other entities. This document outlines two primary methods for the oxidation of poly(this compound): one utilizing ceric ammonium (B1175870) nitrate (B79036) and another employing potassium permanganate (B83412).
A notable challenge in the oxidation of poly(this compound) is the potential for backbone cleavage, leading to a reduction in the polymer's molecular weight.[1] This degradation can be mitigated by careful control of reaction conditions and by using copolymer systems, for instance, with α-methylstyrene, which imparts steric hindrance that protects the polymer backbone.[1]
Data Presentation
The following table summarizes the key experimental parameters that influence the oxidation of poly(this compound). The data is compiled from various studies and represents typical reaction conditions. The yield of specific functional groups, particularly carboxylic acid, is highly dependent on the reaction conditions and the work-up procedure. Often, a mixture of intermediate products such as aldehydes and esters is obtained.
| Oxidizing Agent | Molar Ratio (Oxidant:Monomer Unit) | Co-solvent System | Temperature (°C) | Reaction Time (hours) | Predominant Functional Groups Formed |
| Ceric Ammonium Nitrate | 1:1 to 2:1 | Acetic Acid/Benzene (B151609) | 50 - 80 | 1 - 6 | Acetoxymethyl, Nitrooxymethyl, Aldehyde, Carboxylic Acid |
| Potassium Permanganate | Stoichiometric excess | Pyridine (B92270)/Water | 80 - 100 | 4 - 24 | Carboxylic Acid |
Experimental Protocols
Protocol 1: Oxidation using Ceric Ammonium Nitrate (CAN)
This protocol is adapted from procedures developed for the selective functionalization of poly(this compound).[1] It primarily yields acetoxymethyl and nitrooxymethyl functional groups, which can be further hydrolyzed to carboxylic acids.
Materials:
-
Poly(this compound)
-
Ceric Ammonium Nitrate (CAN)
-
Glacial Acetic Acid
-
Benzene
-
Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolution of Polymer: In a round-bottom flask, dissolve poly(this compound) in a 1:1 (v/v) mixture of glacial acetic acid and benzene to a final polymer concentration of approximately 5-10% (w/v).
-
Initiation of Reaction: While stirring the polymer solution, add solid ceric ammonium nitrate. A typical molar ratio of CAN to the This compound (B72717) monomer unit is 1:1.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 4 hours. The color of the solution will change as the reaction progresses.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Remove the benzene by rotary evaporation.
-
Purification: Precipitate the oxidized polymer by slowly adding the concentrated acetic acid solution to a large volume of a 4:1 (v/v) methanol/water mixture.
-
Isolation and Drying: Collect the white precipitate by filtration, wash thoroughly with the methanol/water mixture, and dry in a vacuum oven at 60°C overnight.
Protocol 2: Oxidation using Potassium Permanganate (KMnO4)
This protocol is based on the established method for the oxidation of alkylarenes to carboxylic acids.
Materials:
-
Poly(this compound)
-
Potassium Permanganate (KMnO4)
-
Pyridine
-
Deionized Water
-
Sodium Bisulfite (NaHSO3)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolution of Polymer: Suspend poly(this compound) in a mixture of pyridine and water (e.g., 10:1 v/v).
-
Addition of Oxidant: While vigorously stirring the suspension, slowly add a stoichiometric excess of potassium permanganate in small portions. The reaction is exothermic and the temperature should be monitored.
-
Reaction Conditions: After the initial addition, heat the mixture to reflux (approximately 90-100°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Decompose the excess permanganate and manganese dioxide by the careful addition of a saturated aqueous solution of sodium bisulfite until the solution becomes colorless.
-
Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate groups and cause the poly(4-carboxystyrene) to precipitate.
-
Isolation and Drying: Collect the polymer precipitate by filtration, wash thoroughly with deionized water to remove salts, and dry in a vacuum oven at 80°C until a constant weight is achieved.
Characterization of Oxidized Polymer
The resulting oxidized polymer should be characterized to confirm the presence of the desired functional groups and to assess any changes in the polymer's molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Appearance of a strong, broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.
-
For the CAN-oxidized polymer, characteristic peaks for the ester carbonyl (around 1735 cm⁻¹) and the nitrate group may be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the methyl proton signal (around 2.3 ppm) and the appearance of a broad signal in the downfield region (10-13 ppm) corresponding to the acidic proton of the carboxylic acid. In the case of ester formation, new signals corresponding to the methylene (B1212753) protons adjacent to the ester oxygen will appear around 5.0 ppm.
-
¹³C NMR: The appearance of a new signal in the range of 170-180 ppm is indicative of the carbonyl carbon of the carboxylic acid.
-
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the oxidized polymer and to assess the extent of any polymer chain degradation.
Mandatory Visualizations
References
Application Notes and Protocols for Metallocene-Catalyzed p-Methylstyrene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene catalysts have emerged as a versatile and powerful tool for the synthesis of polyolefins with well-defined microstructures and properties. Their single-site nature allows for precise control over copolymer composition, molecular weight, and stereochemistry, which is not readily achievable with traditional Ziegler-Natta catalysts. This document provides detailed application notes and experimental protocols for the copolymerization of p-methylstyrene (p-MS) with olefins, primarily ethylene (B1197577), using various metallocene catalyst systems. The incorporation of p-MS into polyolefin backbones introduces functionalities that can be valuable for a range of applications, including drug delivery matrices, advanced materials, and compatibilizers for polymer blends. The p-methyl group offers a site for further chemical modification, enhancing the utility of these copolymers.[1][2]
Key Advantages of Metallocene Catalysts for p-Methylstyrene Copolymerization:
-
Precise Control over Copolymer Composition: The ability to tailor the incorporation of p-methylstyrene units into the polymer chain.
-
Narrow Molecular Weight Distribution (MWD): Resulting in polymers with uniform properties.[3]
-
Stereochemical Control: Potential to synthesize syndiotactic or isotactic polymer microstructures.
-
High Catalytic Activity: Efficient polymerization under mild reaction conditions.
Data Presentation
The following tables summarize the performance of various metallocene catalysts in the copolymerization of ethylene and p-methylstyrene, providing a comparative overview of their efficiency and the properties of the resulting copolymers.
Table 1: Performance of Different Metallocene Catalysts in Ethylene/p-Methylstyrene Copolymerization
| Catalyst System | Cocatalyst | Polymerization Temp. (°C) | p-MS in Feed (mol%) | p-MS in Copolymer (mol%) | Activity (kg pol/mol cat·h) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Cp₂ZrCl₂ | MAO | 50 | 50 | 1.1 | 350 | - | 3.3 | 26 |
| Et(Ind)₂ZrCl₂ | MAO | 50 | 50 | 1.2 | 2648 | - | 2.7 | 37 |
| [C₅Me₄(SiMe₂NᵗBu)]TiCl₂ | MAO | 50 | - | - | - | - | - | - |
| (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 20 | 5.8 | 10.4 | 1.1 x 10⁵ | 26,000 | 1.83 | 19.3 |
| (tBuC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 20 | 5.8 | 8.8 | 0.4 x 10⁵ | 29,000 | 1.75 | 16.5 |
| Cp*TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 20 | 5.8 | 7.9 | 0.2 x 10⁵ | 31,000 | 1.80 | 15.1 |
Data compiled from multiple sources for comparative purposes.
Table 2: Influence of p-Methylstyrene Concentration on Copolymer Properties using (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃)/MAO Catalyst
| p-MS in Feed (mol%) | p-MS in Copolymer (mol%) | Activity (kg pol/mol cat·h) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 2.9 | 5.4 | 0.8 x 10⁵ | 33,000 | 1.85 | 12.1 |
| 5.8 | 10.4 | 1.1 x 10⁵ | 26,000 | 1.83 | 19.3 |
| 11.7 | 20.1 | 1.5 x 10⁵ | 19,000 | 1.81 | 33.8 |
| 23.4 | 35.6 | 2.1 x 10⁵ | 14,000 | 1.79 | 54.2 |
| 46.8 | 52.1 | 2.5 x 10⁵ | 11,000 | 1.77 | 71.5 |
This table illustrates the trend of increasing p-MS incorporation and its effect on polymer properties with a specific catalyst system.
Experimental Protocols
Protocol 1: General Procedure for Solution Copolymerization of Ethylene and p-Methylstyrene
This protocol provides a general method for the solution copolymerization of ethylene and p-methylstyrene using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).
Materials:
-
Metallocene catalyst (e.g., (Me₃SiC₅H₄)TiCl₂(O-2,6-ⁱPr₂C₆H₃))
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Toluene (B28343) (anhydrous, polymerization grade)
-
p-Methylstyrene (inhibitor removed, freshly distilled)
-
Ethylene (polymerization grade)
-
Methanol (B129727) (for precipitation)
-
Hydrochloric acid (HCl) in methanol solution (for catalyst deactivation)
-
Nitrogen or Argon (high purity)
Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes for liquid transfer.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen or argon to remove oxygen and moisture.
-
Solvent and Monomer Charging: Under an inert atmosphere, charge the reactor with the desired amount of anhydrous toluene and p-methylstyrene.
-
Temperature and Pressure Equilibration: Heat the reactor to the desired polymerization temperature (e.g., 50 °C) and pressurize with ethylene to the desired pressure. Allow the system to equilibrate.
-
Catalyst Activation and Injection: In a separate Schlenk flask or in a glovebox, dissolve the metallocene catalyst in a small amount of toluene. Add the MAO solution to the catalyst solution and allow it to pre-activate for a few minutes.
-
Polymerization: Inject the activated catalyst solution into the reactor to initiate the polymerization. Maintain a constant ethylene pressure throughout the reaction.
-
Termination: After the desired polymerization time, terminate the reaction by injecting a small amount of acidified methanol.
-
Polymer Precipitation and Purification: Pour the polymer solution into a large volume of methanol to precipitate the copolymer. Filter the polymer and wash it repeatedly with methanol.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Characterization of p-Methylstyrene Copolymers
1. Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC):
-
Dissolve the copolymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 135 °C).
-
Analyze the solution using a high-temperature GPC instrument calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Copolymer Composition (¹H NMR Spectroscopy):
-
Dissolve the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) at an appropriate temperature.
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the aromatic protons of the p-methylstyrene units (typically around 7.0 ppm) and the aliphatic protons of the polymer backbone.
-
Calculate the molar percentage of p-methylstyrene incorporated into the copolymer.
3. Thermal Properties (Differential Scanning Calorimetry - DSC):
-
Accurately weigh a small sample of the copolymer into a DSC pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the thermogram.
-
Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Visualizations
Caption: Workflow for metallocene-catalyzed p-methylstyrene copolymerization.
Caption: General pathway for metallocene catalyst activation and copolymerization.
References
Troubleshooting & Optimization
preventing backbone cleavage during poly(4-methylstyrene) functionalization
Welcome to the technical support center for the functionalization of poly(4-methylstyrene). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing polymer backbone cleavage during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the functionalization of poly(this compound).
Issue 1: Significant decrease in molecular weight after functionalization.
A noticeable drop in the average molecular weight (Mw) of your poly(this compound), as determined by Gel Permeation Chromatography (GPC), is a clear indicator of backbone cleavage. The probable cause depends on the functionalization method employed.
Troubleshooting Steps:
-
Identify the Functionalization Method: The approach to mitigate backbone cleavage is highly dependent on the reaction chemistry. The most common methods are oxidation of the methyl group, bromination of the benzylic position, and subsequent lithiation.
-
Review Reaction Conditions: Carefully examine your experimental parameters against the recommendations in the relevant FAQ section below. Key factors to control are temperature, reaction time, and reagent stoichiometry.
-
Characterize Your Starting Material: Ensure the starting poly(this compound) has a narrow molecular weight distribution (low polydispersity index, PDI). Polymers synthesized via living anionic polymerization are ideal.[1] Broad PDI can sometimes complicate the interpretation of GPC results post-functionalization.
-
Implement Control Experiments: Run the reaction on a small scale with systematic variations in temperature, time, and reagent concentration to identify the optimal conditions for minimizing cleavage.
Logical Flow for Troubleshooting Backbone Cleavage
Caption: A flowchart outlining the logical steps to diagnose and resolve polymer backbone cleavage.
Frequently Asked Questions (FAQs)
Section 1: General Questions
Q1: What is polymer backbone cleavage and why is it a problem?
A1: Polymer backbone cleavage, or chain scission, is the breaking of the covalent bonds that form the main chain of the polymer. This process results in a decrease in the polymer's molecular weight and an increase in its polydispersity. For researchers in drug development and materials science, this is problematic as the mechanical, thermal, and rheological properties of a polymer are highly dependent on its molecular weight. Inconsistent molecular weight leads to poor reproducibility and unreliable material performance.
Q2: How can I detect backbone cleavage?
A2: The most common and effective method for detecting backbone cleavage is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[1] By comparing the GPC chromatograms of the polymer before and after functionalization, you can observe any shifts in the molecular weight distribution. A shift towards lower molecular weights is indicative of backbone cleavage. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the formation of new end-groups that may result from cleavage events, although this is often more complex to interpret than GPC data.[2]
Q3: Are there any general strategies to prevent backbone cleavage?
A3: Yes, several general strategies can be employed:
-
Use of copolymers: Incorporating a comonomer, such as α-methylstyrene, can sterically hinder the polymer backbone, making it more resistant to oxidative cleavage.[3]
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times, less reactive reagents) that still achieve the desired degree of functionalization.
-
Control of Stoichiometry: Carefully control the molar ratio of the functionalizing reagent to the polymer repeat units to avoid excessive side reactions.
-
High Purity Reagents and Solvents: Impurities can sometimes catalyze degradation pathways. Always use high-purity reagents and anhydrous solvents, especially for reactions involving organometallics.
Section 2: Functionalization-Specific FAQs
Q4: I am trying to brominate the methyl group of poly(this compound) using N-Bromosuccinimide (NBS), but I am observing significant polymer degradation. What is going wrong?
A4: While benzylic bromination with NBS is a common and effective method, backbone cleavage can occur if the reaction conditions are not optimal. The reaction proceeds via a free radical mechanism, and unwanted side reactions can lead to degradation.[4][5]
Potential Causes and Solutions:
-
Ionic Side Reactions: The presence of HBr, a byproduct of the reaction, can lead to electrophilic addition across any residual double bonds in the polymer backbone or other acid-catalyzed degradation pathways. The low concentration of Br2 generated from NBS in situ helps to minimize these ionic reactions.[4]
-
Excessive Radical Generation: Too high a concentration of radical initiator or exposure to high-intensity UV light can lead to a high concentration of radicals, which may attack the polymer backbone.
-
Impure NBS: Old or impure NBS may contain excess bromine and HBr, which can promote ionic side reactions. It is recommended to recrystallize NBS before use if its purity is in doubt.
Experimental Workflow for Benzylic Bromination with NBS
Caption: A typical experimental workflow for the benzylic bromination of poly(this compound) using NBS.
Q5: What is a recommended experimental protocol for the bromination of poly(this compound) with NBS?
A5: The following is a general protocol that can be adapted to your specific polymer and desired degree of functionalization.
Protocol: Benzylic Bromination of Poly(this compound)
-
Dissolution: Dissolve poly(this compound) in a suitable inert solvent, such as carbon tetrachloride or chlorobenzene, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The concentration will depend on the molecular weight of your polymer.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) or benzoyl peroxide (BPO), to the solution. The molar ratio of NBS and initiator to the This compound (B72717) repeat units should be carefully controlled to achieve the desired degree of bromination.
-
Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and with stirring. The reaction time will vary depending on the scale and desired conversion, but it is typically a few hours.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots, precipitating the polymer, and analyzing it by ¹H NMR to observe the appearance of the bromomethyl protons (typically around 4.5 ppm).
-
Work-up: Once the desired level of bromination is achieved, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Precipitate the brominated polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol (B129727).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum. For higher purity, the polymer can be redissolved and reprecipitated.
-
Characterization: Characterize the final product using ¹H NMR to determine the degree of bromination and GPC to assess any changes in molecular weight and PDI.
Table 1: Reagent Stoichiometry for Bromination
| Desired Bromination | Molar Ratio (NBS:4-MS unit) | Molar Ratio (AIBN:4-MS unit) |
| Low (~10-20%) | 0.1 - 0.2 | 0.01 - 0.02 |
| Medium (~40-60%) | 0.4 - 0.6 | 0.04 - 0.06 |
| High (>80%) | > 0.8 | > 0.08 |
Note: These are starting recommendations and may require optimization.
Q6: I am attempting a lithium-halogen exchange on my brominated poly(this compound) using n-butyllithium, and I'm seeing significant gelation or a bimodal distribution in my GPC results. What could be the cause?
A6: Gelation or a bimodal GPC trace after lithiation and subsequent quenching suggests intermolecular coupling reactions, which can be a result of side reactions with the organolithium reagent. The high reactivity of organolithiums like n-butyllithium makes them susceptible to side reactions if not handled with extreme care.[6][7]
Potential Causes and Solutions:
-
Reaction with Solvent: n-Butyllithium can deprotonate ethereal solvents like THF, especially at higher temperatures. This not only consumes the reagent but can also initiate other side reactions. Solution: Conduct the reaction at cryogenic temperatures (e.g., -78 °C) to minimize solvent degradation.[6][7]
-
Intermolecular Coupling: The newly formed polystyryllithium species can act as a nucleophile and attack the benzylic bromide of another polymer chain, leading to cross-linking and gelation. Solution: Use a slight excess of the organolithium reagent to ensure all benzylic bromides are converted to the lithiated species. Also, maintain a very low temperature and add the organolithium reagent slowly to the polymer solution to keep the concentration of the reactive species low at any given time.
-
Wurtz-type Coupling: Direct coupling between the organolithium reagent and the benzylic bromide can also occur. Solution: Lowering the reaction temperature can favor the desired halogen-metal exchange over this coupling side reaction.
Logical Diagram for Preventing Side Reactions in Lithiation
Caption: A workflow designed to minimize side reactions during the lithiation of brominated poly(this compound).
Q7: Can you provide a detailed protocol for the lithiation of brominated poly(this compound)?
A7: The following is a general protocol. Extreme caution should be exercised when working with organolithium reagents as they are pyrophoric. All glassware must be flame-dried under vacuum, and the reaction must be carried out under a strictly inert atmosphere (argon or nitrogen).
Protocol: Lithiation of Brominated Poly(this compound)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer, dissolve the brominated poly(this compound) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (typically 1.1-1.2 equivalents per bromide group) dropwise via syringe to the vigorously stirred polymer solution. Maintain the temperature below -70 °C during the addition.
-
Reaction Time: After the addition is complete, stir the reaction mixture at -78 °C for a short period (e.g., 30-60 minutes). Prolonged reaction times can increase the likelihood of side reactions.
-
Quenching: Quench the reaction by adding the desired electrophile (e.g., CO₂ for carboxylation, an aldehyde for alcohol formation) at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Precipitate the polymer in a suitable non-solvent (e.g., methanol or water, depending on the functional group).
-
Purification: Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Characterization: Analyze the final product by ¹H NMR to confirm the introduction of the new functional group and by GPC to check for changes in molecular weight and PDI.
Table 2: Key Parameters for Successful Lithiation
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes solvent degradation and side reactions.[6][7] |
| Solvent | Anhydrous THF | Good solubility for the polymer and reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithiums are highly reactive with air and moisture. |
| Addition Rate | Slow, dropwise | Maintains low concentration of reactive species to prevent coupling. |
| Stoichiometry | Slight excess of n-BuLi (1.1-1.2 eq.) | Ensures complete conversion of bromide to prevent cross-linking. |
Q8: My poly(this compound) shows a significant decrease in molecular weight after oxidation. How can I prevent this?
A8: Oxidation of the methyl group to an aldehyde or carboxylic acid is prone to causing backbone cleavage.[3] The mechanism often involves the formation of radical intermediates that can attack the tertiary benzylic protons on the polymer backbone, leading to scission.[3]
Mitigation Strategies:
-
Choice of Oxidant: Milder oxidizing agents are less likely to cause degradation. The choice of oxidant is critical.
-
Temperature and Time: As with other functionalizations, lower temperatures and shorter reaction times are generally preferred.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent the formation of peroxy radicals, which are key intermediates in some degradation pathways.[3]
Table 3: Comparison of Oxidation Conditions and Their Impact on Molecular Weight
| Oxidant System | Typical Conditions | Degree of Backbone Cleavage | Reference |
| Ceric Ammonium Nitrate (CAN)/O₂ | 80 °C, Acetic Acid/Benzene | High | [3] |
| Ceric Ammonium Nitrate (CAN)/N₂ | 80 °C, Acetic Acid/Benzene | Moderate | [3] |
| Cobalt(III) Acetate/LiCl | 50 °C, Acetic Acid/Benzene | Low to Moderate | [3] |
This table is a qualitative summary based on available literature. Quantitative data is highly dependent on specific reaction conditions.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]
minimizing molecular weight reduction in poly(4-methylstyrene) oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of poly(4-methylstyrene). Our goal is to help you minimize molecular weight reduction and achieve controlled functionalization of your polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of poly(this compound) and its copolymers.
Issue 1: Significant Reduction in Polymer Molecular Weight Post-Oxidation
Possible Causes:
-
Backbone Cleavage: The primary cause of molecular weight reduction is the oxidative cleavage of the polymer backbone. This is a known side reaction, particularly when using strong oxidizing agents.[1][2][3]
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, and high concentrations of the oxidizing agent can exacerbate backbone degradation.[1][2]
-
Homopolymer Structure: Poly(this compound) homopolymer is susceptible to oxidative degradation.[1][2][3]
Suggested Solutions:
-
Copolymerization: The most effective strategy to mitigate backbone cleavage is to use a copolymer of This compound (B72717) with a monomer that provides steric hindrance. Copolymers with α-methylstyrene or alkyl methacrylates have shown resistance to oxidative backbone cleavage.[1][2][3] The steric bulk of the comonomer protects the main chain from attack.
-
Optimization of Reaction Conditions: Systematically vary the reaction parameters to find the optimal balance between functionalization and degradation.
-
Choice of Oxidant: While strong oxidants like ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) are effective for functionalization, they can also be aggressive towards the polymer backbone.[2] Consider exploring milder oxidation systems if significant degradation occurs.
Issue 2: Low or Inconsistent Degree of Functionalization
Possible Causes:
-
Insufficient Oxidant: The molar ratio of the oxidant to the this compound units may be too low.
-
Poor Solubility: The polymer may not be fully dissolved in the solvent system, leading to incomplete reaction.
-
Suboptimal Reaction Conditions: The temperature or reaction time may not be sufficient for the desired level of conversion.
Suggested Solutions:
-
Increase Oxidant Concentration: Gradually increase the molar ratio of the oxidant. Monitor the reaction closely for any concurrent increase in molecular weight reduction.
-
Improve Solubility: Ensure the polymer is completely dissolved before initiating the reaction. This may require exploring different co-solvents.[1][2]
-
Adjust Reaction Parameters: Incrementally increase the reaction temperature or time while monitoring the degree of functionalization and molecular weight.
Frequently Asked Questions (FAQs)
Q1: Why does the molecular weight of my poly(this compound) decrease so much during oxidation?
A1: A significant decrease in molecular weight during the oxidation of poly(this compound) is a common issue resulting from oxidative cleavage of the polymer backbone.[1][2][3] The oxidizing agents used to functionalize the methyl groups can also attack the main polymer chain, leading to chain scission and a reduction in molecular weight.
Q2: How can I prevent this molecular weight reduction?
A2: The most effective method is to use a copolymer of this compound with a sterically hindering comonomer, such as α-methylstyrene or an alkyl methacrylate.[1][2][3] The bulky groups from the comonomer protect the polymer backbone from oxidative attack. Additionally, carefully controlling reaction conditions such as temperature, reaction time, and oxidant concentration is crucial.[1][2]
Q3: What is the proposed mechanism for the degradation of poly(this compound) during oxidation with ceric (IV) compounds?
A3: The degradation mechanism is believed to involve the formation of radical cations on the polymer backbone, which can then undergo further reactions leading to chain cleavage. The use of copolymers with sterically bulky groups can hinder the formation or reaction of these intermediates on the backbone.[1][2]
Q4: Can I use antioxidants to prevent the degradation?
A4: While antioxidants are general-purpose polymer stabilizers that can inhibit oxidative degradation, their effectiveness in the context of a strong chemical oxidation process may be limited as they would likely be consumed by the primary oxidant.[4] However, for preventing long-term degradation due to photo-oxidation during storage or use, antioxidants and UV stabilizers can be beneficial.[4][5][6]
Q5: What analytical techniques can I use to monitor the oxidation reaction and molecular weight changes?
A5: To monitor the progress of the oxidation and its effect on the polymer, you can use the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of functionalization by observing the appearance of new signals corresponding to the introduced functional groups (e.g., aldehyde or carboxylic acid protons).[2]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique for measuring the molecular weight and molecular weight distribution of the polymer before and after oxidation. This will directly show the extent of degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the introduction of carbonyl groups (from aldehydes or carboxylic acids) into the polymer structure.[7]
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on the molecular weight of poly(this compound) and its copolymers during oxidation.
Table 1: Effect of Copolymer Composition on Molecular Weight Retention during Oxidation
| This compound Content (%) | Comonomer (α-methylstyrene) Content (%) | Initial Mw (kDa) | Final Mw (kDa) after Oxidation | Molecular Weight Retention (%) |
| 100 | 0 | 150 | 60 | 40 |
| 80 | 20 | 155 | 124 | 80 |
| 60 | 40 | 148 | 133 | 90 |
| 40 | 60 | 152 | 144 | 95 |
Note: The data presented are representative values based on trends described in the literature.[1][2][3] Actual results will vary depending on the specific reaction conditions.
Table 2: Influence of Reaction Time on Molecular Weight Reduction of Poly(this compound) Homopolymer
| Reaction Time (hours) | Initial Mw (kDa) | Final Mw (kDa) after Oxidation | Molecular Weight Reduction (%) |
| 1 | 150 | 120 | 20 |
| 3 | 150 | 90 | 40 |
| 6 | 150 | 60 | 60 |
| 12 | 150 | 45 | 70 |
Note: The data presented are representative values based on trends described in the literature.[1][2] Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Controlled Oxidation of a Poly(this compound-co-α-methylstyrene) Copolymer
This protocol describes a general procedure for the oxidation of a copolymer to introduce functional groups while minimizing backbone degradation.
Materials:
-
Poly(this compound-co-α-methylstyrene)
-
Ceric (IV) ammonium nitrate (CAN)
-
Glacial acetic acid
-
Co-solvent (e.g., benzene (B151609) or toluene)
-
Deionized water
Procedure:
-
Dissolve the poly(this compound-co-α-methylstyrene) in a mixture of glacial acetic acid and the co-solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Once the polymer is fully dissolved, add the desired molar equivalent of ceric (IV) ammonium nitrate to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir for the specified time (e.g., 1-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol or a methanol/water mixture.
-
Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted reagents and byproducts.
-
Dry the functionalized polymer under vacuum until a constant weight is achieved.
-
Characterize the resulting polymer using NMR, FTIR, and GPC to determine the degree of functionalization and the change in molecular weight.
Visualizations
Caption: Experimental workflow for the controlled oxidation of poly(this compound) copolymers.
Caption: Troubleshooting logic for poly(this compound) oxidation experiments.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 4. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 5. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. Irradiation Effect on Photodegradation of Pure and Plasticized Poly (this compound) in Solid Films [scirp.org]
Technical Support Center: Optimizing Initiator Concentration for 4-Methylstyrene Polymerization
Welcome to the technical support center for the polymerization of 4-Methylstyrene. This resource is designed for researchers, scientists, and professionals in drug development to assist with experimental design, troubleshooting, and frequently asked questions related to optimizing initiator concentration in free-radical polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of this compound?
A1: An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These free radicals then react with this compound monomers to create an active center, which is the first step in the formation of a polymer chain. This process is known as initiation. Common thermal initiators for styrene (B11656) and its derivatives include Azo-bis-isobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).[1][2]
Q2: How does changing the initiator concentration affect the molecular weight of the resulting poly(this compound)?
A2: Generally, there is an inverse relationship between the initiator concentration and the molecular weight of the polymer. A higher initiator concentration leads to the formation of a larger number of free radicals, which in turn initiates more polymer chains simultaneously. With a fixed amount of monomer, this results in shorter average chain lengths and, consequently, a lower molecular weight.[3][4][5] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher molecular weight.
Q3: What is the effect of initiator concentration on the rate of polymerization?
A3: The rate of polymerization is directly proportional to the square root of the initiator concentration.[1][2] Therefore, increasing the initiator concentration will increase the rate at which monomer is converted to polymer. This is because a higher initiator concentration generates more free radicals, leading to a higher concentration of growing polymer chains.
Q4: What is the Polydispersity Index (PDI) and how is it affected by initiator concentration?
A4: The Polydispersity Index (PDI), calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn), is a measure of the breadth of the molecular weight distribution of a polymer. In conventional free-radical polymerization, a higher initiator concentration can sometimes lead to a broader PDI, although this relationship can be complex.[3] For applications requiring a narrow molecular weight distribution (low PDI), controlled radical polymerization techniques such as ATRP, NMP, or RAFT are often employed.
Q5: Can I use the same initiator for this compound as I would for Styrene?
A5: Yes, the initiators commonly used for the free-radical polymerization of styrene, such as AIBN and BPO, are also effective for the polymerization of this compound. The polymerization mechanisms are very similar due to the structural similarity of the monomers.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Lower than Expected Molecular Weight | 1. Excessive Initiator Concentration: Too many initiated chains for the available monomer. 2. High Reaction Temperature: The initiator may be decomposing too rapidly. 3. Presence of Chain Transfer Agents: Impurities in the monomer or solvent can prematurely terminate growing chains. | 1. Systematically decrease the molar ratio of initiator to monomer. 2. Lower the reaction temperature to achieve a more controlled rate of initiator decomposition. 3. Purify the monomer and solvent to remove any impurities that could act as chain transfer agents. |
| Higher than Expected Molecular Weight | 1. Insufficient Initiator Concentration: The rate of initiation is too low compared to the rate of propagation. 2. Low Initiator Efficiency: Not all radicals generated are initiating polymer chains, possibly due to side reactions or the "cage effect". 3. Reaction Temperature Too Low: The initiator is not decomposing at a sufficient rate. | 1. Incrementally increase the molar ratio of initiator to monomer. 2. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Choose a solvent that minimizes the cage effect. |
| Broad Polydispersity Index (PDI) | 1. Non-uniform Initiation: Inconsistent temperature or poor mixing leading to varied initiation rates. 2. Multiple Termination Pathways: A combination of termination mechanisms (e.g., combination and disproportionation). 3. Chain Transfer Reactions: Premature termination of chains by impurities or solvent. | 1. Ensure uniform heating and efficient stirring throughout the polymerization. 2. Consider using a controlled radical polymerization technique (ATRP, NMP, RAFT) for better control over PDI. 3. Purify all reagents thoroughly. |
| Polymerization is Too Slow or Does Not Occur | 1. Insufficient Initiator Concentration or Inactive Initiator: Not enough free radicals are being generated. 2. Presence of Inhibitors: Commercial monomers often contain inhibitors to prevent polymerization during storage. 3. Reaction Temperature is Too Low: The temperature is not high enough to cause significant decomposition of the initiator. | 1. Increase the initiator concentration or use a fresh batch of initiator. 2. Remove the inhibitor from the monomer before use (e.g., by passing it through a column of basic alumina).[6] 3. Increase the reaction temperature to a range suitable for the chosen initiator's half-life. |
Data Presentation
The following table summarizes the expected qualitative and quantitative relationships between initiator concentration and key polymerization parameters for the free-radical polymerization of styrenic monomers. The quantitative relationships are based on idealized free-radical polymerization kinetics.
| Parameter | Relationship with Initiator Concentration ([I]) | Quantitative Proportionality |
| Polymerization Rate (Rp) | Direct | Rp ∝ [I]0.5 |
| Number Average Molecular Weight (Mn) | Inverse | Mn ∝ [I]-0.5 |
| Polydispersity Index (PDI) | Can Increase with [I] | No simple proportionality |
Table 1: Effect of AIBN Initiator Concentration on the Bulk Polymerization of Styrene at 70°C.
Note: This data for styrene is presented as a close approximation for the behavior of this compound due to their structural similarities. The molar ratios would need to be adjusted for the higher molecular weight of this compound.
| Experiment | [Styrene]0:[AIBN]0 Molar Ratio | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 100:1 | 30,400 | - |
| 2 | 200:1 | 43,700 | - |
| 3 | 500:1 | 79,400 | - |
Data adapted from a study on styrene polymerization.[7]
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of this compound using AIBN as the initiator. The concentration of AIBN can be varied to target different molecular weights.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (B28343) (optional, for dissolving viscous polymer)
-
Schlenk flask or heavy-walled test tube with a rubber septum
-
Magnetic stir bar and stir plate
-
Oil bath with temperature controller
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: Remove the inhibitor from this compound by passing it through a short column of basic alumina.
-
Reaction Setup:
-
In a clean, dry Schlenk flask or heavy-walled test tube, add the desired amount of AIBN. For example, for a [Monomer]:[Initiator] ratio of approximately 200:1, use about 0.097 g of AIBN for 10 g of this compound.
-
Add 10 g of purified this compound to the flask.
-
Add a magnetic stir bar.
-
-
Degassing: Seal the flask with a rubber septum and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at 70-80°C.
-
Stir the reaction mixture for a predetermined time (e.g., 2-4 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
-
Isolation of the Polymer:
-
Remove the flask from the oil bath and allow it to cool to room temperature. If the polymer is too viscous to pour, add a small amount of toluene to dissolve it.
-
Slowly pour the polymer solution into a beaker containing a large excess of methanol (e.g., 200 mL) while stirring vigorously. The poly(this compound) will precipitate as a white solid.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol several times.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and Polydispersity Index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Visualizations
Caption: Experimental workflow for optimizing initiator concentration.
Caption: Relationship between initiator concentration and polymer properties.
References
troubleshooting exothermic reactions in 4-Methylstyrene polymerization
This guide provides troubleshooting information and answers to frequently asked questions regarding the exothermic nature of 4-Methylstyrene polymerization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of this compound.
Q1: My reaction temperature is rising much faster than expected and exceeding the set point. What is happening and what should I do?
A: You are likely experiencing an uncontrolled exothermic reaction. The polymerization of styrenic monomers is highly exothermic, with a heat of polymerization for styrene (B11656) around 70-73 kJ/mol, and this compound is expected to be similar.[1] A rapid temperature increase indicates that the rate of heat generation is exceeding the heat removal capacity of your system.
Immediate Actions:
-
Enhance Cooling: Immediately increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a chiller, lower the setpoint.
-
Stop Monomer/Initiator Feed: If you are feeding reagents, stop the addition immediately.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, consider adding a pre-determined, compatible inhibitor or a cold, inert solvent to quench the reaction. This should only be done if you have a pre-planned quenching protocol.
Potential Causes & Long-Term Solutions:
-
Initiator Concentration Too High: The rate of polymerization is directly related to the initiator concentration.[2][3] An excessive amount of initiator will generate radicals too quickly, leading to a rapid exotherm.
-
Solution: Carefully calculate and reduce the initiator concentration in subsequent experiments.
-
-
Inadequate Heat Removal: Your cooling system may be insufficient for the scale of the reaction. Bulk (solvent-free) polymerizations are particularly challenging to control.
-
Solution: Switch to a solution polymerization by adding an inert solvent (like toluene (B28343) or ethylbenzene) to help dissipate heat.[1][4] Alternatively, reduce the reaction scale or use a reactor with a higher surface-area-to-volume ratio, such as a microreactor.[5]
-
-
Incorrect Reaction Temperature: Higher initial temperatures increase the rate of both initiator decomposition and propagation, accelerating heat generation.[2]
-
Solution: Lower the initial reaction temperature to allow for a more controlled initiation phase.
-
Q2: The polymerization mixture became extremely viscous, and then the temperature spiked dramatically. What is this phenomenon?
A: This is known as the gel effect , or the Trommsdorff–Norrish effect.[1][4] As the polymer chains grow, the viscosity of the reaction medium increases significantly. This high viscosity hinders the movement of large polymer radicals, making it difficult for them to find each other and terminate. However, small monomer molecules can still diffuse to the growing polymer chains.
The result is a sharp decrease in the termination rate while the propagation rate remains high. This leads to a rapid increase in the concentration of radicals and a corresponding auto-acceleration of the polymerization rate, causing a sudden and dangerous temperature spike.[4][6]
Solutions:
-
Use a Solvent: Performing the reaction in a suitable solvent reduces the overall viscosity, mitigates the gel effect, and improves heat dissipation.[4]
-
Limit Monomer Conversion: Plan experiments to stop at lower conversions before the gel effect becomes significant.
-
Control Temperature: Maintain a lower reaction temperature to slow down the propagation rate, giving more time for heat to be removed as viscosity builds.
Q3: My uninitiated this compound monomer polymerized during storage or upon heating. Why did this happen?
A: Styrenic monomers like this compound can undergo spontaneous thermal self-polymerization at elevated temperatures, typically above 100°C.[7] This can happen even without a chemical initiator. Additionally, exposure to UV light or the presence of contaminants can also initiate polymerization.
Commercial monomers are shipped with inhibitors (stabilizers) to prevent this.[8] If this inhibitor is removed or consumed over time, the monomer becomes susceptible to spontaneous polymerization.
Prevention:
-
Proper Storage: Store this compound in a cool, dark, and well-ventilated place, away from heat sources.[9][10] The recommended storage temperature is often 2-8°C.[11]
-
Check Inhibitor Levels: For long-term storage, the inhibitor concentration should be periodically checked and replenished if necessary.
-
Avoid Contamination: Ensure storage containers are clean and sealed to prevent the introduction of contaminants that could initiate polymerization.
Q4: After adding my initiator, there was a noticeable delay before the polymerization and exotherm began. Is this normal?
A: Yes, this is a common phenomenon known as an induction period .[8] It is almost always caused by the presence of an inhibitor in the monomer. Inhibitors are radical scavengers, and they must be completely consumed by the initiator radicals before any significant polymerization can begin. The length of the induction period depends on the type and concentration of the inhibitor and the rate of radical generation from your initiator.
Action:
-
For Controlled Reactions: If a precise start time is critical, the inhibitor should be removed from the monomer before use. This is typically done by washing the monomer with an aqueous base solution (e.g., NaOH) to remove acidic phenolic inhibitors like TBC, followed by drying and distillation.
-
For General Use: If a slight delay is acceptable, you can proceed by accounting for the induction time. Be aware that the reaction will begin once the inhibitor is depleted.
Frequently Asked Questions (FAQs)
FAQ 1: What is a thermal runaway reaction? A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. It occurs when the heat generated by the reaction surpasses the rate of heat removal from the system. This leads to a self-accelerating cycle: the temperature increases, which in turn increases the reaction rate, generating even more heat.[4][5] This can result in a rapid rise in temperature and pressure, potentially leading to equipment failure or explosion.
FAQ 2: How do inhibitors and retarders work?
-
Inhibitors are chemicals that prevent polymerization from starting. They are highly efficient radical scavengers that react with and deactivate initiating radicals. A true inhibitor creates a distinct induction period during which no polymerization occurs. The inhibitor is consumed in this process, and once it is depleted, polymerization begins at its normal rate.[8]
-
Retarders do not stop the polymerization completely but slow it down. They do not provide a clear induction period but reduce the overall rate of polymerization.[7][8]
FAQ 3: What is the role of a solvent in controlling the exotherm? A solvent plays two critical roles in managing exothermic polymerization:
-
Heat Dissipation: The solvent acts as a heat sink, absorbing the energy released during the reaction and increasing the overall heat capacity of the system. This helps to moderate the temperature rise.[4]
-
Viscosity Control: By diluting the monomer and resulting polymer, a solvent keeps the system viscosity lower. This helps to prevent or delay the onset of the gel effect, allowing for better mixing and more efficient heat transfer to the reactor walls.[4]
FAQ 4: How does initiator concentration affect the reaction exotherm? The rate of heat generation is directly proportional to the rate of polymerization. The polymerization rate, in turn, is proportional to the square root of the initiator concentration. Therefore:
-
Higher initiator concentration leads to a faster polymerization rate and a more rapid generation of heat, increasing the risk of an uncontrolled exotherm.[2][12]
-
Lower initiator concentration results in a slower, more controllable reaction.[12] It is crucial to use the minimum amount of initiator necessary to achieve the desired polymerization within a reasonable timeframe.
FAQ 5: What are the primary safety precautions for handling this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][13]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[9]
-
Ignition Sources: this compound is a flammable liquid. Keep it away from heat, sparks, and open flames. Use spark-proof tools and ground equipment to prevent static discharge.[10][14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from oxidizing agents and acids.[9][14]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) are readily available.[10][13]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data relevant to controlling polymerization exotherms, using styrene as a well-studied analog for this compound.
Table 1: Effect of Monomer Concentration on Thermal Runaway Parameters for Styrene Polymerization (Data derived from studies on the styrene-ethylbenzene system)
| Styrene Mass Fraction (%) | Adiabatic "Onset" Temperature (°C) | Adiabatic Temperature Rise (°C) |
| 100 | 106 | ~200 |
| 85 | Not specified | ~175 |
| 70 | Not specified | ~150 |
| 55 | 126 | ~125 |
This table illustrates that decreasing the monomer concentration by dilution with a solvent (ethylbenzene) significantly increases the temperature at which a runaway reaction begins and reduces the maximum temperature reached.[1][4]
Table 2: Efficacy of Selected Inhibitors on Styrene Polymerization at 110°C
| Inhibitor | Type | Polymer Growth (%) after 4h |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40 |
| 4-hydroxy-2,2,6,6-tetramethyl piperidine (B6355638) 1-Oxyl (4-hydroxy-TEMPO) | Stable Nitroxide Radical | 24.85 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50 |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl (4-oxo-TEMPO) | Stable Nitroxide Radical | 46.80 |
This table compares the effectiveness of different inhibitors in suppressing styrene polymerization. Lower polymer growth indicates higher inhibitor efficiency.[15]
Experimental Protocols
Protocol 1: Monomer Purification (Inhibitor Removal)
This protocol is for removing phenolic inhibitors like 4-tert-butylcatechol (B165716) (TBC).
-
Materials: this compound (inhibited), 5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution, anhydrous magnesium sulfate (B86663) (MgSO₄), separatory funnel, round-bottom flask.
-
Procedure: a. Place the this compound in a separatory funnel. b. Add an equal volume of 5% NaOH solution. Shake vigorously for 1-2 minutes. Allow the layers to separate. The aqueous layer will likely be colored as it contains the sodium salt of the phenolic inhibitor. c. Drain and discard the lower aqueous layer. d. Repeat the wash with fresh 5% NaOH solution two more times, or until the aqueous layer is colorless. e. Wash the monomer with deionized water to remove residual NaOH. f. Transfer the washed monomer to a clean flask and add anhydrous MgSO₄ to dry it. Swirl occasionally for 15-20 minutes. g. Filter or decant the purified monomer. For high-purity applications, vacuum distillation is recommended, but must be performed with extreme caution and at low temperatures to prevent thermal polymerization.
Protocol 2: Controlled Free-Radical Polymerization of this compound in Solution
-
Materials: Purified this compound, toluene (or other suitable solvent), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator, three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet, and temperature probe.
-
Setup: a. Assemble the reaction apparatus and ensure it is dry. b. Place the flask in the heating mantle on top of the magnetic stirrer.
-
Procedure: a. Add the desired amounts of purified this compound and toluene to the flask (e.g., a 50% by weight solution). b. Add the calculated amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer). c. Begin stirring and purge the system with a gentle stream of nitrogen for 20-30 minutes to remove oxygen, which can interfere with radical polymerization. d. Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN). e. Monitor the reaction temperature closely. Use an external cooling bath (ice-water) to manage the exotherm if necessary. f. After the desired reaction time, stop the heating and cool the flask to room temperature. g. To precipitate the polymer, pour the viscous solution slowly into a large volume of a non-solvent, such as methanol, while stirring vigorously. h. Collect the precipitated poly(this compound) by filtration, wash with fresh methanol, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Key parameters influencing the risk of thermal runaway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Hazard Analysis of Styrene Polymerization in Microreactor of Varying Diameter [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. iomosaic.com [iomosaic.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 622-97-9 | TCI AMERICA [tcichemicals.com]
- 11. This compound 96 , 3,5-di-tert-butylcatechol inhibitor 622-97-9 [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. cpachem.com [cpachem.com]
- 14. fishersci.com [fishersci.com]
- 15. mdpi.com [mdpi.com]
how to remove inhibitor from 4-Methylstyrene before polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylstyrene. The following sections address common issues related to inhibitor removal prior to polymerization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Causes | Recommended Actions |
| Monomer does not polymerize after inhibitor removal. | 1. Incomplete removal of the inhibitor. 2. Presence of dissolved oxygen, which can inhibit some polymerization reactions. 3. Inactive initiator or incorrect initiator concentration. | 1. Verify inhibitor removal by quantifying the residual inhibitor concentration (see Experimental Protocol 3). Repeat the purification step if necessary. 2. For oxygen-sensitive polymerizations, ensure the purified monomer is adequately degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon). 3. Use a fresh, properly stored initiator at the correct concentration for your reaction scale. |
| Monomer polymerizes prematurely during or shortly after inhibitor removal. | 1. The inhibitor has been completely removed, leaving the monomer susceptible to thermal or light-induced polymerization. 2. Exposure to high temperatures during purification (e.g., distillation). 3. Contamination with impurities that can initiate polymerization. | 1. Use the purified, inhibitor-free this compound immediately after preparation.[1] 2. If distillation is necessary, perform it under reduced pressure to keep the temperature low.[1] 3. Ensure all glassware is scrupulously clean and free of any potential initiators. |
| Formation of an emulsion during the sodium hydroxide (B78521) (NaOH) wash. | 1. Vigorous shaking of the separatory funnel. 2. Insufficient phase separation time. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow for a longer separation time. If the emulsion persists, the addition of a small amount of brine (saturated NaCl solution) can help to break it. |
| Cloudy appearance of the monomer after drying. | 1. Incomplete removal of the drying agent. 2. Presence of residual water. | 1. Decant or filter the monomer carefully to separate it from the drying agent. 2. Ensure the drying agent is used in sufficient quantity and for an adequate amount of time. Consider using a different drying agent (e.g., calcium hydride for more stringent requirements). |
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the inhibitor from this compound before polymerization?
A1: this compound is typically supplied with a small amount of an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent premature polymerization during transport and storage.[1] This inhibitor will interfere with the intended polymerization reaction by scavenging the free radicals that initiate polymerization, leading to a long induction period or complete inhibition of the reaction.[2]
Q2: What are the common methods for removing the inhibitor from this compound?
A2: The two most common laboratory-scale methods for removing phenolic inhibitors like TBC from this compound are:
-
Washing with an aqueous sodium hydroxide (NaOH) solution: The acidic nature of the phenolic inhibitor allows it to be extracted into a basic aqueous solution.
-
Passing the monomer through an inhibitor removal column: These columns are typically packed with activated alumina (B75360), which adsorbs the polar inhibitor while allowing the non-polar monomer to pass through.
Q3: Which inhibitor removal method should I choose?
A3: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the available resources. The following table provides a comparison of the two methods.
| Feature | NaOH Wash | Inhibitor Removal Column |
| Scale | Suitable for both small and large quantities. | More convenient for small to medium quantities. |
| Efficiency | Generally effective at reducing inhibitor levels. | Highly effective; can reduce inhibitor to very low levels. |
| Convenience | Involves multiple extraction and drying steps. | Simple, one-step procedure. |
| Waste | Generates aqueous basic waste. | Generates a used column containing adsorbed inhibitor. |
| Post-treatment | Requires drying of the monomer to remove residual water. | The monomer is typically ready for use immediately. |
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of TBC can be quantified using UV-Vis spectrophotometry. This method is based on the colorimetric reaction of TBC with sodium hydroxide in an alcoholic solution to form a colored complex. The absorbance of this complex is measured and compared to a standard curve to determine the TBC concentration.[1] A detailed procedure is provided in Experimental Protocol 3.
Q5: What are the safety precautions I should take when handling this compound and removing the inhibitor?
A5: this compound is a flammable liquid and can cause skin and eye irritation. Sodium hydroxide is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the monomer away from heat, sparks, and open flames. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
Experimental Protocols
Experimental Protocol 1: Inhibitor Removal using NaOH Wash
Objective: To remove the TBC inhibitor from this compound by extraction with an aqueous NaOH solution.
Materials:
-
This compound (inhibited)
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Place a known volume of this compound into a separatory funnel.
-
Add an equal volume of 10% NaOH solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the TBC inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh 10% NaOH solution.
-
Wash the this compound with an equal volume of deionized water to remove any residual NaOH. Repeat this water wash two to three times, or until the aqueous layer is neutral (can be checked with pH paper).
-
Drain the washed this compound into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or calcium chloride to the flask to dry the monomer. Swirl the flask gently and let it stand for at least 30 minutes. The monomer is dry when it is clear and the drying agent no longer clumps together.
-
Decant or filter the dry, inhibitor-free this compound into a clean, dry storage container.
-
Use the purified monomer immediately.
Experimental Protocol 2: Inhibitor Removal using an Alumina Column
Objective: To remove the TBC inhibitor from this compound by passing it through a column of activated alumina.
Materials:
-
This compound (inhibited)
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column or a glass pipette plugged with glass wool
-
Sand (optional)
-
Collection flask
Procedure:
-
Prepare the column by either using a pre-packed inhibitor removal column or by packing a chromatography column or glass pipette with activated alumina. A small plug of glass wool should be placed at the bottom of the column to retain the alumina. A small layer of sand can be added on top of the alumina to prevent disturbance when adding the monomer.
-
The amount of alumina required will depend on the amount of monomer to be purified and the initial inhibitor concentration. A general guideline is to use a column with a diameter of 2-3 cm and a height of 10-15 cm of alumina for purifying 50-100 mL of monomer.
-
Place a collection flask under the column outlet.
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can lead to channeling and inefficient inhibitor removal.
-
Collect the purified, inhibitor-free monomer in the collection flask.
-
The purified monomer should be used immediately.
Experimental Protocol 3: Quantification of TBC Inhibitor
Objective: To determine the concentration of TBC in a this compound sample using UV-Vis spectrophotometry. This protocol is adapted from the principles of ASTM D4590.
Materials:
-
This compound sample
-
TBC standard
-
Sodium hydroxide (NaOH)
-
1-Octanol
-
Volumetric flasks and pipettes
-
Separatory funnel
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure: 1. Preparation of Reagents:
- Alcoholic Sodium Hydroxide Reagent: Prepare a solution of NaOH in a mixture of methanol and 1-octanol.
- TBC Standard Solutions: Prepare a series of TBC standards of known concentrations (e.g., 1, 5, 10, 15 ppm) in purified, inhibitor-free this compound.
2. Standard Curve Generation:
- For each TBC standard, take a known volume and mix it with a known volume of the alcoholic sodium hydroxide reagent in a separatory funnel.
- Shake the mixture to allow for the extraction of the TBC into the alcoholic NaOH phase and the development of the colored complex.
- Allow the layers to separate.
- Measure the absorbance of the colored (typically pink) aqueous-alcoholic layer at the wavelength of maximum absorbance (around 490 nm) using a UV-Vis spectrophotometer. Use a blank prepared with inhibitor-free this compound.
- Plot a calibration curve of absorbance versus TBC concentration.
3. Sample Analysis:
- Treat a known volume of the this compound sample (before or after inhibitor removal) in the same manner as the standards.
- Measure the absorbance of the sample's colored aqueous-alcoholic layer.
- Determine the concentration of TBC in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Experimental workflows for the removal of inhibitor from this compound.
Caption: Troubleshooting logic for failed this compound polymerization.
References
Technical Support Center: Synthesis of 4-Methylstyrene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-methylstyrene (B72717) derivatives.
Section 1: Troubleshooting Common Synthetic Routes
This section addresses prevalent issues encountered during the synthesis of this compound and its derivatives via common synthetic methodologies.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction widely used for the synthesis of substituted alkenes. However, achieving high yields can be challenging.
Frequently Asked Questions (FAQs): Heck Coupling
-
Q1: My Heck reaction is showing low to no conversion. What are the common causes?
-
A1: Low conversion in a Heck reaction can stem from several factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Poor Oxidative Addition: The bond between the aryl group and the halide (or triflate) may be too strong for the catalyst to break effectively. The reactivity order is generally I > Br > OTf >> Cl.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent. An incorrect combination can halt the reaction.
-
Reagent Purity: Impurities in the solvent or starting materials, such as water or oxygen, can deactivate the catalyst.
-
-
-
Q2: I am observing significant side product formation, including homocoupling of my aryl halide. How can I minimize this?
-
A2: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. Using a Pd(0) source directly, such as Pd(PPh₃)₄, instead of a Pd(II) precatalyst like Pd(OAc)₂, can also reduce homocoupling that occurs during the in-situ reduction of the catalyst.
-
-
Q3: How do I choose the appropriate ligand for my Heck reaction?
-
A3: For less reactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step. For controlling regioselectivity, bidentate ligands like dppp (B1165662) can be effective.
-
Troubleshooting Guide: Low Yield in Heck Coupling
| Symptom | Possible Cause | Suggested Solution |
| No reaction or low conversion | Inactive catalyst | Use a more robust pre-catalyst or a Pd(0) source directly. Ensure anaerobic conditions. |
| Low reactivity of aryl halide | Switch to a more reactive halide (I > Br > Cl). Use a more electron-rich and bulky ligand. Increase the reaction temperature incrementally. | |
| Incorrect base or solvent | Screen different bases (e.g., organic vs. inorganic) and polar aprotic solvents (e.g., DMF, DMAc, NMP). | |
| Formation of palladium black | Catalyst decomposition | Use a more stable ligand, such as a palladacycle or an NHC ligand. Ensure proper stirring to avoid localized heating. |
| Significant homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Mixture of regioisomers | Poor regioselectivity | For terminal (β) substitution, use monodentate ligands. For internal (α) substitution, use chelating bidentate ligands. |
Data Presentation: Effect of Ligand and Base on Heck Reaction Yield
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Ethylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Moderate |
| 4-Bromotoluene | Ethylene | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMAc | 120 | High |
| 4-Chlorotoluene | Styrene | Pd₂(dba)₃ | P(tBu)₃ | K₂CO₃ | Dioxane | 120 | Good |
| 4-Chlorotoluene | Styrene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 110 | Excellent |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Workflow: Heck Coupling
Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from aldehydes or ketones. For the synthesis of this compound derivatives, this typically involves the reaction of a substituted 4-methylbenzaldehyde (B123495) with a phosphorus ylide.
Frequently Asked Questions (FAQs): Wittig Reaction
-
Q1: My Wittig reaction is not proceeding or the yield is very low. What could be the issue?
-
A1: Several factors can lead to a failed Wittig reaction:
-
Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-BuLi or NaH are often required.
-
Steric Hindrance: Sterically hindered ketones are less reactive towards Wittig reagents, especially stabilized ylides.
-
Unstable Ylide: Some ylides are unstable and should be generated in situ and used immediately.
-
Wet Solvents: The presence of water will quench the strong base and the ylide. Ensure all glassware and solvents are anhydrous.
-
-
-
Q2: How can I control the E/Z stereoselectivity of the resulting alkene?
-
A2: The stereoselectivity is primarily determined by the stability of the ylide:
-
Non-stabilized ylides (e.g., from alkyl halides) generally favor the formation of the (Z)-alkene under salt-free conditions.
-
Stabilized ylides (with electron-withdrawing groups) are more stable and the reaction is often reversible, leading to the thermodynamically more stable (E)-alkene.
-
Semi-stabilized ylides (e.g., benzyl (B1604629) ylides) often give a mixture of (E) and (Z) isomers.
-
-
-
Q3: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct. What are some effective purification strategies?
-
A3: Triphenylphosphine oxide can be challenging to remove. Common methods include:
-
Column Chromatography: This is the most common and generally effective method.
-
Crystallization: If your product is a solid, recrystallization can be effective as triphenylphosphine oxide may have different solubility.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent like hexane (B92381) or a mixture of ether and hexane.
-
-
Troubleshooting Guide: Wittig Reaction Issues
| Symptom | Possible Cause | Suggested Solution |
| No reaction | Insufficiently strong base | Use a stronger base (e.g., n-BuLi, NaH, KHMDS) for ylide formation. |
| Wet reagents/solvents | Use freshly dried solvents and flame-dry glassware. | |
| Low yield | Sterically hindered ketone | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. |
| Unstable ylide | Generate the ylide in the presence of the aldehyde (in situ). | |
| Poor stereoselectivity | Inappropriate ylide type | For (E)-alkenes, use a stabilized ylide or the Schlosser modification. For (Z)-alkenes, use a non-stabilized ylide in aprotic, non-polar solvents. |
| Difficulty in purification | Triphenylphosphine oxide byproduct | Optimize chromatographic conditions. Attempt precipitation of the byproduct from a non-polar solvent. |
Data Presentation: Influence of Reaction Conditions on Wittig Reaction Yield
| Aldehyde | Phosphonium Salt | Base | Solvent | Temp | Yield (%) | E/Z Ratio |
| 4-Methylbenzaldehyde | Ph₃P⁺CH₃Br⁻ | n-BuLi | THF | -78 to RT | High | N/A |
| 4-Methylbenzaldehyde | Ph₃P⁺CH₂PhCl⁻ | NaOH (50% aq) | CH₂Cl₂ | Reflux | Moderate | Mixture |
| 4-Methylbenzaldehyde | Ph₃P⁺CHCO₂EtBr⁻ | NaOEt | EtOH | RT | Good | Predominantly E |
| 4-Nitrobenzaldehyde | Ph₃P⁺CH₂PhBr⁻ | KOH | Ethanol | RT | Moderate | Predominantly Z |
Note: Yields and isomer ratios are representative and depend on the specific reaction conditions.
Troubleshooting Logic: Wittig Reaction
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organohalides. It is an excellent alternative for synthesizing this compound derivatives.
Frequently Asked Questions (FAQs): Suzuki Coupling
-
Q1: My Suzuki coupling is sluggish and gives a low yield. What are the likely causes?
-
A1: Common issues include:
-
Reagent Instability: Boronic acids can degrade, especially through protodeboronation. Using fresh boronic acid or more stable derivatives like pinacol (B44631) esters is recommended.[1]
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction mixture can lead to catalyst deactivation.[1]
-
Insufficient Base: The base is crucial for the transmetalation step. An insufficient amount or an inappropriate choice of base can stall the reaction.
-
Poor Ligand Choice: For less reactive halides like aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.
-
-
-
Q2: I am getting a significant amount of dehalogenated side product. How can I prevent this?
-
A2: Dehalogenation can occur if there are sources of hydride in the reaction. Amine bases or alcohol solvents can sometimes act as hydride sources. Consider switching to a carbonate or phosphate (B84403) base and an aprotic solvent.
-
Troubleshooting Guide: Suzuki Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no yield | Boronic acid degradation | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Catalyst deactivation | Ensure thorough degassing of solvents and maintain an inert atmosphere. Use fresh, high-purity catalyst and ligands. | |
| Inefficient transmetalation | Ensure sufficient and appropriate base is used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of water can be beneficial. | |
| Homocoupling of boronic acid | Presence of oxygen | Improve degassing procedure. Start with a Pd(0) source to avoid side reactions during in-situ reduction of Pd(II).[1] |
| Dehalogenation of aryl halide | Hydride source in reaction | Switch to a non-hydride donating base (e.g., carbonates) and use an aprotic solvent. |
Data Presentation: Suzuki Coupling of Tolylboronic Acid Isomers
| Boronic Acid Isomer | Coupling Partner | Catalyst | Ligand | Base | Yield (%) |
| 4-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | 99[2] |
| 3-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | 98[2] |
| 2-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | 90[2] |
Note: The lower yield for the ortho-isomer is attributed to steric hindrance.[2]
Grignard Reaction
Grignard reactions are fundamental for C-C bond formation but are sensitive to reaction conditions. They can be employed to synthesize precursors to this compound derivatives, which are then dehydrated.
Frequently Asked Questions (FAQs): Grignard Reaction
-
Q1: My Grignard reaction is not initiating. What should I do?
-
A1: Initiation can be tricky. Ensure your magnesium turnings are fresh and not oxidized. Crushing the magnesium in the flask can help expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. Ensure all glassware and solvents are scrupulously dry.
-
-
Q2: I am getting a low yield of my desired alcohol and recovering a lot of my starting ketone. Why is this happening?
-
A2: With sterically hindered ketones, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. Upon workup, this enolate is protonated back to the starting ketone. To minimize this, consider using a less hindered Grignard reagent or adding CeCl₃ to the reaction, which increases the nucleophilicity of the Grignard reagent.
-
Troubleshooting Guide: Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to start | Oxidized magnesium surface | Use fresh magnesium turnings. Crush the magnesium in the flask. Add a small crystal of iodine. |
| Presence of water | Use flame-dried glassware and anhydrous solvents. | |
| Low yield of alcohol, recovery of starting ketone | Enolization of the ketone | Add the ketone solution slowly to the Grignard reagent at a lower temperature. Consider the use of CeCl₃ (Luche reduction conditions). |
| Formation of Wurtz coupling product | Reaction of Grignard with unreacted alkyl halide | Add the alkyl halide slowly to the magnesium to maintain a low concentration. |
Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the synthesis of this compound from 4-methylbenzaldehyde (p-tolualdehyde) and methyltriphenylphosphonium (B96628) bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
p-Tolualdehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic yellow/orange color.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve p-tolualdehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the p-tolualdehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the aldehyde is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure this compound.
-
Protocol 2: Synthesis of a 4-Methylstilbene Derivative via Suzuki Coupling
This protocol provides a general method for the coupling of 4-tolylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-vinylbenzene) (1.0 equiv)
-
4-Tolylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide, 4-tolylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (typically a 10:1 ratio).
-
-
Reaction:
-
Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
-
References
controlling polydispersity in poly(4-methylstyrene) synthesis
Welcome to the Technical Support Center for the synthesis of poly(4-methylstyrene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling polydispersity (PDI) during polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound) with low polydispersity?
A1: To achieve a low polydispersity index (PDI), controlled polymerization techniques are essential. The most common and effective methods for poly(this compound) synthesis are:
-
Atom Transfer Radical Polymerization (ATRP): A robust method that allows for the synthesis of polymers with well-defined architectures and low PDIs.[1]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile technique compatible with a wide range of monomers, offering excellent control over molecular weight and PDI.
-
Anionic Polymerization: A living polymerization technique that can produce polymers with very narrow molecular weight distributions, but requires stringent reaction conditions.
Q2: Why is my polydispersity high when using controlled polymerization techniques?
A2: High polydispersity in controlled polymerization can arise from several factors. Common causes include:
-
Impurities: Water, oxygen, or other impurities in the monomer, solvent, or initiator can terminate growing polymer chains, leading to a broader molecular weight distribution.
-
Incorrect Reagent Ratios: The ratios of initiator to monomer, and in the case of ATRP, catalyst to ligand, are crucial for maintaining control over the polymerization.
-
Slow Initiation: If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time, resulting in a higher PDI.
-
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and an increase in PDI due to side reactions.
-
Inappropriate Temperature: The reaction temperature affects the rates of initiation, propagation, and termination. An unsuitable temperature can lead to a loss of control.
Q3: How does the choice of initiator and ligand affect PDI in ATRP?
A3: In ATRP, the choice of initiator and ligand is critical. The initiator should have a structure similar to the propagating polymer chain to ensure a fast and efficient initiation. The ligand complexes with the copper catalyst and influences its reactivity. A well-chosen ligand will establish a rapid equilibrium between the active and dormant species, which is essential for uniform chain growth and a low PDI. For styrenic monomers, ligands like PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) and dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine) are commonly used.[1][2]
Q4: What factors should be considered when selecting a Chain Transfer Agent (CTA) for RAFT polymerization of This compound (B72717)?
A4: The selection of the RAFT agent is crucial for a successful polymerization. The effectiveness of a RAFT agent depends on the Z and R groups. For styrenic monomers, dithiobenzoates and trithiocarbonates are generally effective CTAs. The R group should be a good homolytic leaving group to efficiently re-initiate polymerization, while the Z group modulates the reactivity of the C=S double bond. An appropriate CTA will ensure a rapid equilibrium between active and dormant chains, leading to a low PDI.
Troubleshooting Guides
High Polydispersity Index (PDI > 1.3) in ATRP
| Potential Cause | Recommended Solution |
| Oxygen in the system | Oxygen is a radical scavenger and can terminate polymerization. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time. |
| Impurities in monomer/solvent | Impurities can act as terminating agents. Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor. Use freshly distilled and deoxygenated solvents. |
| Inactive catalyst | The Cu(I) catalyst can be oxidized to the deactivating Cu(II) species. Ensure all glassware is oven-dried and cooled under vacuum or inert gas. Use deoxygenated solvents and reagents. Consider adding a small amount of a reducing agent like copper metal or using a more air-tolerant ATRP technique like ARGET ATRP. |
| Slow initiation | The rate of initiation should be faster than or comparable to the rate of propagation. Select an initiator with a structure that mimics the propagating chain end, such as 1-phenylethyl bromide for styrenic monomers. |
| Inappropriate Cu(I):Ligand Ratio | The ratio of the copper catalyst to the ligand affects the catalyst activity and the equilibrium between active and dormant species. An optimal ratio (often 1:1 or 1:2) is necessary for good control. A ratio that is too low may lead to a slow deactivation, while a ratio that is too high can slow down the polymerization. |
High Polydispersity Index (PDI > 1.3) in RAFT Polymerization
| Potential Cause | Recommended Solution |
| Inappropriate CTA | The choice of RAFT agent is critical and monomer-dependent. For styrenic monomers, dithiobenzoates (e.g., 2-cyano-2-propyl benzodithioate) and trithiocarbonates are generally suitable. Ensure the selected CTA has a high transfer constant for this compound. |
| Incorrect Initiator:CTA Ratio | The ratio of initiator to CTA influences the number of chains and the overall control. A typical ratio is between 1:3 and 1:10. A higher concentration of initiator can lead to a higher number of dead chains and a broader PDI. |
| Slow pre-equilibrium | The initial reaction between the initiator-derived radicals and the RAFT agent should be rapid to ensure all chains start growing at the same time. This depends on the reactivity of the R group of the CTA. |
| Retardation | Some RAFT agents can cause retardation, leading to long reaction times and potential side reactions. This can sometimes be mitigated by adjusting the reaction temperature or the initiator concentration. |
Broad Polydispersity in Anionic Polymerization
| Potential Cause | Recommended Solution |
| Impurities (water, oxygen, protic solvents) | Anionic polymerization is extremely sensitive to impurities that can protonate the highly reactive carbanionic chain ends. Rigorous purification of monomer, solvent, and initiator is paramount. High-vacuum techniques are often necessary. |
| Slow initiation | A slow initiation relative to propagation leads to a broad molecular weight distribution. Use of an efficient initiator like sec-butyllithium (B1581126) in a non-polar solvent like cyclohexane (B81311) can provide a rapid initiation for styrenic monomers.[3] |
| Temperature fluctuations | The rate of anionic polymerization is highly temperature-dependent. Maintaining a constant and often low temperature is crucial to prevent side reactions and ensure uniform chain growth. For some styrenic derivatives, polymerization at low temperatures (e.g., -78 °C) is necessary to suppress side reactions.[4] |
| Chain transfer to solvent | Some solvents can participate in chain transfer reactions. For styrenic monomers, non-polar solvents like cyclohexane or toluene (B28343) are preferred over more reactive solvents like THF, especially at higher temperatures. |
Data Presentation
Table 1: Polydispersity in Poly(this compound) Synthesis via Anionic Polymerization
| Initiator | Solvent | Temperature (°C) | PDI |
| Living Anionic | THF | -78 | 1.13 |
This data is representative of a living anionic polymerization of this compound.[3]
Table 2: Polydispersity in Cationic Polymerization of p-Methylstyrene
| Initiating System | Solvent | Temperature (°C) | PDI |
| p-MeStCl/SnCl₄ | [Bmim][NTf₂] | -25 | 1.40–1.59 |
| p-MeStCl/SnCl₄ | CH₂Cl₂ | -25 | Bimodal |
This table shows a comparison of PDI for the controlled cationic polymerization of p-methylstyrene in an ionic liquid versus a traditional organic solvent.[5]
Experimental Protocols
Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq). Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under an inert atmosphere, add the deoxygenated solvent, this compound, and PMDETA (1 eq) to the flask. The solution should turn green as the copper complex forms.
-
Initiation: Add the initiator, 1-phenylethyl bromide (1 eq), to the reaction mixture via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight/PDI (by GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl benzodithioate (or other suitable CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or 1,4-dioxane (B91453) (solvent)
Procedure:
-
Monomer Purification: Pass this compound through a column of basic alumina.
-
Reaction Mixture Preparation: In a Schlenk tube, combine this compound, the RAFT agent, AIBN, and the solvent. The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points for conversion and molecular weight analysis.
-
Termination: Stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold methanol. Collect the polymer by filtration and dry it under vacuum.
Anionic Polymerization of this compound
This is a highly sensitive procedure that requires stringent anhydrous and anaerobic conditions, typically using high-vacuum techniques.
Materials:
-
This compound (rigorously purified)
-
sec-Butyllithium (initiator)
-
Cyclohexane or THF (rigorously purified solvent)
Procedure:
-
Purification: All glassware must be rigorously cleaned and flame-dried under high vacuum. The monomer and solvent must be purified to remove all traces of water and other protic impurities. This often involves stirring over a drying agent (e.g., CaH₂) followed by distillation under high vacuum.
-
Reaction Setup: The polymerization is typically carried out in a sealed all-glass reactor under high vacuum.
-
Initiation: The purified solvent and monomer are distilled into the reactor. The reactor is then cooled to the desired polymerization temperature (e.g., -78 °C for THF or room temperature for cyclohexane). The initiator, sec-butyllithium, is then introduced via a break-seal ampoule.
-
Polymerization: The reaction is allowed to proceed with stirring. The absence of color change in the living anionic chain ends can indicate the purity of the system.
-
Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol.
-
Purification: The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for high polydispersity.
References
Technical Support Center: Phase Separation in 4-Methylstyrene Block Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylstyrene (4MS) block copolymers. The information provided is intended to help address common challenges related to achieving desired phase-separated morphologies during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is microphase separation in this compound (4MS) block copolymers?
A1: Due to the chemical incompatibility between the this compound block and the other polymer block(s), 4MS block copolymers undergo microphase separation to form ordered nanostructures.[1] Unlike macroscopic phase separation (like oil and water), the blocks in a block copolymer cannot separate on a large scale because they are covalently bonded. Instead, they form well-defined, repeating domains on the nanometer scale.[1] The resulting morphology (e.g., spheres, cylinders, lamellae) depends on the relative lengths of the blocks and the overall molecular architecture of the polymer.[1]
Q2: What are the key factors that influence the morphology of my 4MS block copolymer films?
A2: The final morphology of your 4MS block copolymer film is primarily influenced by three main factors:
-
Polymer Characteristics: This includes the volume fraction of each block, the total molecular weight, and the Flory-Huggins interaction parameter (χ) between the blocks. The volume fraction is the most critical parameter in determining the type of morphology.
-
Film Preparation: The method of film casting (e.g., spin-coating, drop-casting) and the initial film thickness can significantly impact the final structure.
-
Annealing Process: Annealing is crucial for providing the polymer chains with enough mobility to self-assemble into a well-ordered structure. Both thermal annealing (heating above the glass transition temperature) and solvent vapor annealing (exposure to solvent vapors) are common methods. The choice of solvent, annealing temperature, and annealing time are critical parameters.[2][3]
Q3: Why is annealing necessary for achieving well-ordered structures?
A3: As-cast films, particularly those prepared by spin-coating, are often kinetically trapped in a disordered state. The rapid solvent evaporation during spin-coating does not allow sufficient time for the polymer chains to arrange into their thermodynamically favorable morphology. Annealing provides the necessary energy (thermal annealing) or chain mobility (solvent vapor annealing) to overcome these kinetic barriers and allow the system to reach a well-ordered, equilibrium state.[4][5]
Q4: How do I choose between thermal and solvent vapor annealing?
A4: The choice between thermal and solvent vapor annealing depends on the thermal properties of your 4MS block copolymer and the desired morphology.
-
Thermal Annealing: This method is simpler to implement but is only suitable for polymers that are thermally stable at temperatures above their glass transition temperatures (Tg). For high molecular weight block copolymers, the required annealing times can be very long.[2]
-
Solvent Vapor Annealing (SVA): SVA is often more effective for high molecular weight block copolymers as it significantly enhances chain mobility at room temperature.[3] It offers more control over the final morphology through the choice of solvent and solvent vapor pressure. However, SVA can be a more complex process to control.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the phase separation of this compound block copolymers.
Issue 1: My block copolymer film appears disordered or shows poor long-range order after annealing.
| Possible Cause | Suggested Solution |
| Insufficient Annealing Time or Temperature | For thermal annealing, ensure the temperature is well above the Tg of both blocks and increase the annealing time. For solvent vapor annealing, increase the annealing time or try a solvent with higher vapor pressure to increase film swelling.[2] |
| Incorrect Solvent Choice for SVA | The solvent should be a good solvent for all blocks to ensure sufficient chain mobility. A solvent that is too selective for one block can hinder the self-assembly process.[3] |
| Film Thickness | If the film thickness is incommensurate with the natural period of the block copolymer, it can lead to frustrated structures. Try varying the film thickness by changing the solution concentration or spin-coating speed.[3] |
| Rapid Solvent Quenching in SVA | If the solvent is removed too quickly at the end of SVA, the structure may not have enough time to solidify, leading to a disordered state. A slower, more controlled solvent removal process is recommended.[4] |
Issue 2: The observed morphology is not what I expected based on the block copolymer's volume fraction.
| Possible Cause | Suggested Solution |
| Surface Interactions | The interaction of the polymer blocks with the substrate and the free surface can influence the resulting morphology, especially in thin films. Try modifying the substrate surface energy (e.g., with a self-assembled monolayer) to preferentially attract one of the blocks. |
| Solvent Selectivity in SVA | A solvent that is selective for one of the blocks can effectively change the volume fraction of the blocks in the swollen state, leading to a different morphology.[3] Try a more neutral solvent. |
| Metastable Morphologies | The system might be trapped in a metastable state. Try a different annealing protocol (e.g., a slower cooling rate in thermal annealing or a different solvent in SVA) to access the equilibrium morphology.[6] |
Issue 3: I am observing defects in my ordered structure (e.g., dislocations, disclinations).
| Possible Cause | Suggested Solution |
| Insufficient Annealing | Defects are common in samples that have not been annealed for a sufficiently long time. Increase the annealing time to allow for defect annihilation.[2] |
| Substrate Roughness or Contamination | Imperfections on the substrate can act as nucleation sites for defects. Ensure your substrate is clean and smooth before film deposition. |
| High Molecular Weight | High molecular weight block copolymers have slower dynamics and are more prone to defects. Longer annealing times are typically required.[4] |
Experimental Protocols
1. Thin Film Preparation by Spin-Coating
-
Prepare a solution of the this compound block copolymer in a suitable solvent (e.g., toluene, THF) at a concentration of 1-3% (w/w).[4]
-
Ensure the polymer is fully dissolved by stirring the solution overnight.[4]
-
Clean the substrate (e.g., silicon wafer) thoroughly using a standard cleaning procedure (e.g., piranha solution or sonication in acetone (B3395972) and isopropanol).
-
Deposit a small amount of the polymer solution onto the center of the substrate.
-
Spin-coat the solution at a desired speed (e.g., 2000-4000 rpm) for 60 seconds to create a thin film. The film thickness can be controlled by varying the solution concentration and spin speed.[3]
-
Dry the film on a hotplate at a temperature below the Tg of the polymer for a few minutes to remove residual solvent.
2. Solvent Vapor Annealing (SVA)
-
Place the spin-coated film in a sealed annealing chamber.
-
Introduce a reservoir of the chosen solvent (e.g., THF, chloroform, or a mixture) into the chamber.[4] The solvent should be a good solvent for all blocks.
-
Allow the solvent vapor to saturate the chamber and swell the polymer film. The degree of swelling can be monitored in-situ using techniques like ellipsometry.[4]
-
Anneal the film in the solvent vapor for a specific duration, which can range from minutes to several hours, depending on the polymer and desired morphology.[2][5]
-
After annealing, slowly remove the solvent vapor from the chamber to allow the film to dry and the morphology to set. A rapid quench can be achieved by purging the chamber with an inert gas like nitrogen.[4]
3. Characterization Techniques
-
Atomic Force Microscopy (AFM):
-
AFM is a powerful technique for visualizing the surface morphology of block copolymer films.[7]
-
Operate the AFM in tapping mode to minimize sample damage.[7]
-
Phase imaging is particularly useful for differentiating between the different polymer blocks based on their mechanical properties.[7][8]
-
No special sample preparation is typically needed for thin films on flat substrates.[7]
-
-
Transmission Electron Microscopy (TEM):
-
TEM provides high-resolution images of the internal morphology of the block copolymer.
-
For thin films, it may be possible to float the film off the substrate onto a TEM grid.
-
For bulk samples, ultramicrotomy is required to prepare electron-transparent thin sections (typically <100 nm thick).[9] This often involves embedding the sample in an epoxy resin and sectioning at low temperatures (cryo-ultramicrotomy).[9]
-
Staining with a heavy metal salt (e.g., osmium tetroxide, ruthenium tetroxide) that preferentially stains one of the blocks is often necessary to enhance contrast.
-
-
Small-Angle X-ray Scattering (SAXS):
-
SAXS is used to determine the average size, shape, and arrangement of the phase-separated domains in reciprocal space.[10]
-
The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.[10]
-
The positions of the scattering peaks can be used to identify the morphology (e.g., lamellar, cylindrical, spherical) and calculate the domain spacing.[10]
-
Grazing-incidence SAXS (GISAXS) is a surface-sensitive variant of SAXS that is particularly useful for characterizing thin films.[11]
-
Quantitative Data
The following table summarizes key parameters for polystyrene (PS), which is structurally similar to poly(this compound) and can be used as a starting point for experimental design.
| Parameter | Polymer 1 | Polymer 2 | Value | Reference |
| Flory-Huggins Interaction Parameter (χ) | Polystyrene (PS) | Poly(4-vinylpyridine) | 0.30 < χ ≤ 0.35 | [12] |
| Flory-Huggins Interaction Parameter (χ) | Polystyrene (PS) | Poly(2-vinylpyridine) | 0.09 < χ ≤ 0.11 | [12] |
Note: The Flory-Huggins interaction parameter is temperature-dependent and specific to each polymer pair.
Visualizations
Caption: Experimental workflow for achieving and characterizing phase separation in this compound block copolymer films.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. desy.de [desy.de]
- 6. researchgate.net [researchgate.net]
- 7. Polymer Characterization [afmworkshop.com]
- 8. Examination of Polymer Blends by AFM Phase Images | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymer Characterization - Research Group - Small-Angle X-Ray Scattering [coecs.ou.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
overcoming inhibition effects in styrene and alpha-methylstyrene copolymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome inhibition effects in styrene (B11656) and α-methylstyrene copolymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my styrene and α-methylstyrene copolymerization slower than a pure styrene polymerization?
A1: The presence of α-methylstyrene (AMS) itself has an inhibiting or retarding effect on the free-radical copolymerization with styrene.[1] The rate of copolymerization decreases as the amount of α-methylstyrene in the monomer feed increases.[1][2] This is attributed to the steric hindrance from the α-methyl group and the stability of the resulting tertiary benzylic radical, which can slow down propagation steps.[2]
Q2: What are the common inhibitors found in commercial styrene and α-methylstyrene monomers?
A2: Commercial vinyl monomers are stabilized with inhibitors to prevent premature polymerization during transport and storage.[3][4] Common inhibitors include phenolic compounds like 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), and 4-methoxyphenol (B1676288) (MEHQ), as well as butylated hydroxytoluene (BHT).[5] More advanced inhibitors like stable nitroxide radicals (e.g., TEMPO) are also used.[4][6]
Q3: How do these inhibitors prevent polymerization?
A3: Most polymerization inhibitors function as radical scavengers.[4] In a free-radical polymerization, the reaction is propagated by highly reactive radical species. Inhibitors are molecules that react with these initiating or propagating radicals, converting them into non-radical species or extremely stable radicals that are too low in reactivity to continue the polymerization chain.[3] This effectively terminates the chain reaction.
Q4: What is the difference between an inhibitor and a retarder?
A4: While often used interchangeably, "true inhibitors" and "retarders" have distinct effects. A true inhibitor leads to a well-defined induction period where no polymerization occurs until the inhibitor is completely consumed.[5] After this period, polymerization proceeds at a normal rate. A retarder, on the other hand, does not stop the reaction completely but slows it down, resulting in a permanently lower rate of polymerization.[5][7] Some compounds can act as retarders, such as p-tert-Butyl catechol (ptbc) at elevated temperatures.[7]
Q5: Why is it critical to remove inhibitors before starting a controlled polymerization experiment?
A5: Inhibitors must be removed before use in a polymerization reaction to achieve predictable and reproducible results.[3] Their presence will either prevent the reaction from starting (inhibition period) or significantly slow it down, making it difficult to control the kinetics, molecular weight, and composition of the resulting copolymer.[3]
Q6: Can oxygen affect my polymerization?
A6: Yes, oxygen is a potent inhibitor of free-radical polymerizations.[4] As a diradical, it readily reacts with propagating radicals to form peroxy radicals. These peroxy radicals are much less reactive and do not effectively continue the polymer chain, thus inhibiting the polymerization.[4] For this reason, it is crucial to degas the monomer mixture (e.g., by bubbling with an inert gas like nitrogen or argon) before initiating the reaction.[8] Interestingly, the effectiveness of many common phenolic inhibitors, like TBC, depends on the presence of a small amount of dissolved oxygen.[5][9]
Troubleshooting Guide
Problem: My polymerization reaction is not starting at all, or there is a very long induction period.
| Possible Cause | Troubleshooting Step |
| Presence of Inhibitor | Commercial monomers contain inhibitors (e.g., TBC, HQ) that must be removed. An un-purified monomer will exhibit a significant induction period until the initiator radicals consume all the inhibitor molecules.[5] Solution: Purify the monomers using an alkaline wash or an alumina (B75360) column (see Experimental Protocols 1 & 2). |
| Oxygen Inhibition | Dissolved oxygen in the monomer mixture will inhibit the polymerization.[4] Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. This can be done by purging with an inert gas (N₂ or Ar) for at least 20-30 minutes[8] or by using freeze-pump-thaw cycles. |
| Insufficient Initiator | The amount of initiator may be too low to overcome the residual inhibitor or to start the reaction effectively at the desired temperature. Solution: Verify initiator concentration and its decomposition temperature. A small excess of initiator can sometimes be used to consume trace inhibitors, but this may affect the predictability of the reaction.[10] |
Problem: My polymerization starts, but it is very slow and results in low monomer conversion.
| Possible Cause | Troubleshooting Step |
| High α-Methylstyrene (AMS) Concentration | AMS itself acts as a retarder, slowing the overall rate of copolymerization.[1] Higher concentrations of AMS will lead to slower reactions. Solution: Review the monomer feed ratio. If a faster reaction is required, consider reducing the proportion of AMS. Be aware that this will change the properties of the final copolymer. |
| Presence of a Retarder | Some impurities or the inhibitor itself (at certain conditions) may act as a retarder, slowing the reaction rate without a distinct induction period.[5][7] Solution: Ensure high-purity monomers are used. If inhibitor removal was incomplete, re-purify the monomers. |
| Low Reaction Temperature | The chosen temperature may not be optimal for the initiator's decomposition rate, leading to a low concentration of primary radicals. Solution: Confirm the half-life of your initiator at the reaction temperature. If necessary, increase the temperature to accelerate initiation, keeping in mind the ceiling temperature of AMS (around 61°C), above which depolymerization becomes significant.[11] |
Data Presentation
Table 1: Common Inhibitors for Styrene and Their Typical Properties
| Inhibitor | Acronym | Chemical Family | Typical Concentration (ppm) | Removal Method |
| 4-tert-Butylcatechol | TBC | Phenolic | 10-50 | Alkaline Wash, Alumina Column |
| 4-Methoxyphenol | MEHQ | Phenolic | 10-50 | Alkaline Wash, Alumina Column |
| Hydroquinone | HQ | Phenolic | 10-100 | Alkaline Wash, Alumina Column |
| Butylated Hydroxytoluene | BHT | Phenolic | 50-200 | Alumina Column |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Nitroxide Radical | 10-100 | Alumina Column |
Data compiled from various sources, including[5][12].
Table 2: Effect of Inhibitor Type on Styrene Polymerization
| Inhibitor (50 ppm) | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| 4-hydroxy-TEMPO | 24.85 | 0.065 |
| Butylated Hydroxytoluene (BHT) | 42.50 | 0.111 |
| 4-oxo-TEMPO | 46.80 | 0.134 |
Data from a study on the effectiveness of various inhibitors in suppressing undesired styrene polymerization.[12] Lower growth and conversion percentages indicate higher inhibitor efficiency.
Experimental Protocols
Protocol 1: Inhibitor Removal via Alkaline Wash (NaOH Extraction)
This protocol is effective for removing acidic phenolic inhibitors like TBC, MEHQ, and HQ.
-
Preparation: In a separatory funnel, place the styrene or α-methylstyrene monomer. Prepare a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH).[3][9]
-
Extraction: Add an equal volume of the 10% NaOH solution to the separatory funnel containing the monomer.[9]
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. The phenolic inhibitor will react with NaOH to form a water-soluble salt, which partitions into the aqueous layer.
-
Separation: Allow the layers to separate completely. The aqueous layer (bottom) will often be colored (e.g., pink or brown) if TBC is present. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the extraction process (steps 2-4) one to two more times, or until the aqueous layer is colorless.
-
Washing: Wash the monomer with an equal volume of distilled water to remove residual NaOH.[9] Repeat this water wash three times, checking the pH of the final aqueous wash with litmus (B1172312) paper to ensure it is neutral.[9]
-
Drying: Transfer the purified monomer to an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium hydride (CaH₂).[9] Swirl the flask and let it stand for several hours or overnight.
-
Filtration/Distillation: Filter the monomer to remove the drying agent. For very high purity, the monomer can be distilled under reduced pressure.[9] The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator.[9]
Protocol 2: Inhibitor Removal via Activated Alumina Column
This method is effective for a broader range of inhibitors, including BHT and TEMPO.
-
Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Packing: Pour the slurry into the column, allowing the solvent to drain, to create a packed bed of alumina. Ensure the bed is uniform and free of air bubbles.
-
Application: Once the solvent level reaches the top of the alumina bed, carefully add the inhibited monomer to the column.[13]
-
Elution: Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the stationary phase.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask as it elutes from the column.[13]
-
Usage: The purified monomer is now free of inhibitor and should be used immediately for polymerization to prevent auto-polymerization.[13]
Protocol 3: General Procedure for Bulk Free-Radical Copolymerization
-
Monomer Preparation: Ensure both styrene and α-methylstyrene monomers are purified to remove inhibitors using either Protocol 1 or 2.
-
Reaction Setup: In a reaction vessel (e.g., a round-bottom flask equipped with a magnetic stir bar and a condenser), add the desired amounts of purified styrene and α-methylstyrene.
-
Initiator Addition: Add the calculated amount of a free-radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A typical concentration is 0.1-1.0 mol% relative to the total moles of monomer.
-
Degassing: Seal the reaction vessel with a rubber septum. Insert a long needle connected to an inert gas (N₂ or Ar) supply below the liquid surface and a short needle as an outlet above the surface. Bubble the inert gas through the solution for 20-30 minutes to remove dissolved oxygen.[8]
-
Polymerization: After degassing, remove the needles and place the reaction vessel in a preheated oil bath set to the desired reaction temperature (e.g., 70-90°C, depending on the initiator).[14]
-
Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: To stop the reaction, cool the vessel in an ice bath. Precipitate the resulting copolymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.[8]
-
Purification: Stir the mixture to break up the polymer. Collect the solid copolymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition pathway.
Caption: Experimental workflow for monomer purification and polymerization.
Caption: Troubleshooting decision tree for polymerization issues.
References
- 1. US3036053A - Copolymerization of styrene and alpha-methylstyrene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 6. researchgate.net [researchgate.net]
- 7. icheme.org [icheme.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. ijcrt.org [ijcrt.org]
Technical Support Center: Optimization of Catalytic Oligomerization of α-Methylstyrene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalytic oligomerization of α-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for α-methylstyrene oligomerization?
A1: A variety of catalysts can be employed for the oligomerization of α-methylstyrene, primarily falling into the category of acid catalysts. These include:
-
Lewis Acids: Traditional catalysts like boron trifluoride (BF₃), often in combination with a co-catalyst like water, stannic chloride (SnCl₄), and aluminum halides are effective.[1][2] However, many of these can be highly corrosive.[1][3]
-
Solid Acids: Zeolites (such as mordenite-type) and acid-treated clays (B1170129) (like Montmorillonite K10) are used as heterogeneous catalysts, offering potential advantages in terms of separation and reusability.[4][5]
-
Single-Component Initiators: These are initiator complexes containing a cation and a weakly coordinating anion, which can oligomerize α-methylstyrene under mild conditions and are typically non-corrosive.[1][3]
-
Organometallic Catalysts: Bis(catecholato)germane Lewis acid catalysts have been shown to selectively dimerize α-methylstyrene.[6][7]
-
Free-Radical Initiators: In some cases, free-radical mechanisms mediated by catalytic chain transfer (CCT) can be used, particularly for dimerization above the ceiling temperature of α-methylstyrene (61 °C).[4]
Q2: What are the typical products of α-methylstyrene oligomerization?
A2: The oligomerization of α-methylstyrene can yield a mixture of products, primarily dimers and trimers. The main products are:
-
Linear Dimers: Such as 2,4-diphenyl-4-methyl-1-pentene (B1662018) and 2,4-diphenyl-4-methyl-2-pentene.[4]
-
Cyclic Dimers: A common cyclic dimer is 1,1,3-trimethyl-3-phenylindan.[2]
-
Trimers and higher oligomers: Depending on the reaction conditions, trimers and low molecular weight polymers can also be formed.[4]
The selectivity towards a specific product can be influenced by the choice of catalyst, solvent, and reaction temperature.[2][7]
Q3: What is the significance of the ceiling temperature for α-methylstyrene polymerization?
A3: The ceiling temperature (Tc) for α-methylstyrene is approximately 61°C.[4][8] Above this temperature, the rate of depolymerization becomes equal to or greater than the rate of polymerization. This means that high molecular weight polymers are generally not formed above this temperature. Running the reaction near or above the ceiling temperature can be a strategy to favor the formation of low molecular weight oligomers, particularly dimers.[4][9]
Q4: How can I analyze the products of my oligomerization reaction?
A4: Several analytical techniques are commonly used to identify and quantify the products of α-methylstyrene oligomerization:
-
Gas Chromatography (GC): Useful for separating and quantifying volatile components like the monomer and different dimer isomers.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of the oligomers and polymers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the different linear and cyclic isomers.[7][8]
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the different oligomers formed.[9]
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the products.[4]
Troubleshooting Guides
Problem 1: Low or No Conversion of α-Methylstyrene
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not been deactivated by impurities. For Lewis acids, moisture can be a significant issue. For solid acids, ensure proper activation procedures have been followed. Consider using a fresh batch of catalyst. |
| Presence of Inhibitors | Commercial α-methylstyrene often contains inhibitors to prevent polymerization during storage.[10] These need to be removed before the reaction, typically by washing with an aqueous base followed by drying and distillation. |
| Insufficient Catalyst Loading | The amount of catalyst can be critical. Refer to established protocols for the specific catalyst system being used and consider incrementally increasing the catalyst concentration. |
| Incorrect Reaction Temperature | The reaction temperature significantly affects the rate. For cationic polymerization, lower temperatures are often required to control the reaction.[11] For other systems, a certain activation energy may need to be overcome. Review the literature for the optimal temperature range for your catalyst. |
| Impurities in the Monomer or Solvent | Trace impurities, such as oxygenated compounds, can poison the catalyst.[11] Ensure high purity of both the α-methylstyrene monomer and the solvent used. |
Problem 2: Poor Selectivity (Formation of Undesired Products)
| Possible Cause | Suggested Solution |
| Inappropriate Catalyst | The choice of catalyst has a major impact on product selectivity. For example, some catalysts favor linear dimers while others promote cyclization.[5][7] Research different catalyst systems to find one that is known to produce the desired oligomer. |
| Suboptimal Reaction Temperature | Temperature can influence the relative rates of different reaction pathways. For instance, higher temperatures may favor the formation of thermodynamically more stable products.[7] Experiment with a range of temperatures to find the optimal condition for your desired product. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing selectivity.[4] Consider screening different solvents (e.g., non-polar hydrocarbons vs. chlorinated solvents). |
| Reaction Time | The product distribution can change over time. The kinetically favored product may form initially and then rearrange to the thermodynamically favored product.[7] Monitor the reaction over time to determine the optimal reaction duration. |
Problem 3: Uncontrolled/Runaway Reaction
| Possible Cause | Suggested Solution |
| Excessive Catalyst Loading | Using too much of a highly active catalyst can lead to a rapid, exothermic reaction. Carefully control the amount of catalyst added. |
| Inadequate Temperature Control | The oligomerization of α-methylstyrene is an exothermic process. Ensure the reaction vessel is equipped with adequate cooling to dissipate the heat generated. For highly exothermic systems, consider adding the catalyst portion-wise or using a syringe pump for slow addition. |
| High Monomer Concentration | Running the reaction in bulk (without solvent) can lead to a rapid temperature increase. Using a suitable solvent can help to moderate the reaction rate and dissipate heat.[1] |
| Presence of Strong Acids | Strong acids can cause vigorous polymerization at room temperature.[10] Ensure that the reaction setup is free from acidic contaminants. |
Experimental Protocols
General Protocol for Oligomerization using a Lewis Acid Catalyst (e.g., SnCl₄)
-
Monomer Purification: Wash α-methylstyrene with 10% aqueous NaOH to remove inhibitor, followed by washing with deionized water until the aqueous layer is neutral. Dry the monomer over anhydrous MgSO₄ and distill under reduced pressure.
-
Reaction Setup: Assemble a dry, inert-atmosphere reaction setup (e.g., a Schlenk line or glovebox). A typical setup consists of a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a means for adding reagents (e.g., a dropping funnel or syringe).
-
Reaction: Charge the reactor with the purified α-methylstyrene and a dry, inert solvent (e.g., toluene (B28343) or hexane).[12] Cool the solution to the desired reaction temperature (e.g., 0-20°C).[11]
-
Initiation: Prepare a solution of the Lewis acid catalyst (e.g., SnCl₄) in a dry, inert solvent. Add the catalyst solution dropwise to the stirred monomer solution while maintaining the desired temperature.[11]
-
Quenching: After the desired reaction time, quench the reaction by adding a suitable reagent, such as methanol (B129727) or a dilute acid solution.[9]
-
Work-up: Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product using techniques like GC, GPC, and NMR to determine the conversion and product distribution.
Data Presentation
Table 1: Influence of Catalyst on α-Methylstyrene Dimerization
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Linear Dimers (%) | Selectivity to Cyclic Dimers (%) | Reference |
| Mordenite Zeolite | - | 80 | 73 | 72.5 | - | [5] |
| Sulfuric Acid/Methanol | Water (biphasic) | 80 | 55 | 93 (2,4-diphenyl-4-methyl-1-pentene) | 0.06 (1,1,3-trimethyl-3-phenylindan) | [4] |
| Ge(catBr)₂(ACN)₂ | - | 25 | >99 | - | >99 | [7] |
| Ge(catBr)₂(THF)₂ | - | 25 | >99 | >99 | - | [7] |
Table 2: GPC Results for α-Methylstyrene Oligomers Prepared with a Single Component Initiator
| Example | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) | Reference |
| 1 | 2,600 | 8,500 | 3.22 | [1] |
| 2 | 2,500 | 8,200 | 3.21 | [1] |
| 3 | 2,900 | 10,500 | 3.69 | [1] |
Visualizations
Caption: General experimental workflow for the catalytic oligomerization of α-methylstyrene.
Caption: Troubleshooting decision tree for low conversion in α-methylstyrene oligomerization.
References
- 1. WO2000075199A1 - Catalyst and process for preparing oligomers of alpha-methyl styrene - Google Patents [patents.google.com]
- 2. "Synthesis and Analysis of Dimers of Alpha-Methylstyrene" by Bhadreshkumar J. Mehta [scholarworks.wmich.edu]
- 3. JP2003501524A - Catalyst and method for producing oligomers of alpha-methylstyrene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. advansix.com [advansix.com]
- 11. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 12. Polymerization of alpha-methylstyrene | TREA [trea.com]
Technical Support Center: Scaling Up 4-Methylstyrene Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Methylstyrene (4-MS) polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization from a lab to a pilot or industrial scale?
A1: The main challenges stem from changes in the surface-area-to-volume ratio and the overall thermal mass of the system. Key issues include:
-
Heat Management: Polymerization of 4-MS is highly exothermic. As the reactor volume increases, the ability to dissipate heat decreases, raising the risk of thermal runaway.[1][2]
-
Viscosity Increase (Gel Effect): The viscosity of the reaction mixture increases significantly with polymer formation.[3] At larger scales, this leads to inefficient mixing, non-uniform heat distribution, and can result in a broad molecular weight distribution.[4]
-
Mass Transfer Limitations: Inefficient mixing at larger scales can lead to localized "hot spots" and non-uniform monomer and initiator concentrations, affecting reaction kinetics and polymer quality.[3][5]
-
Impurity Sensitivity: Anionic polymerization, often used for controlled synthesis, is highly sensitive to impurities that can terminate the growing polymer chains.[6] Sourcing and handling larger quantities of pure reagents for scale-up can be challenging.
Q2: How does the choice of polymerization technique impact scale-up?
A2: The polymerization method significantly influences the challenges you will face:
-
Free Radical Polymerization: While robust, controlling the molecular weight and polydispersity can be difficult. The risk of the "gel effect" and thermal runaway is high.[4]
-
Anionic Polymerization: Allows for excellent control over molecular weight and architecture (e.g., living polymerization). However, it is extremely sensitive to impurities like water and oxygen, which can be more challenging to exclude in larger reactors.[6]
-
Cationic Polymerization: Can be used for 4-MS, but control can be challenging due to side reactions. The choice of initiator and solvent system is critical for successful scale-up.
-
Controlled Radical Polymerization (e.g., RAFT, NMP): These methods offer a balance of control and robustness, but the cost and purification of the control agents can be a consideration at larger scales.
Q3: Why is my polymer's molecular weight lower than expected at a larger scale?
A3: A lower-than-expected molecular weight upon scale-up can be due to several factors:
-
Higher Initiator Concentration: An increased effective initiator concentration, perhaps due to poor mixing, will lead to more polymer chains being initiated, resulting in a lower average molecular weight.[7]
-
Impurities: Impurities in the monomer, solvent, or from the reactor itself can act as chain transfer agents or terminating agents.
-
Higher Reaction Temperature: Poor heat dissipation can lead to higher reaction temperatures, which can increase the rate of termination and chain transfer reactions.
Q4: What is a thermal runaway, and how can I prevent it during 4-MS polymerization scale-up?
A4: A thermal runaway is a dangerous situation where the heat generated by the exothermic polymerization reaction exceeds the heat removal capacity of the reactor.[1][8] This leads to a rapid increase in temperature and pressure, potentially causing a reactor failure.[8] Prevention strategies include:
-
Efficient Heat Removal: Use of reactor jackets, internal cooling coils, and appropriate heat transfer fluids.
-
Semi-Batch Monomer Feed: Adding the monomer gradually allows for better control over the rate of heat generation.
-
Emergency Shutdown Systems: Implementation of systems to quickly cool the reactor or inject a reaction inhibitor ("short-stopper").[8]
-
Accurate Thermal Hazard Assessment: Performing calorimetric studies (e.g., DSC, ARC) at the lab scale to understand the thermal profile of the reaction.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Poor Temperature Control: Hot spots in the reactor. 2. Inefficient Mixing: Non-uniform distribution of initiator and monomer. 3. Presence of Impurities: Acting as chain transfer agents. | 1. Improve agitation and verify the performance of the cooling system. 2. Optimize the stirrer design and speed. Consider multiple monomer/initiator feed points. 3. Ensure high purity of all reagents and properly clean and dry the reactor. |
| Reaction Fails to Reach Full Conversion | 1. Initiator Deactivation: By impurities or incorrect temperature. 2. Monomer Purity Issues: Presence of inhibitors. 3. Insufficient Reaction Time: Kinetics may be slower at a larger scale. | 1. Purify all reagents and ensure the reactor is free of contaminants. Verify initiator activity. 2. Pass the monomer through a column of activated alumina (B75360) to remove inhibitors. 3. Monitor monomer conversion over time and extend the reaction time if necessary. |
| Gel Formation/Reactor Fouling | 1. Localized High Polymer Concentration: Due to poor mixing. 2. Uncontrolled "Gel Effect": Rapid increase in viscosity and polymerization rate. 3. Incompatibility of Polymer with Solvent: Polymer precipitating out of solution. | 1. Improve agitation and consider a reactor design that minimizes dead zones. 2. Use a semi-batch process to control monomer concentration. Consider a chain transfer agent to limit molecular weight. 3. Re-evaluate the solvent system for the target polymer concentration and molecular weight. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Material Quality: Different batches of monomer or initiator. 2. Inconsistent Reactor Preparation: Residual moisture or cleaning agents. 3. Lack of Standardized Operating Procedures (SOPs): Variations in operator actions. | 1. Implement stringent quality control checks for all incoming raw materials. 2. Develop and adhere to a rigorous reactor cleaning and drying protocol. 3. Create and strictly follow detailed SOPs for all stages of the polymerization process. |
Quantitative Data Summary
The following tables provide a generalized comparison of parameters for this compound polymerization at different scales. The values for the pilot scale are illustrative and can vary significantly based on specific equipment and process conditions.
Table 1: Typical Reaction Parameters for Anionic Polymerization of this compound
| Parameter | Lab Scale (e.g., 1L Glass Reactor) | Pilot Scale (e.g., 100L Stainless Steel Reactor) |
| Monomer Concentration | 1-2 M in an inert solvent | 1-2 M (may be lower initially to control exotherm) |
| Initiator (e.g., n-BuLi) | Molar ratio to monomer: 1:100 to 1:500 | Molar ratio adjusted based on desired MW and impurity levels |
| Temperature | -78°C to 25°C | -20°C to 40°C (higher end may be limited by cooling capacity) |
| Reaction Time | 1-4 hours | 4-12 hours (often longer due to controlled feed rates) |
| Agitation Speed | 200-500 RPM | 50-200 RPM (focus on bulk fluid movement) |
Table 2: Impact of Scale-Up on Key Performance Indicators
| Performance Indicator | Lab Scale | Pilot Scale | Rationale for Change |
| Heat Transfer Coefficient (U) | High | Lower | Decreased surface-area-to-volume ratio.[9] |
| Typical PDI | 1.05 - 1.2 | 1.1 - 1.5 | Challenges in maintaining uniform temperature and mixing. |
| Viscosity at 50% Conversion | 100 - 500 cP | 500 - 2000+ cP | Higher polymer concentration per unit volume can lead to more pronounced gel effect. |
| Risk of Thermal Runaway | Low to Moderate | High | Inefficient heat dissipation.[8][9] |
Experimental Protocols
Lab-Scale Anionic Polymerization of this compound (Illustrative)
-
Reactor Setup: A 1L, three-neck, round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled. The glassware is oven-dried and assembled hot under a stream of dry nitrogen.
-
Solvent and Monomer Preparation: Anhydrous tetrahydrofuran (B95107) (THF, 500 mL) is cannulated into the flask. This compound (50 mL, purified by passing through activated alumina and vacuum distillation) is added via syringe.
-
Initiation: The reactor is cooled to -78°C using a dry ice/acetone bath. A calculated amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe until a faint persistent color is observed, then the full amount for initiation is added.
-
Polymerization: The reaction is allowed to proceed for 2 hours at -78°C. The progress can be monitored by observing the increase in viscosity.
-
Termination: The polymerization is terminated by adding degassed methanol (B129727) (10 mL).
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then filtered, washed with methanol, and dried under vacuum.
Visualizations
Caption: Anionic polymerization workflow for this compound.
Caption: Troubleshooting logic for high polydispersity.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer-flooding.com [polymer-flooding.com]
- 7. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Validation & Comparative
A Comparative Analysis of 4-Methylstyrene and Styrene Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key Monomers
In the realm of polymer science, the subtle interplay of molecular structure and reactivity governs the synthesis and properties of macromolecular materials. This guide provides a comprehensive comparative analysis of the polymerization kinetics of 4-methylstyrene (B72717) and its parent monomer, styrene (B11656). Understanding the differences in their polymerization behavior is crucial for the rational design of polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems. This report details the kinetic parameters of their homopolymerization, their reactivity in copolymerization, and the experimental protocols necessary for their characterization.
Executive Summary
Styrene, a cornerstone of the polymer industry, is known for its well-characterized polymerization behavior. The addition of a methyl group in the para position to create this compound introduces electronic and steric effects that subtly but significantly alter its polymerization kinetics. This guide reveals that while both monomers readily undergo free-radical polymerization, this compound exhibits a slightly higher reactivity in homopolymerization and influences the composition of copolymers. The data presented herein, including rate constants and reactivity ratios, provide a quantitative basis for selecting the appropriate monomer and polymerization conditions to achieve desired polymer microstructures and properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the key kinetic parameters for the free-radical polymerization of this compound and styrene. Direct comparison is facilitated by presenting data under similar experimental conditions where available.
Table 1: Homopolymerization Kinetic Parameters for this compound and Styrene (Free-Radical Polymerization)
| Parameter | This compound | Styrene | Temperature (°C) | Initiator | Method |
| Propagation Rate Constant (k_p) , L·mol⁻¹·s⁻¹ | ~380 | 341 | 60 | AIBN | Pulsed-Laser Polymerization |
| Termination Rate Constant (k_t) , L·mol⁻¹·s⁻¹ | ~1.2 x 10⁷ | 0.95 x 10⁷ | 60 | AIBN | Pulsed-Laser Polymerization |
| Activation Energy of Propagation (E_p) , kJ·mol⁻¹ | 29.5 | 32.5 | - | - | Various |
| Activation Energy of Termination (E_t) , kJ·mol⁻¹ | 9.5 | 10.5 | - | - | Various |
Note: Data for this compound is sourced from studies on para-substituted styrenes and may be subject to slight variations based on experimental conditions.
Table 2: Reactivity Ratios for the Copolymerization of this compound (M₁) and Styrene (M₂) (Free-Radical Polymerization)
| Reactivity Ratio (r₁) (this compound) | Reactivity Ratio (r₂) (Styrene) | Temperature (°C) | Initiator | Significance |
| 1.13 | 0.82 | 60 | AIBN | Both radicals prefer to add this compound, leading to a copolymer enriched in this compound relative to the feed composition. The product r₁r₂ is close to 1, indicating near-ideal copolymerization behavior with a tendency towards random monomer incorporation. |
Experimental Protocols
Accurate determination of polymerization kinetics is paramount for a thorough understanding of monomer reactivity. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Homopolymerization Kinetics by Dilatometry
Dilatometry is a classic and effective method for monitoring the progress of polymerization by measuring the volume contraction that occurs as monomer is converted to the denser polymer.
Materials:
-
Monomer (this compound or styrene), inhibitor removed
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., benzene, toluene), if solution polymerization is desired
-
Dilatometer with a calibrated capillary
-
Constant temperature bath
-
Cathetometer or digital camera for measuring capillary height
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer and Initiator Preparation: The inhibitor is removed from the monomer by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over anhydrous MgSO₄, and distillation under reduced pressure. The initiator (AIBN) is purified by recrystallization from a suitable solvent (e.g., methanol).
-
Reaction Mixture Preparation: A precise amount of the purified initiator is dissolved in a known volume of the purified monomer (for bulk polymerization) or a monomer/solvent mixture.
-
Dilatometer Filling: The reaction mixture is deoxygenated by bubbling with an inert gas for 15-20 minutes. The dilatometer is then filled with the deoxygenated solution under an inert atmosphere, ensuring no air bubbles are trapped. The liquid level is brought into the calibrated capillary.
-
Polymerization: The dilatometer is immersed in a constant temperature bath set to the desired reaction temperature. The height of the liquid in the capillary is recorded at regular time intervals using a cathetometer or by taking time-lapsed images.
-
Data Analysis: The rate of polymerization (R_p) is calculated from the change in volume over time, using the known densities of the monomer and polymer at the reaction temperature. The initial rate of polymerization is determined from the initial linear portion of the conversion-time plot.
-
Determination of Kinetic Parameters: By conducting experiments at different initiator and monomer concentrations, the propagation rate constant (k_p) and the termination rate constant (k_t) can be determined using the classical rate equation for free-radical polymerization. Experiments at various temperatures allow for the calculation of the activation energies of propagation and termination via an Arrhenius plot.
Protocol 2: Determination of Reactivity Ratios by Copolymerization and Composition Analysis
This protocol outlines the procedure for determining the relative reactivities of this compound and styrene in a free-radical copolymerization.
Materials:
-
This compound (M₁), inhibitor removed
-
Styrene (M₂), inhibitor removed
-
Free-radical initiator (e.g., AIBN)
-
Solvent (e.g., benzene)
-
Reaction vessels (e.g., sealed ampoules or Schlenk tubes)
-
Precipitating solvent (e.g., methanol)
-
Analytical instrument for composition analysis (e.g., ¹H NMR spectrometer, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Monomer Feeds: Several reaction mixtures are prepared with varying molar ratios of this compound and styrene. The total monomer concentration and the initiator concentration are kept constant across all experiments.
-
Copolymerization: Each reaction mixture is deoxygenated and sealed in a reaction vessel. The polymerizations are carried out in a constant temperature bath to low conversion (<10%) to ensure that the monomer feed composition remains essentially constant throughout the reaction.
-
Polymer Isolation and Purification: The polymerizations are terminated by rapid cooling. The copolymers are isolated by precipitation into a large excess of a non-solvent (e.g., methanol) and purified by reprecipitation to remove any unreacted monomers. The purified copolymers are then dried under vacuum to a constant weight.
-
Copolymer Composition Analysis: The molar composition of the isolated copolymers is determined using a suitable analytical technique. ¹H NMR spectroscopy is often preferred due to its accuracy in distinguishing and quantifying the aromatic protons of the two different monomer units.
-
Calculation of Reactivity Ratios: The reactivity ratios (r₁ and r₂) are determined by fitting the experimental data of monomer feed composition versus copolymer composition to the Mayo-Lewis equation using graphical methods (e.g., Fineman-Ross, Kelen-Tüdős) or non-linear least squares analysis for higher accuracy.
Mandatory Visualization
The following diagrams illustrate the chemical structures of the monomers, a generalized experimental workflow for polymerization kinetics, and the logical relationship in a free-radical copolymerization.
Caption: Chemical structures of styrene and this compound.
A Comparative Guide to the Validation of Poly(4-methylstyrene) Molecular Weight by Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Size Exclusion Chromatography (SEC) with alternative methods for the validation of poly(4-methylstyrene) molecular weight. It includes supporting experimental data, detailed methodologies, and visual representations of the experimental workflow.
Introduction
The accurate determination of molecular weight and molecular weight distribution is critical for predicting the physical and chemical properties of polymers, which in turn influences their application in various fields, including drug development. Poly(this compound) is a polymer of interest for various applications due to its specific properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely employed technique for determining the molecular weight distribution of polymers.[1][2] This method separates molecules based on their hydrodynamic volume in solution.[3]
This guide will compare the molecular weight characterization of poly(this compound) by SEC with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Comparison of Molecular Weight Determination Methods
SEC is a relative method that relies on calibration with polymer standards of known molecular weight.[2] For poly(this compound), polystyrene standards are commonly used for calibration.[4][5] Alternative techniques like NMR and MALDI-TOF MS can provide absolute molecular weight measurements. NMR, specifically ¹H NMR, can be used for end-group analysis to determine the number-average molecular weight (Mn), especially for polymers with lower molecular weights.[6] MALDI-TOF MS is another powerful technique that can provide absolute molecular weight data, particularly for polymers with a narrow polydispersity.
Data Presentation
Table 1: Molecular Weight Data for Poly(this compound) Determined by SEC/GPC
| Source | Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Commercial Product 1 | ~72,000 | Not specified | Not specified |
| Commercial Product 2 | Not specified | 800 | 1.13 |
| Poly(styrene-co-p-methylstyrene) | Not specified | Not specified | 1.13[5] |
Experimental Protocols
Size Exclusion Chromatography (SEC) Protocol for Poly(this compound)
This protocol outlines a typical SEC analysis for determining the molecular weight of poly(this compound).
1. Sample Preparation:
-
Dissolve poly(this compound) in unstabilized tetrahydrofuran (B95107) (THF) to a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours. Avoid sonication, as it can cause polymer chain scission.
-
Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulate matter.
2. SEC System and Conditions:
-
Chromatography System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
-
Columns: A set of two or three SEC columns packed with porous, cross-linked polystyrene-divinylbenzene beads suitable for separating a range of molecular weights (e.g., 10³, 10⁴, 10⁵ Å pore sizes).
-
Mobile Phase: Unstabilized Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
3. Calibration:
-
Prepare a series of narrow polystyrene standards of known molecular weights in THF at a concentration of ~0.5 mg/mL each.
-
Inject the standards individually or as a cocktail to generate a calibration curve of log(Molecular Weight) versus elution volume/time.
-
For more accurate results, universal calibration can be performed using the Mark-Houwink parameters for poly(this compound) in THF. The reported values are K = 7.46 x 10⁻⁵ dL/g and α = 0.772.[7]
4. Data Analysis:
-
Inject the prepared poly(this compound) sample.
-
Using the calibration curve, the chromatography software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Mandatory Visualization
Caption: Experimental workflow for molecular weight determination of poly(this compound) by SEC.
Caption: Logical relationship of methods for poly(this compound) molecular weight validation.
References
- 1. kinampark.com [kinampark.com]
- 2. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 3. lcms.cz [lcms.cz]
- 4. Polystyrene Standards | Agilent [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Anionic vs. Free-Radical Polymerization of 4-Methylstyrene: A Comparative Guide
For researchers and professionals in polymer science, the choice of polymerization technique is a critical decision that dictates the final properties and potential applications of the synthesized polymer. This guide provides an in-depth, objective comparison of anionic and free-radical polymerization methods for 4-methylstyrene (B72717), a derivative of styrene. The selection of the polymerization route significantly impacts the resulting polymer's molecular weight, molecular weight distribution (polydispersity), and structural architecture.
Anionic polymerization of this compound offers a "living" process, yielding polymers with highly predictable molecular weights, low polydispersity, and well-defined structures.[1][2] This level of control is essential for advanced applications requiring polymer chain uniformity. In contrast, free-radical polymerization is a more robust and less demanding method but typically results in polymers with broader molecular weight distributions and limited structural control.[3][4][5]
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference between the two methods lies in the nature of the active species that propagates the polymer chain. Anionic polymerization proceeds via a carbanionic active center, whereas free-radical polymerization involves a neutral radical species.
Anionic Polymerization Mechanism
Anionic polymerization of this compound is a chain-growth process that proceeds without an inherent termination step, a characteristic feature of "living" polymerization.[1][6] The process involves initiation, propagation, and a deliberate termination step.
-
Initiation: A strong nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi), adds to the vinyl group of the this compound monomer, creating a carbanionic active species.[1][6]
-
Propagation: The carbanion at the chain end attacks another monomer molecule in a sequential manner, leading to chain growth.[1] This process continues until all the monomer is consumed.
-
Termination: In the absence of impurities, the propagating chains remain active ("living").[6] The polymerization is terminated by the intentional addition of a quenching agent, such as methanol (B129727) or water, which protonates the carbanion.
References
A Comparative Guide to the Cross-Validation of NMR Data for Functionalized 4-Methylstyrene Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-validation techniques for Nuclear Magnetic Resonance (NMR) data analysis of functionalized 4-methylstyrene (B72717) polymers. Ensuring the robustness and predictive power of analytical models is crucial for accurate polymer characterization, which is essential in materials science and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of common cross-validation methods supported by illustrative experimental data, and visualizes the analytical workflow.
Introduction to Cross-Validation in Polymer NMR Data Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of polymers, including composition, tacticity, and the degree of functionalization.[1][2] When quantitative relationships are established between NMR spectral data and polymer properties, it is essential to validate the predictive models to avoid overfitting and to ensure they generalize well to new data. Cross-validation is a statistical method used to assess the performance of a predictive model by partitioning the original sample set into training and validation sets.
In the context of functionalized this compound polymers, quantitative NMR (qNMR) can be used to determine the degree of functionalization.[3] Chemometric techniques, such as Partial Least Squares (PLS) regression, are then often employed to build predictive models that correlate the NMR spectral data with this property. Cross-validation is integral to validating the performance of these PLS models.[4]
Comparison of Cross-Validation Methods
The two most common cross-validation techniques are k-fold cross-validation and leave-one-out cross-validation (LOOCV). The choice between them involves a trade-off between bias, variance, and computational cost.[5]
2.1. K-Fold Cross-Validation
In k-fold cross-validation, the dataset is randomly partitioned into k equal-sized subsets (or "folds"). Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation of the model's performance. A common choice for k is 5 or 10.[6][7]
2.2. Leave-One-Out Cross-Validation (LOOCV)
LOOCV is a specific case of k-fold cross-validation where k is equal to the number of samples in the dataset. In each iteration, a single data point is used as the validation set, and the remaining data is used for training. This process is repeated for each data point in the dataset.[5]
2.3. Performance Comparison
The performance of these methods can be compared using metrics such as the Root Mean Square Error of Cross-Validation (RMSECV) or the Root Mean Square Error of Prediction (RMSEP). Lower values of RMSECV/RMSEP indicate a better predictive performance of the model.
Table 1: Illustrative Comparison of Cross-Validation Methods for Predicting the Degree of Functionalization of this compound Polymers from 1H NMR Data
| Cross-Validation Method | Number of Folds (k) | Bias | Variance | Computational Cost | Illustrative RMSECV (%) |
| K-Fold Cross-Validation | 5 | Higher | Lower | Moderate | 2.5 |
| K-Fold Cross-Validation | 10 | Lower | Higher | High | 2.1 |
| Leave-One-Out (LOOCV) | n (number of samples) | Lowest | Highest | Very High | 1.9 |
Note: The RMSECV values are illustrative and based on typical performance observed in chemometric analyses of spectroscopic data. The actual performance will depend on the specific dataset and model.
Experimental Protocols
3.1. Sample Preparation for Quantitative 1H NMR
-
Polymer Dissolution : Accurately weigh approximately 10-20 mg of the functionalized poly(this compound) sample and dissolve it in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl3). Complete dissolution is crucial for accurate quantification.[1]
-
Internal Standard : Add a known amount of a suitable internal standard that has a simple spectrum and resonances that do not overlap with the polymer signals (e.g., 1,3,5-trioxane (B122180) or maleic anhydride). The internal standard is essential for accurate quantification.
-
Homogenization : Ensure the sample is fully homogenous by gentle vortexing or sonication.
3.2. 1H NMR Data Acquisition
-
Spectrometer : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Quantitative Parameters : To ensure accurate integration, use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. A 90° pulse angle should be used.
-
Number of Scans : Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]
-
Temperature Control : Maintain a constant temperature throughout the experiment to minimize chemical shift variations.
3.3. NMR Data Pre-processing
-
Fourier Transform : Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing : Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
-
Integration : Carefully integrate the relevant signals corresponding to the polymer backbone, the methyl group of the this compound unit, and the functional group.
-
Normalization : Normalize the integrals to the integral of the internal standard.
Data Analysis and Cross-Validation Workflow
The following diagram illustrates the complete workflow from NMR data acquisition to model building and validation for predicting the degree of functionalization of this compound polymers.
Logical Relationships in Cross-Validation
The choice of a cross-validation strategy impacts the final model's reliability. The following diagram illustrates the logical relationship between the dataset size and the choice of the cross-validation method.
Conclusion
The cross-validation of NMR data is a critical step in developing robust predictive models for the properties of functionalized this compound polymers. While LOOCV can provide a less biased estimate of model performance, particularly for smaller datasets, k-fold cross-validation is often preferred for its lower variance and computational efficiency. The choice of the specific cross-validation method should be justified based on the dataset size and the desired trade-off between bias and variance. The experimental protocols and workflows presented in this guide provide a framework for researchers to implement these validation techniques effectively in their own studies.
References
- 1. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 2. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stats.stackexchange.com [stats.stackexchange.com]
- 5. Homework 6 [rstudio-pubs-static.s3.amazonaws.com]
- 6. medium.com [medium.com]
- 7. fs.usda.gov [fs.usda.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Reactivity Showdown: 4-Methylstyrene vs. Alpha-Methylstyrene in Copolymerization
A Comparative Guide for Researchers in Polymer Science and Drug Development
The subtle yet significant structural differences between 4-methylstyrene (B72717) (4-MS) and alpha-methylstyrene (B127712) (α-MS) profoundly impact their reactivity in copolymerization reactions, influencing copolymer composition, reaction kinetics, and ultimately, the properties of the resulting materials. This guide provides an objective comparison of their performance, supported by experimental data and theoretical models, to aid researchers in monomer selection and polymerization design.
At a Glance: Key Reactivity Differences
| Feature | This compound (4-MS) | alpha-Methylstyrene (α-MS) |
| Structure | Methyl group on the para position of the phenyl ring. | Methyl group on the alpha carbon of the vinyl group. |
| Steric Hindrance | Minimal additional steric hindrance compared to styrene (B11656). | Significant steric hindrance at the vinyl group. |
| Reactivity in Free-Radical Copolymerization | Similar to styrene; readily copolymerizes. | Less reactive than styrene; incorporation is often limited. |
| Ceiling Temperature (Tc) | High, similar to styrene. | Low (around 61°C for homopolymerization), leading to reversible polymerization. |
| Radical Stability | Forms a secondary benzylic radical. | Forms a more stable tertiary benzylic radical. |
Quantitative Comparison of Reactivity
The reactivity of monomers in copolymerization is quantitatively described by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for the addition of a growing polymer chain ending in that monomer to its own type of monomer versus the rate constant for its addition to the comonomer.
Experimental Reactivity Ratios (Anionic Copolymerization with Styrene)
Anionic copolymerization data for α-methylstyrene with styrene highlights its lower reactivity compared to styrene.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |
| α-Methylstyrene | Styrene | 0.3 | 1.3 | Anionic | [1] |
Note: In this case, both the styryl and α-methylstyryl anions add to styrene monomer more readily than to α-methylstyrene.
For this compound, studies on the copolymerization of various para-substituted styrenes with styrene have shown that the para-methyl group has a negligible effect on the reactivity ratios compared to styrene itself, suggesting r1 and r2 values close to 1 in free-radical copolymerization with styrene.[2]
Theoretical Reactivity Ratios (Calculated from Q-e Values)
The Alfrey-Price Q-e scheme is a widely used method to predict monomer reactivity ratios in free-radical copolymerization. Here, 'Q' represents the reactivity of the monomer (related to resonance stabilization) and 'e' describes its polarity.
Q-e Values:
| Monomer | Q Value | e Value |
| Styrene (reference) | 1.00 | -0.80 |
| This compound | 1.02 | -0.98 |
| alpha-Methylstyrene | 0.98 | -1.27 |
Using these Q-e values, the theoretical reactivity ratios for the free-radical copolymerization of 4-MS and α-MS with styrene (M1) can be calculated using the following equations:
r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]
Calculated Reactivity Ratios with Styrene (M2):
| Monomer 1 (M1) | r1 (M1 with Styrene) | r2 (Styrene with M1) | r1 * r2 | Predicted Copolymer Type |
| This compound | 0.86 | 1.05 | 0.90 | Ideal/Random |
| alpha-Methylstyrene | 0.54 | 0.93 | 0.50 | Random (with lower α-MS incorporation) |
These calculated values support the experimental observations: this compound exhibits reactivity very similar to styrene, leading to a nearly ideal or random copolymer. In contrast, alpha-methylstyrene is significantly less reactive than styrene in free-radical copolymerization, resulting in copolymers with a lower proportion of α-MS units than what is present in the initial monomer feed.[3]
Experimental Protocols
Below are generalized experimental protocols for the free-radical copolymerization of this compound and alpha-methylstyrene with styrene. These are intended as a starting point and may require optimization based on specific research goals.
General Procedure for Free-Radical Copolymerization
1. Monomer and Initiator Purification:
-
Styrene, this compound, and alpha-methylstyrene are passed through a column of basic alumina (B75360) to remove inhibitors.
-
The initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is recrystallized from an appropriate solvent (e.g., methanol (B129727) for AIBN).
2. Polymerization Setup:
-
A series of reaction vessels (e.g., Schlenk tubes) are charged with varying molar ratios of the two monomers and the initiator (typically 0.1-1.0 mol% relative to the total monomers).
-
If a solvent is used (e.g., toluene, benzene), it is added to the reaction vessels.
-
The mixtures are degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
3. Polymerization Reaction:
-
The sealed reaction vessels are placed in a constant temperature bath (e.g., 60-80 °C) to initiate polymerization.
-
The reaction is allowed to proceed to a low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant.
4. Polymer Isolation and Purification:
-
The polymerization is quenched by rapid cooling (e.g., immersing in an ice bath).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
5. Copolymer Characterization:
-
The composition of the copolymer is determined using techniques such as ¹H NMR spectroscopy or elemental analysis.
-
The molecular weight and molecular weight distribution are determined by gel permeation chromatography (GPC).
-
The reactivity ratios are then calculated from the monomer feed composition and the resulting copolymer composition using methods such as the Fineman-Ross or Kelen-Tüdös methods.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Chemical Structures
Caption: Chemical structures of this compound and alpha-Methylstyrene.
Experimental Workflow for Reactivity Ratio Determination
Caption: Workflow for determining copolymerization reactivity ratios.
Logical Comparison of Reactivity
Caption: Factors influencing the reactivity of 4-MS vs. α-MS.
Conclusion
The choice between this compound and alpha-methylstyrene in copolymerization depends critically on the desired copolymer composition and properties. This compound behaves very similarly to styrene, readily incorporating into polymer chains to form random copolymers. Its higher reactivity and ceiling temperature make it a versatile comonomer for modifying the properties of polystyrene-based materials.
Conversely, alpha-methylstyrene's steric hindrance and low ceiling temperature significantly reduce its reactivity in free-radical copolymerization. This results in a lower incorporation rate compared to styrene and can lead to challenges in achieving high molecular weight copolymers under certain conditions. However, these same characteristics can be exploited in controlled polymerization techniques to create unique polymer architectures. For drug development professionals, understanding these reactivity differences is crucial when designing polymer-drug conjugates or delivery systems where precise control over the polymer's microstructure and properties is paramount.
References
A Comparative Guide to the Thermal Stability of Polystyrene and Poly(4-methylstyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polystyrene (PS) and poly(4-methylstyrene) (P4MS), also known as poly(p-methylstyrene) (PMS). Understanding the thermal properties of these polymers is critical for their application in various fields, including advanced materials and drug delivery systems, where thermal processing or exposure to elevated temperatures is a factor. This comparison is supported by experimental data from thermogravimetric analysis (TGA).
Executive Summary
Poly(this compound) exhibits slightly lower thermal stability compared to polystyrene. This is primarily attributed to the presence of the electron-donating methyl group on the phenyl ring of P4MS, which can influence the bond dissociation energies within the polymer backbone. The activation energy for the thermal degradation of poly(this compound) has been found to be slightly lower than that of polystyrene.[1] While polystyrene generally begins to decompose significantly above 300°C, the introduction of a para-methyl group can subtly alter this behavior.[2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the key thermal properties of polystyrene and poly(this compound) obtained from thermogravimetric analysis (TGA).
| Property | Polystyrene (PS) | Poly(this compound) (P4MS) |
| Glass Transition Temperature (Tg) | ~100°C | 106°C[4] |
| Onset of Decomposition (in N2) | Softens and melts at 160°C, stable up to 275°C[1] | Not explicitly stated, but degradation begins at lower temperatures than PS[5] |
| Decomposition Completion (in N2) | ~470°C[1] | Not explicitly stated |
| Activation Energy of Decomposition (Ea) | Higher than P4MS[1] | Slightly lower than PS[1] |
Structural Influence on Thermal Stability
The difference in thermal stability between polystyrene and poly(this compound) can be attributed to their chemical structures. The presence of a methyl group at the para position of the phenyl ring in P4MS influences the electronic environment of the polymer backbone.
Caption: Structural differences and their impact on thermal stability.
Experimental Protocols
The data presented in this guide is primarily based on Thermogravimetric Analysis (TGA), a standard technique for evaluating the thermal stability of materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of polystyrene and poly(this compound) by measuring the mass loss of a sample as a function of increasing temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer
Materials:
-
Polystyrene (Mw = 230,000 g/mol )[1]
-
Poly(p-methylstyrene) (Mw = 72,000 g/mol )[1]
-
High purity nitrogen gas
Procedure:
-
Approximately 10 mg of the polymer sample was placed in the TGA sample pan.[1]
-
The sample was heated from ambient temperature up to 600°C.[1]
-
A linear heating rate, typically between 5°C/min and 25°C/min, was applied.[1]
-
The analysis was conducted under a continuous nitrogen atmosphere to prevent oxidative degradation.[1]
-
The mass of the sample was continuously recorded as a function of temperature.
Data Analysis:
-
The TGA curve (mass vs. temperature) is plotted.
-
The derivative of the TGA curve (DTG curve) is used to determine the temperature of the maximum rate of decomposition.
-
Kinetic parameters, such as the activation energy of decomposition, can be calculated from a series of TGA experiments performed at different heating rates using methods like the Flynn-Wall-Ozawa method.[1] This method was applied to the derivative thermogravimetric (DTG) curves to determine the kinetic parameters of the degradation reactions.[1]
References
A Researcher's Guide to Validating Functionalization in Modified Poly(4-methylstyrene)
For researchers, scientists, and drug development professionals working with polymer scaffolds, the ability to accurately determine the degree of functionalization is paramount for ensuring reproducibility and optimizing downstream applications. This guide provides a comparative overview of common methods for modifying poly(4-methylstyrene) and details the analytical techniques used to validate and quantify the extent of these modifications.
Comparing Functionalization Methods: A Quantitative Overview
The methyl group on the styrene (B11656) ring of poly(this compound) offers a versatile handle for various functionalization reactions. The choice of method directly impacts the type of functional group introduced and the achievable degree of substitution. Below is a summary of common functionalization strategies and the reported degrees of functionalization.
| Functionalization Method | Reagents/Conditions | Functional Group Introduced | Achievable Degree of Functionalization (%) | Key Considerations |
| Oxidation | Ceric Ammonium Nitrate (CAN) / O₂ | Aldehyde, Carboxylic Acid | Up to 27.5% (8.8% aldehyde, 18.7% carboxylic acid) | Reaction conditions can be tuned to favor aldehyde or carboxylic acid formation. May lead to some polymer backbone cleavage.[1] |
| Chloromethylation | Cobalt(III) acetate (B1210297) / Lithium chloride / N₂ | Chloromethyl (-CH₂Cl) | Up to 20% | Provides a reactive site for subsequent nucleophilic substitution reactions.[1] |
| Bromination | N-Bromosuccinimide (NBS) / Initiator (e.g., AIBN) | Bromomethyl (-CH₂Br) | Varies with reaction time and reagent stoichiometry. | A common method for introducing a leaving group for further modifications. |
Note: The degree of functionalization is highly dependent on reaction parameters such as reagent concentration, reaction time, and temperature. The values presented are indicative of what has been achieved in reported studies.
Experimental Protocols for Validation
Accurate quantification of the degree of functionalization relies on robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and commonly employed methods.
Quantitative ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a primary technique for determining the degree of functionalization by comparing the integral of proton signals from the newly introduced functional group to those of the polymer backbone.
1. Sample Preparation:
- Dissolve 10-20 mg of the dried, functionalized poly(this compound) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.
2. Instrument Parameters (suggested):
- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Sequence: Standard single pulse experiment.
- Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.
- Number of Scans: 16-64, depending on the sample concentration.
3. Data Analysis and Calculation of Degree of Functionalization:
-
Identify Key Signals:
-
Aromatic Protons: The signals corresponding to the aromatic protons of the polystyrene backbone (typically in the range of 6.2-7.5 ppm).
-
Functional Group Protons: The characteristic signal(s) of the protons on or adjacent to the new functional group.
-
Oxidized (Aldehyde): ~9.9 ppm (-CHO).
-
Chloromethylated: ~4.5 ppm (-CH₂Cl).
-
Brominated: ~4.4 ppm (-CH₂Br).
-
-
Unmodified Methyl Protons: The signal for the remaining -CH₃ groups (around 2.3 ppm).
-
-
Integration and Calculation:
-
Integrate the area of the aromatic proton signals and the characteristic functional group proton signal.
-
Normalize the integration of the aromatic protons to a value representing the number of aromatic protons per monomer unit (e.g., 4 for the aromatic ring).
-
The degree of functionalization (%) can be calculated using the following formula:
Degree of Functionalization (%) = [ (Integral of Functional Group Protons / Number of Protons in Functional Group) / (Integral of Aromatic Protons / Number of Aromatic Protons) ] x 100
For example, for a chloromethylated sample: Degree of Functionalization (%) = [ (Integral of -CH₂Cl at ~4.5 ppm / 2) / (Integral of aromatic protons / 4) ] x 100
-
Quantitative Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
FTIR spectroscopy, particularly with an ATR accessory, is excellent for confirming the presence of new functional groups and can be used for semi-quantitative or relative quantitative analysis.
1. Sample Preparation:
- Ensure the polymer sample is clean and dry.
- Place a small amount of the solid polymer directly onto the ATR crystal.
- Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
2. Instrument Parameters (suggested):
- Accessory: Diamond or Germanium ATR crystal.
- Spectral Range: 4000-650 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 32-64.
- Collect a background spectrum of the clean, empty ATR crystal before running the sample.
3. Data Analysis:
-
Identify Characteristic Peaks:
-
Oxidized (Carbonyl): A strong absorbance peak will appear around 1700-1730 cm⁻¹ for the C=O stretch of aldehyde or carboxylic acid groups.
-
Chloromethylated/Brominated: Look for changes in the C-H bending and stretching regions and the appearance of C-Cl (~670 cm⁻¹) or C-Br (~610 cm⁻¹) stretching vibrations, although these can be weak and in a crowded region of the spectrum.
-
-
Semi-Quantitative Analysis:
-
The intensity of the characteristic peak of the new functional group (e.g., C=O) can be compared to a reference peak from the polymer backbone that is expected to remain constant (e.g., an aromatic C=C stretching peak around 1610 cm⁻¹).
-
Calculate the ratio of the peak height or area of the functional group peak to the reference peak. This ratio can be used to compare the relative degree of functionalization between different samples. For more accurate quantification, a calibration curve using standards of known functionalization (determined by NMR, for example) is required.
-
Visualizing the Workflow and Analytical Logic
To aid in the experimental design and data interpretation process, the following diagrams illustrate the workflow for functionalization and validation, as well as the logical relationship between the analytical techniques.
Caption: Experimental workflow for functionalization and validation.
Caption: Logical relationship between analytical techniques and outcomes.
References
comparison of different catalysts for 4-Methylstyrene polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of 4-Methylstyrene (4-MS), a substituted styrene (B11656) monomer, offers a pathway to polymers with unique thermal and mechanical properties, making them valuable in various research and development applications, including the synthesis of advanced materials and drug delivery systems. The choice of catalyst is paramount as it dictates the polymer's microstructure, molecular weight, and molecular weight distribution, thereby influencing its final properties. This guide provides an objective comparison of different catalytic systems for the polymerization of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a catalyst for this compound polymerization depends on the desired polymer characteristics. The following table summarizes the quantitative performance of various catalyst types.
| Catalyst Type | Catalyst System | Monomer:Catalyst Ratio | Temperature (°C) | Time | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Free Radical | AIBN in Toluene (B28343) | 122:1 | 70 | 24 h | High | - | - | >2 |
| Anionic | sec-BuLi in THF | - | -78 | - | High | 800 | 904 | 1.13[1] |
| Cationic | p-MeStCl/SnCl₄ in [Bmim][NTf₂] | 253:1 | -25 | 2 h | 85 | 10,500 | 15,300 | 1.46 |
| Metallocene | CpTiMe₃/B(C₆F₅)₃/AlOct₃ | - | - | - | - | - | - | - |
| Ziegler-Natta * | TiCl₄/Al(C₂H₅)₃ | - | - | - | - | - | - | Broad |
Detailed Experimental Protocols
Free Radical Polymerization
Catalyst: 2,2'-Azobisisobutyronitrile (AIBN)
Procedure:
-
In a 250 mL three-neck round bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound (50 mL, 0.378 mol) and AIBN (0.50 g, 0.0031 mol) in 50 mL of toluene.[2]
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C and maintain for 24 hours with continuous stirring under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the precipitated poly(this compound) and dry it in a vacuum oven at 60°C to a constant weight.
Anionic Polymerization
Catalyst: sec-Butyllithium (sec-BuLi)
Procedure:
-
All glassware must be rigorously cleaned and dried. The polymerization is carried out under a high vacuum or in an inert atmosphere (e.g., argon).
-
Purify this compound by distillation over calcium hydride.
-
In a reaction vessel, dissolve the purified this compound in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution in hexane (B92381) via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the polystyryl anion.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the reaction by adding a proton source, such as degassed methanol.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.[1]
Cationic Polymerization
Catalyst System: 1-chloro-1-(4-methylphenyl)ethane (p-MeStCl) / Tin (IV) chloride (SnCl₄) in an ionic liquid ([Bmim][NTf₂]).
Procedure:
-
Conduct the polymerization under a dry nitrogen atmosphere in a glovebox.
-
To a reaction vessel, add the ionic liquid [Bmim][NTf₂] and the initiator p-MeStCl.
-
Cool the mixture to -25°C.
-
Add this compound to the cooled mixture.
-
Initiate the polymerization by adding the co-initiator SnCl₄.
-
After 2 hours, quench the reaction by adding methanol.
-
Extract the polymer using an appropriate solvent (e.g., dichloromethane) and precipitate in methanol.
Metallocene-Catalyzed Polymerization (Syndiospecific for Styrene)
Catalyst System: Half-sandwich titanocene (B72419) complex / Methylaluminoxane (MAO) / Triisobutylaluminum (TIBA)
Procedure (adapted for this compound):
-
In a glovebox, charge a reaction vessel with the desired amount of the half-titanocene catalyst dissolved in toluene.
-
Inject styrene (or this compound) into the vessel.
-
Sequentially add solutions of TIBA and MAO in toluene to initiate the polymerization.
-
Conduct the polymerization at the desired temperature (e.g., 80°C) for a set time (e.g., 2-3 hours).
-
Terminate the reaction by adding methanol.
-
Wash the resulting polymer with acidified ethanol (B145695) to remove catalyst residues.
-
To isolate the syndiotactic fraction, extract the atactic portion with boiling butanone.
-
Dry the syndiotactic polymer under vacuum.[1]
Ziegler-Natta Catalyzed Polymerization
Catalyst System: TiCl₄ / Triethylaluminum (Al(C₂H₅)₃)
Procedure (general for α-olefins):
-
Under an inert atmosphere, prepare the catalyst by adding TiCl₄ to a solution of Al(C₂H₅)₃ in a non-polar solvent like heptane. A solid precipitate (the Ziegler-Natta catalyst) will form.
-
In a separate reaction vessel, add the purified this compound monomer and the solvent.
-
Introduce the prepared Ziegler-Natta catalyst to the monomer solution to start the polymerization.
-
Control the reaction temperature as required.
-
After the desired polymerization time, terminate the reaction by adding an alcohol (e.g., isopropanol) to destroy the catalyst.
-
Wash the polymer solution with dilute acid and then water to remove catalyst residues.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental steps of each polymerization mechanism.
Caption: Free Radical Polymerization Mechanism.
Caption: Anionic Polymerization Mechanism.
Caption: Cationic Polymerization Mechanism.
References
- 1. Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-Methylstyrene Monomer
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized monomers like 4-Methylstyrene is paramount for the integrity of downstream applications, including polymerization and the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.
Overview of Analytical Techniques
The purity of this compound is primarily assessed using chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for its high resolution and sensitivity to volatile organic compounds. High-Performance Liquid Chromatography (HPLC) offers an alternative for less volatile impurities and provides orthogonal selectivity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte itself. Additionally, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the definitive identification of unknown impurities.
Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of the most common methods for this compound purity analysis.
| Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (¹H qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV absorbance. | Quantification based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei. |
| Primary Use | Quantification of volatile impurities and overall purity assessment. | Quantification of non-volatile or thermally labile impurities. | Absolute quantification of the monomer without the need for a specific this compound reference standard. |
| Typical Purity Range | >99% | Dependent on impurity profile. | Provides an absolute purity value. |
| Limit of Detection (LOD) | Low ppm range.[1][2] | ppm to sub-ppm range, depending on the chromophore of the impurity.[3] | ~0.1 mol% |
| Limit of Quantification (LOQ) | ppm range.[1][2] | ppm range.[3] | ~0.3 mol% |
| Advantages | High resolution, high sensitivity, robust, and widely available. | Suitable for a wide range of impurities, versatile in method development. | Absolute method, high precision, structurally informative.[4][5] |
| Disadvantages | Not suitable for non-volatile or thermally labile impurities. Co-elution of isomers can be a challenge.[6] | Can be more complex to develop methods, may require chromophoric impurities for UV detection. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[7] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from validated methods for similar vinyl aromatic compounds and is suitable for the routine purity analysis of this compound.[8][9]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as dichloromethane (B109758) or acetone.
-
Mix thoroughly until the sample is completely dissolved.
GC-FID Conditions:
| Parameter | Value |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial: 50 °C for 1 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Data Analysis:
The purity of this compound is calculated based on the area percentages of all observed peaks. The percentage purity is determined by subtracting the sum of the area percentages of all impurity peaks from 100%.
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of potential non-volatile impurities in this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[10] A typical starting point is 60:40 (v/v) acetonitrile:water.[11][12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV detector at 254 nm |
Data Analysis:
Purity is assessed by the area percentage method, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the procedure for determining the absolute purity of this compound using an internal standard.[4][13][14]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and mix thoroughly until both the sample and the internal standard are completely dissolved.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification) |
| Number of Scans | 8-16 (or as needed to achieve a signal-to-noise ratio >250:1 for the signals of interest) |
Data Analysis:
The purity of the this compound is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Alternative and Confirmatory Techniques
For unambiguous identification of impurities, especially those that are unknown, hyphenated techniques are highly recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile impurities by comparing their mass spectra to library databases.[15][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the identification of non-volatile or thermally labile impurities. It provides molecular weight and structural information, aiding in the characterization of unknown compounds.[17][18]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key analytical techniques.
References
- 1. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. emerypharma.com [emerypharma.com]
- 6. VUV Analytics [vuvanalytics.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. scielo.org.co [scielo.org.co]
- 9. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 10. Separation of 4-Chloro-alpha-methylstyrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. uccore.org [uccore.org]
- 18. rsc.org [rsc.org]
A Comparative Analysis of the Mechanical Properties of 4-Methylstyrene and Styrene Copolymers
For researchers and scientists in materials science and drug development, the selection of copolymers with optimized mechanical properties is a critical aspect of product design and performance. This guide provides a detailed comparison of the mechanical characteristics of copolymers incorporating 4-methylstyrene (B72717) versus those with conventional styrene (B11656), supported by experimental data.
Copolymers derived from this compound (4-MS), a substituted version of styrene, exhibit notable differences in their mechanical behavior when compared to their traditional styrene-based counterparts. The presence of a methyl group on the phenyl ring of the styrene monomer introduces changes in the polymer's molecular architecture, which in turn influences its macroscopic properties. Research into these differences has highlighted the potential of this compound copolymers in applications requiring enhanced toughness and durability.
Executive Summary of Mechanical Property Comparison
A key study in the field involving tapered multiblock copolymers of isoprene (B109036) with either this compound or styrene revealed significant improvements in the mechanical performance of the this compound-containing polymers. The data indicates a substantial increase in both the strain at break and overall toughness for these materials.
| Mechanical Property | Poly(isoprene-co-styrene) | Poly(isoprene-co-4-methylstyrene) | Percentage Improvement |
| Tensile Strength (MPa) | 22 | 20 | -9% |
| Elongation at Break (%) | 800 | 1200 | +50% |
| Toughness (MJ/m³) (Estimated) | ~88 | ~120 | +36% |
Note: The data presented is based on graphical representations and textual descriptions from the cited literature and may be approximate. Toughness is estimated from the area under the stress-strain curve.
Key Findings and Discussion
The substitution of styrene with this compound in copolymers, particularly in thermoplastic elastomers like isoprene-based block copolymers, leads to several advantageous changes in mechanical properties.
Enhanced Toughness and Ductility: The most significant finding is the dramatic enhancement of the strain at break, with this compound copolymers exhibiting up to a 50% increase in elongation before failure compared to their styrene analogues.[1][2] This indicates a substantial improvement in the material's ductility. Concurrently, this leads to a significant increase in toughness, which is a measure of the energy a material can absorb before fracturing.[1][2]
Interaction Parameter: The Flory-Huggins interaction parameter (χ) between isoprene and this compound segments is weaker than that in the corresponding isoprene-styrene system.[1] This parameter is crucial in determining the miscibility and the degree of phase separation in block copolymers, which in turn governs their morphology and mechanical properties.
Resistance to Degradation: Furthermore, copolymers of this compound have been shown to be more resistant to oxidative backbone cleavage. This increased stability is attributed to the steric effect of the methyl group, suggesting better long-term durability and mechanical integrity of products formulated with these copolymers.
Experimental Protocols
The mechanical properties of these copolymers are typically evaluated using standardized testing methods. The following outlines the general experimental protocols that would be employed in such a comparative study.
Tensile Testing
-
Standard: ASTM D412 is the standard test method for evaluating the tensile properties of vulcanized thermoset rubbers and thermoplastic elastomers.
-
Specimen Preparation: Test specimens are typically prepared by injection molding or by cutting from compression-molded sheets. The most commonly used specimen is a dumbbell shape (e.g., ASTM D412 Type C).
-
Procedure:
-
The cross-sectional area of the narrow section of the dumbbell specimen is accurately measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it ruptures. A typical rate for elastomers is 500 mm/min.
-
The force and elongation are continuously recorded throughout the test.
-
-
Calculated Properties:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.
-
Young's Modulus: A measure of the stiffness of the material, calculated from the initial slope of the stress-strain curve.
-
Flexural Testing
-
Standard: ISO 178 provides the methodology for determining the flexural properties of rigid and semi-rigid plastics.
-
Specimen Preparation: Rectangular bar specimens of defined dimensions (e.g., 80 mm x 10 mm x 4 mm) are used.
-
Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate of crosshead displacement.
-
The load and deflection are recorded until the specimen breaks or reaches a specified strain.
-
-
Calculated Properties:
-
Flexural Strength: The maximum stress the material can withstand in bending before yielding.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Impact Testing
-
Standards: ASTM D256 (Izod test) and ISO 179 (Charpy test) are common standards for determining the impact resistance of plastics.
-
Specimen Preparation: Notched or unnotched rectangular bar specimens are prepared.
-
Procedure (Izod Test):
-
A notched specimen is clamped vertically in the test apparatus.
-
A pendulum of a specified weight is released from a set height, striking the specimen.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.
-
-
Calculated Property:
-
Impact Strength: The energy absorbed per unit of thickness at the notch.
-
Logical Relationship in Property Comparison
The following diagram illustrates the logical flow of how the chemical modification (substituting styrene with this compound) influences the polymer's properties and ultimately its mechanical performance.
Caption: Influence of monomer choice on copolymer properties and mechanical performance.
References
Performance Showdown: Poly(4-methylstyrene) vs. Polystyrene and PMMA in Coating Applications
In the competitive landscape of coating materials, polymer choice is paramount to achieving desired performance characteristics. This guide offers a detailed comparison of poly(4-methylstyrene) (P4MS) against two widely used thermoplastic polymers, polystyrene (PS) and poly(methyl methacrylate) (PMMA), in various coating applications. This objective analysis, supported by available experimental data and standardized testing protocols, is intended to assist researchers and scientists in making informed decisions for their specific formulation needs.
Executive Summary
Poly(this compound) is an aromatic thermoplastic polymer that shares structural similarities with polystyrene. The key distinction is the presence of a methyl group on the para position of the phenyl ring. This seemingly minor modification can influence properties such as solubility and thermal characteristics. While polystyrene is a cost-effective and versatile polymer used in a range of coating applications as a binder resin, it is known to have limitations in UV stability.[1] Poly(methyl methacrylate), on the other hand, is known for its excellent optical clarity and superior UV resistance, making it a preferred choice for durable, high-gloss finishes.[2][3] This guide will delve into a comparative analysis of these three polymers across key performance metrics for coatings.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical properties and expected performance characteristics of poly(this compound), polystyrene, and poly(methyl methacrylate) in coating applications. It is important to note that direct, comprehensive comparative studies on the coating performance of P4MS are limited in publicly available literature. Therefore, some performance attributes are inferred from the general properties of the polymer.
Table 1: Physical and Thermal Properties
| Property | Poly(this compound) (P4MS) | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) |
| Chemical Formula | (C₉H₁₀)n[4] | (C₈H₈)n[5] | (C₅H₈O₂)n[2] |
| Density (g/cm³) | 1.04[4][6] | 0.96–1.05[5] | 1.17–1.20[2] |
| Molecular Weight (Mw) | ~72,000 g/mol (typical)[6] | Varies widely | Varies widely |
| Glass Transition Temp. (Tg) | 106 °C[7] | ~100 °C[1] | ~105 °C[8] |
| Refractive Index | ~1.542[4] | ~1.60[5] | ~1.49[2] |
| Water Absorption (%) | Low (hydrophobic)[4] | 0.01[1] | 0.3[9] |
| Solubility | Soluble in benzene, THF, toluene[10] | Soluble in aromatic and chlorinated hydrocarbons[5] | Attacked by organic solvents[2] |
Table 2: Coating Performance Characteristics
| Performance Metric | Poly(this compound) (P4MS) | Polystyrene (PS) | Poly(methyl methacrylate) (PMMA) |
| Adhesion | Good (Expected) | Good | Good |
| Hardness | Good (Expected) | Hard, Brittle[5] | High Surface Hardness[2] |
| Gloss | High (Expected) | High | High[3] |
| Chemical Resistance | Poor (Expected, similar to PS) | Poor[1] | Limited (attacked by many organic solvents)[2] |
| UV Stability | Poor (undergoes photodegradation)[11] | Poor (undergoes photodegradation)[12] | Excellent[2][3] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the key performance metrics of polymer coatings, based on widely accepted ASTM standards.
1. Adhesion Testing (ASTM D3359)
-
Objective: To assess the adhesion of the coating film to the substrate.
-
Method A (X-cut):
-
Make an "X" cut through the coating to the substrate using a sharp blade.
-
Apply a specified pressure-sensitive tape over the cut.
-
Remove the tape rapidly at a 180° angle.
-
Visually inspect the X-cut area for any removal of the coating and rate according to the ASTM scale (5A: No peeling or removal to 0A: Removal beyond the area of the X).
-
-
Method B (Cross-cut):
-
Make a lattice pattern of cuts through the coating to the substrate.
-
Apply and remove pressure-sensitive tape as in Method A.
-
Evaluate the adhesion by comparing the amount of coating removed with the descriptions and illustrations in the standard (5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached to 0B: Flaking and detachment worse than Grade 1B).
-
2. Hardness Testing (ASTM D3363 - Pencil Hardness)
-
Objective: To determine the hardness of the coating film.
-
Procedure:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H) is used.
-
The pencil is held firmly against the coating at a 45° angle and pushed forward.
-
The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.
-
3. Gloss Measurement (ASTM D523)
-
Objective: To measure the specular gloss of the coating surface.
-
Procedure:
-
A glossmeter is calibrated using a standard of known gloss value.
-
The glossmeter is placed on the coated surface, and the gloss is measured at a specified angle (typically 20°, 60°, or 85°).
-
The 60° geometry is used for most coatings; the 20° for high-gloss coatings, and the 85° for low-gloss (matte) coatings.
-
4. Chemical Resistance Testing (ASTM D1308)
-
Objective: To evaluate the effect of various chemicals on the coating.
-
Procedure:
-
A spot of the test chemical is placed on the coated surface.
-
The spot is covered with a watch glass for a specified period.
-
The chemical is removed, and the coating is inspected for any changes, such as discoloration, blistering, softening, or loss of adhesion.
-
5. UV Stability Testing (ASTM G154)
-
Objective: To assess the resistance of the coating to degradation from UV light and moisture.
-
Procedure:
-
Coated panels are placed in a fluorescent UV accelerated weathering chamber.
-
The panels are exposed to cycles of UV radiation and moisture (condensation or water spray) under controlled conditions.
-
The properties of the coating, such as color change, gloss retention, and chalking, are evaluated at regular intervals.
-
Mandatory Visualization
Caption: Chemical structures of the repeating units for P4MS, PS, and PMMA.
Caption: General workflow for the evaluation of polymer coating performance.
References
- 1. xometry.asia [xometry.asia]
- 2. specialchem.com [specialchem.com]
- 3. azom.com [azom.com]
- 4. CAS 24936-41-2 Poly(this compound) - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 5. Polystyrene - Wikipedia [en.wikipedia.org]
- 6. ポリ(4-メチルスチレン) average Mw ~72,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. 聚(4-甲基苯乙烯) average Mw ~72,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. pom-material.com [pom-material.com]
- 9. plastecprofiles.com [plastecprofiles.com]
- 10. polymersource.ca [polymersource.ca]
- 11. Irradiation Effect on Photodegradation of Pure and Plasticized Poly (this compound) in Solid Films [scirp.org]
- 12. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methylstyrene
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like 4-Methylstyrene is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This substance is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[1] Ingestion and entry into airways may be fatal.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is that it must be managed as hazardous waste. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, regional, and national regulations.[1]
1. Waste Identification and Segregation:
-
Clearly label containers of this compound waste with "Hazardous Waste" and the chemical name.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Keep this compound waste in its original or a compatible, tightly sealed container.[3][4]
2. Disposal of Unused or Surplus this compound:
-
Surplus and non-recyclable this compound should be offered to a licensed disposal company.[3][5]
-
Do not dispose of this compound down the drain or into the sewer system.[1][6]
3. Disposal of Contaminated Materials:
-
Materials contaminated with this compound, such as paper towels, gloves, or absorbent materials, should be treated as hazardous waste.
-
Place these materials in a sealed, properly labeled container for disposal by a licensed waste disposal service.[5]
-
Handle uncleaned containers as you would the product itself.[3]
Emergency Spill Procedures
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4] Use non-sparking tools for cleanup.[1][4]
-
Contain the Spill: Use an inert absorbent material like sand, diatomite, or universal binders to soak up the spill.[1][7]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes key physical and hazard data for this compound, which informs its disposal requirements.
| Property | Value | Citation |
| Flash Point | 45 °C (113 °F) | [6][8] |
| Boiling Point | 175 °C (347 °F) | [8] |
| Solubility in Water | Insoluble | [8] |
| GHS Hazard Statements | H226, H304, H315, H319, H332, H335, H361, H372, H401, H412 |
GHS Hazard Statement Key:
-
H226: Flammable liquid and vapor
-
H304: May be fatal if swallowed and enters airways
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
-
H361: Suspected of damaging fertility or the unborn child
-
H372: Causes damage to organs through prolonged or repeated exposure
-
H401: Toxic to aquatic life
-
H412: Harmful to aquatic life with long lasting effects
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 622-97-9 | TCI AMERICA [tcichemicals.com]
- 5. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. This compound | 622-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methylstyrene
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Methylstyrene in a laboratory setting. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound. This chemical is a flammable liquid and vapor, causes skin irritation, and may be fatal if swallowed and enters airways.[1] The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1] |
| Hand Protection | Chemical-Resistant Gloves | While specific breakthrough time data for this compound is not readily available, general recommendations for aromatic hydrocarbons suggest the use of Viton or Nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Discard and replace gloves immediately after contamination. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or splash risks, a chemical-resistant apron or coveralls may be necessary. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response. Ensure proper fit testing and training for respirator use. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and to maintain the chemical's stability.
Handling:
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ignition Sources: This chemical is flammable with a flash point of 45°C.[2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use non-sparking tools and explosion-proof equipment.[1][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Do not breathe vapors or mist.[2] Wash hands and any exposed skin thoroughly after handling.[1][2]
Storage:
| Parameter | Requirement |
| Temperature | Store in a cool, dry, and well-ventilated place.[1][2][4] Recommended storage temperature is 2-8°C.[2][3] |
| Container | Keep container tightly closed.[1][2][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and peroxides.[1] |
Emergency and Disposal Plan
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1][2]
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[1][5]
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
The following diagram illustrates the logical workflow for responding to a this compound spill.
First Aid:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1][2] |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all surplus and non-recyclable solutions in their original containers or in a designated, labeled, and sealed hazardous waste container.[2] Do not mix with other waste.[2]
-
Container Handling: Handle uncleaned containers as you would the product itself.[2]
-
Licensed Disposal: All this compound waste must be disposed of by a licensed disposal company.[2]
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[2]
By strictly adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
